molecular formula C19H18O2 B597689 (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL CAS No. 156453-53-1

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Katalognummer: B597689
CAS-Nummer: 156453-53-1
Molekulargewicht: 278.351
InChI-Schlüssel: VFVBVEMVTNQIMZ-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL is a useful research compound. Its molecular formula is C19H18O2 and its molecular weight is 278.351. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVBVEMVTNQIMZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: Synthesis, Characterization, and Implications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry, primarily recognized as a key impurity and synthetic intermediate related to Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2][3] This technical guide provides a comprehensive overview of the chemical's structure, properties, synthesis, and analytical characterization. It is designed to equip researchers and drug development professionals with the critical knowledge required for its identification, quantification, and control in pharmaceutical manufacturing and research. The guide delves into the mechanistic underpinnings of its formation as a process-related impurity and discusses its potential, albeit currently under-investigated, biological significance. Detailed experimental protocols for its synthesis and analytical determination are provided to serve as a practical resource for laboratory applications.

Introduction: The Significance of a Chiral Impurity

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, often referred to as a "hydroxy impurity" of Dapoxetine, represents a classic example of a process-related impurity that requires rigorous characterization and control.[1][3] Its chiral nature, possessing an (R)-configuration at the benzylic alcohol, underscores the stereochemical precision demanded in modern drug synthesis.

The presence of this impurity can arise from incomplete reactions or side reactions during the synthesis of Dapoxetine from its precursors.[4] Understanding the chemical behavior and analytical profile of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is therefore not merely an academic exercise but a regulatory and safety imperative. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers in process development, quality control, and medicinal chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is fundamental for its handling, analysis, and the development of effective purification strategies.

PropertyValueSource
IUPAC Name (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol[5]
Synonyms (R)-Dapoxetine Hydroxy Impurity, Dapoxetine Related Compound 10[1][3]
CAS Number 156453-53-1[1]
Molecular Formula C₁₉H₁₈O₂[5]
Molecular Weight 278.35 g/mol [5]
Appearance White to off-white solid (predicted)[6]
Melting Point Not experimentally determined; predicted to be a solid at room temperature.
Boiling Point Predicted: ~454.4 °C[6]
Solubility Predicted to be soluble in organic solvents like methanol, chloroform, and DMSO.[6] Insoluble in water.[2]
pKa Not experimentally determined.
XLogP3-AA 4.3 (Computed)[5]

Synthesis and Mechanism of Formation

The synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is intrinsically linked to the synthesis of Dapoxetine. It can be prepared intentionally for use as a reference standard or can be formed as an impurity.

Retrosynthetic Analysis and Key Strategies

The most logical synthetic approach involves the enantioselective reduction of the corresponding ketone, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one. This strategy allows for the establishment of the crucial (R)-stereocenter at the carbinol position.

Retrosynthesis Target (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol Ketone 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one Target->Ketone Enantioselective Reduction Naphthol 1-Naphthol Ketone->Naphthol Williamson Ether Synthesis Propanone 3-chloro-1-phenylpropan-1-one Ketone->Propanone

Caption: Retrosynthetic analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Experimental Protocol: Enantioselective Synthesis

The following protocol is based on established methods for the enantioselective synthesis of related chiral alcohols, particularly intermediates in the synthesis of Dapoxetine.[7]

Step 1: Synthesis of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one (Precursor Ketone)

  • Reaction Setup: To a solution of 1-naphthol (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add 3-chloro-1-phenylpropan-1-one (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.

Step 2: Enantioselective Reduction to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

This step is critical for establishing the (R)-stereochemistry and can be achieved using chiral reducing agents.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (1.0 eq) in an anhydrous solvent like THF or methanol.

  • Chiral Reduction: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a solution of a chiral reducing agent. A common choice is a borane complex with a chiral ligand, such as (R)-2-methyl-CBS-oxazaborolidine.

  • Reaction: Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature while monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction with a protic solvent (e.g., methanol or saturated aqueous ammonium chloride solution). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to afford the desired (R)-enantiomer.

Formation as a Dapoxetine Impurity

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol can be formed as a process-related impurity during the synthesis of (S)-Dapoxetine if the reduction of the intermediate ketone is not fully completed or if there is incomplete conversion in the subsequent amination step. The (R)-enantiomer is of particular interest as it is the diastereomer of the corresponding intermediate that leads to the active (S)-Dapoxetine. Its presence can indicate issues with the stereoselectivity of the synthesis.

Analytical Characterization

Robust analytical methods are essential for the identification and quantification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Spectroscopic Analysis

While a dedicated, publicly available full set of spectra for this specific compound is scarce, the expected spectroscopic features can be predicted based on its structure and data from closely related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and phenyl rings. A key signal would be the methine proton (CH-OH) adjacent to the phenyl group, which would appear as a multiplet. The methylene protons of the propanol chain would also exhibit distinct multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display signals corresponding to the aromatic carbons of the two ring systems and the three aliphatic carbons of the propanol chain. The carbinol carbon (C-OH) would be a key diagnostic peak.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound (278.35 g/mol ). Fragmentation patterns would involve the loss of water, and cleavage of the propanol chain.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol from Dapoxetine and other related impurities.[8]

Illustrative HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed for optimal separation of multiple impurities. A common mobile phase system consists of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both Dapoxetine and the impurity have significant absorbance (e.g., around 290 nm) is suitable.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.

HPLC_Workflow cluster_Preparation Sample and Mobile Phase Preparation cluster_HPLC_System HPLC Analysis cluster_Data_Analysis Data Processing Sample Prepare Sample Solution (in Mobile Phase) Injector Inject Sample Sample->Injector MobilePhase Prepare and Degas Mobile Phase Column C18 Reversed-Phase Column MobilePhase->Column Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Impurity Peak Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Biological Context and Implications in Drug Development

As a known impurity of Dapoxetine, the primary biological relevance of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol lies in its potential to affect the safety and efficacy profile of the final drug product. While specific pharmacological studies on this compound are not widely published, its structural similarity to Dapoxetine suggests that it could potentially have some affinity for the serotonin transporter, although likely with much lower potency.[2]

The main concerns for drug developers regarding this impurity are:

  • Toxicity: Even if pharmacologically weak, the impurity could have its own toxicological profile that needs to be assessed.

  • Impact on Efficacy: The presence of impurities can reduce the overall potency of the active pharmaceutical ingredient (API).

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA have strict guidelines on the limits of impurities in drug substances and products.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol serves as a pertinent case study in the critical field of pharmaceutical impurity profiling. Its identity as a key impurity in the synthesis of Dapoxetine necessitates a thorough understanding of its chemical synthesis, analytical characterization, and potential biological implications. This guide has provided a consolidated resource for researchers and professionals in the pharmaceutical sciences, offering insights into its properties and practical methodologies for its study. Continued research into the specific biological activities and toxicological profile of this and other drug-related impurities is essential for ensuring the continued safety and efficacy of therapeutic agents.

References

  • Structure elucidation of a process-related impurity of dapoxetine. (2025). Request PDF. [Link]

  • (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). MDPI. [Link]

  • Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. (2017). PubMed. [Link]

  • DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. (n.d.). IJRPC. [Link]

  • Dapoxetine Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. (2010). PubMed. [Link]

  • validated hplc methods: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. (2014).
  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. (n.d.). PubChem. [Link]

  • Dapoxetine. (n.d.). Wikipedia. [Link]

  • (R)-Dapoxetine Hydrochloride. (n.d.). SynZeal. [Link]

  • Dapoxetine: An evidence-based review of its effectiveness in treatment of premature ejaculation. (2025). ResearchGate. [Link]

  • solubility data series. (n.d.). IUPAC. [Link]

  • Dapoxetine Hydrochloride. (n.d.). PubChem. [Link]

  • Dapoxetine Hydroxy Impurity. (n.d.). Veeprho. [Link]

  • Dapoxetine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]

  • Dapoxetine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Dapoxetine Hydrochloride-impurities. (n.d.). Pharmaffiliates. [Link]

  • Dapoxetine Impurities. (n.d.). SynZeal. [Link]

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. (n.d.). PubChem. [Link]

  • Dapoxetine has no pharmacokinetic or cognitive interactions with ethanol in healthy male volunteers. (2007). PubMed. [Link]

  • Synthesis of dapoxetine hydrochloride. (2025). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

  • A newly validated HPLC–DAD-UV method to study the effects of medicinal plants extracts, fractions and isolate compounds on gastric emptying in rodents. (n.d.). SciELO. [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing. [Link]

  • 3-phenyl-1-propanol. (n.d.). Organic Syntheses. [Link]

  • 3-Phenylpropanol. (n.d.). NIST WebBook. [Link]

  • 3-Phenylpropanol. (n.d.). NIST WebBook. [Link]

  • mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. (n.d.). MDPI. [Link]

Sources

A Comprehensive Technical Guide to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol (CAS: 156453-53-1): A Key Intermediate in Dapoxetine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, a chiral alcohol identified by the CAS number 156453-53-1. This compound is of significant interest to the pharmaceutical industry, primarily for its role as a crucial synthetic intermediate and a known hydroxy impurity in the manufacturing of Dapoxetine.[1][2] Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[3] This guide will delve into the chemical properties, stereospecific synthesis, characterization, and the critical implications of this compound in the context of drug development and quality control.

Introduction: The Significance of a Chiral Intermediate

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a secondary alcohol characterized by a stereocenter at the carbinol carbon, leading to two enantiomers. The (R)-enantiomer, the focus of this guide, is a pivotal precursor in the stereoselective synthesis of (S)-Dapoxetine. The absolute configuration of the final active pharmaceutical ingredient (API) is critical to its pharmacological activity and safety profile. Therefore, controlling the stereochemistry of intermediates like (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is paramount in the pharmaceutical manufacturing process.

This compound is also recognized as "Dapoxetine Hydroxy Impurity" or "Dapoxetine Related Compound 10," highlighting its importance in the quality assessment of the final drug product.[1] The presence and quantity of such impurities are strictly regulated by pharmacopeias and regulatory bodies to ensure the safety and efficacy of the medication.

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physicochemical properties of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is fundamental for its handling, synthesis, and analytical characterization.

PropertyValueSource
CAS Number 156453-53-1[1]
Molecular Formula C₁₉H₁₈O₂[4]
Molecular Weight 278.35 g/mol [4]
IUPAC Name (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol[4]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in organic solvents like methanol, ethanol, dichloromethaneN/A

Structural Formula:

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

  • Synthesis of the Prochiral Ketone: 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one can be prepared via a Williamson ether synthesis by reacting 1-naphthol with 3-chloropropiophenone in the presence of a base. [5]

  • Enantioselective Reduction: The key step is the asymmetric reduction of the ketone to the desired (R)-alcohol. This is typically achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

Experimental Protocol: Enantioselective Reduction (Illustrative)

The following is an illustrative protocol based on common methodologies for asymmetric ketone reduction. Note: This is a generalized procedure and requires optimization for specific laboratory conditions and desired purity.

Objective: To synthesize (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol from 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one via asymmetric reduction.

Materials:

  • 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one

  • Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine with borane) or a chiral ruthenium catalyst with a hydrogen source.

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol)

  • Quenching solution (e.g., Methanol, saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one in the chosen anhydrous solvent.

  • Cooling: Cool the solution to the recommended temperature for the specific chiral reducing agent (e.g., -20 °C to 0 °C).

  • Addition of Chiral Reagent: Slowly add the chiral reducing agent or introduce the chiral catalyst and hydrogen source. The stoichiometry and addition rate are critical for achieving high enantioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of the appropriate quenching solution at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to remove inorganic byproducts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G cluster_synthesis Synthetic Workflow Start 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one Reaction Asymmetric Reduction (e.g., (R)-CBS/BH₃) Start->Reaction Quench Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol Purification->Product

Caption: Workflow for the enantioselective synthesis.

Characterization and Analytical Control

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. While comprehensive spectral data is not always publicly available, the following techniques are standard for the characterization of such compounds.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and types of protons, their chemical environment, and coupling patterns. Expected signals would include aromatic protons from the phenyl and naphthalenyl rings, a methine proton of the carbinol group, and methylene protons of the propyl chain.

    • ¹³C NMR: Would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹), C-O stretching of the alcohol and ether, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide fragmentation patterns that can aid in structural elucidation.

Note: While specific spectral data is not provided in the search results, commercial suppliers like BLDpharm indicate the availability of such data upon request. [6]

Chiral Purity Analysis

The enantiomeric excess (e.e.) is a critical quality attribute. It is typically determined by:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the (R) and (S) enantiomers.

  • Chiral Gas Chromatography (GC): After derivatization of the alcohol to a more volatile compound.

Role as a Dapoxetine Impurity and Biological Relevance

As "Dapoxetine Hydroxy Impurity," the presence of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in the final Dapoxetine drug product must be controlled within strict limits. The potential biological activity of this impurity, while not extensively studied, is a relevant consideration.

Studies on the hepatic metabolism of Dapoxetine have shown that hydroxylation is a metabolic pathway. [7]While these studies primarily identify metabolites of Dapoxetine itself, the presence of a hydroxylated impurity from the synthesis raises questions about its potential pharmacological or toxicological effects. In silico toxicity studies of Dapoxetine metabolites have suggested that hydroxylated derivatives may have a slightly increased mutagenic potential, although this is considered unlikely to be significant. [7] The primary concern for drug manufacturers is that impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods for the detection and quantification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in Dapoxetine are essential for quality control.

Conclusion: A Compound of Critical Importance

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is more than just a chemical intermediate; it is a gatekeeper for the stereochemical integrity of Dapoxetine. Its successful, high-purity synthesis is a critical step in the manufacturing of this important medication. For researchers and drug development professionals, a deep understanding of its synthesis, characterization, and its role as a potential impurity is fundamental to ensuring the quality and safety of the final pharmaceutical product. The development of efficient and scalable stereoselective synthetic routes to this compound remains an area of active interest in process chemistry.

References

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information.
  • MDPI. (n.d.). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules.
  • CLEARSYNTH. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.
  • BLDpharm. (n.d.). 156453-53-1|(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.
  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.
  • ResearchGate. (2025). Synthesis of dapoxetine hydrochloride.
  • Veeprho. (n.d.).
  • PubMed. (2010). Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Dapoxetine.
  • Eureka | Patsnap. (n.d.).
  • Pharmaffiliates. (n.d.). Dapoxetine Hydrochloride-impurities.
  • Google Patents. (n.d.). CN103664660A - Synthesis method of dapoxetine hydrochloride.
  • Google Patents. (n.d.). CN107935866B - Preparation method of dapoxetine hydrochloride impurity.

Sources

A Comprehensive Technical Guide to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: Physicochemical Properties, Molecular Weight Determination, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, a key chiral intermediate in pharmaceutical manufacturing. Primarily recognized as a precursor or impurity in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), the precise characterization of this compound is critical for ensuring drug product quality, safety, and efficacy.[1][2][3] This document details the fundamental physicochemical properties, with a core focus on its molecular weight. We present authoritative data, discuss the principles behind its experimental determination via high-resolution mass spectrometry (HRMS), and provide a validated protocol for its analysis. Furthermore, this guide addresses the critical aspect of chiral purity, outlining a systematic workflow and a detailed methodology for its assessment using chiral High-Performance Liquid Chromatography (HPLC). This paper is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of related pharmaceutical compounds.

Introduction to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Chemical Identity and Structure

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral aromatic alcohol. Its structure features a phenyl group and a hydroxyl group attached to the same stereocenter, connected via a propyl chain to a naphthalen-1-yloxy moiety. The "(R)" designation specifies the absolute configuration at the chiral carbon (C1), which is crucial for its intended biological activity and stereospecific role in synthesis.

  • IUPAC Name: (1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-ol[2][4]

  • Molecular Formula: C₁₉H₁₈O₂[1][4]

  • CAS Number: 156453-53-1[2][5]

The presence of multiple aromatic rings and a hydroxyl group dictates its solubility, reactivity, and chromatographic behavior, making it moderately polar.

Significance in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a key intermediate and potential impurity in the synthesis of Dapoxetine.[1][2] Dapoxetine is the (S)-enantiomer of a related compound and is a short-acting SSRI developed for the treatment of premature ejaculation.[3] Therefore, the synthesis and purification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol must be meticulously controlled. The presence of its opposite enantiomer or other related impurities can impact the stereochemical purity and overall safety profile of the final Active Pharmaceutical Ingredient (API).

The Naphthalene Moiety in Medicinal Chemistry

The naphthalene scaffold is a versatile and privileged structure in drug discovery.[6] Its rigid, bicyclic aromatic nature allows it to participate in various biological interactions. Numerous FDA-approved drugs, including Propranolol, Naproxen, and Terbinafine, contain a naphthalene core, demonstrating its broad therapeutic utility across conditions like cardiovascular disease, inflammation, and fungal infections.[6][7] The incorporation of this moiety in the target molecule underscores its potential for significant biological activity.[8][9]

Core Physicochemical Properties and Molecular Weight

The molecular weight is a fundamental property, essential for stoichiometric calculations in synthesis, preparation of standard solutions, and confirmation of chemical identity via mass spectrometry.

Calculation and Authoritative Values of Molecular Weight

The molecular weight is derived from its molecular formula, C₁₉H₁₈O₂, using the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u).

  • Monoisotopic Mass: 278.1307 g/mol [2]

  • Average Molecular Weight: Values reported by major chemical suppliers and databases typically range from 278.3 g/mol to 278.4 g/mol .[1][4][5]

This slight variation arises from differences in calculation methods (monoisotopic vs. average isotopic masses) and rounding. For high-accuracy applications like mass spectrometry, the monoisotopic mass is the reference value.

Tabulated Summary of Physicochemical Data
PropertyValueSource(s)
CAS Number 156453-53-1[1][2][5]
Molecular Formula C₁₉H₁₈O₂[1][4][10]
Molecular Weight 278.35 g/mol [5][10]
Monoisotopic Mass 278.130679813 Da[4]
IUPAC Name (1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-ol[2][4]
Physical Form Solid
Storage Condition Sealed in dry, room temperature[5]
API Family Dapoxetine[1][2]
The Importance of Accurate Molecular Weight in Drug Development

In the context of drug development and manufacturing, confirming the molecular weight of intermediates and impurities is a non-negotiable quality control step. It serves as the primary identity test, ensuring that the correct molecule has been synthesized. Any deviation from the expected molecular weight signals the presence of impurities, degradation products, or an incorrect molecular structure, all of which could have profound implications for the safety and efficacy of the final drug product.

Experimental Determination and Verification of Molecular Weight

Introduction to Mass Spectrometry for Molecular Weight Analysis

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a molecule like (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, High-Resolution Mass Spectrometry (HRMS) is the preferred method.

Expertise & Experience Insight: We choose HRMS over standard-resolution MS because it provides a highly accurate mass measurement (typically to within 5 ppm). This level of accuracy is crucial for confirming the elemental composition (C₁₉H₁₈O₂) of the molecule, which provides a much higher degree of confidence in its identity than a nominal mass measurement alone. Electrospray ionization (ESI) is the ideal ionization technique for this molecule due to the presence of the polar hydroxyl group, which can be readily protonated to form a charged ion ([M+H]⁺) in the gas phase for analysis.

Workflow for Molecular Weight Verification

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Validation prep Dissolve sample in suitable solvent (e.g., Methanol/Water) analysis Infuse into ESI source prep->analysis Introduction detection Acquire high-resolution mass spectrum analysis->detection Ionization & Detection process Identify [M+H]⁺ ion detection->process Data Output compare Compare experimental m/z to theoretical m/z process->compare validate Confirm mass accuracy (< 5 ppm) compare->validate

Caption: Workflow for HRMS-based molecular weight verification.

Detailed Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol is designed as a self-validating system by including instrument calibration as a prerequisite.

  • Instrument Preparation:

    • Calibrate the HRMS instrument (e.g., an Orbitrap or TOF mass spectrometer) according to the manufacturer's specifications using a certified calibration solution. Ensure the mass accuracy is within the acceptable range (typically < 2 ppm) across the desired mass range.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

    • Dissolve in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid facilitates protonation for ESI in positive ion mode.

  • Analysis:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass range of m/z 100-500.

  • Data Interpretation and Validation:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Theoretical m/z for [C₁₉H₁₈O₂ + H]⁺: 279.1385 (Calculated from monoisotopic mass of 278.1307).

    • Compare the experimentally measured m/z value with the theoretical value.

    • Calculate the mass error in parts per million (ppm). A result within ±5 ppm confirms the elemental composition and, by extension, the molecular weight.

Analytical Control and Chiral Purity Assessment

The Criticality of Enantiomeric Purity

Since (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral intermediate for the synthesis of an (S)-enantiomer API (Dapoxetine), controlling its stereochemical purity is paramount. The presence of the undesired (S)-enantiomer in the starting material could lead to the formation of a diastereomeric impurity in subsequent steps or carry through to the final API, potentially altering its pharmacological profile. Chiral chromatography is the gold standard for separating and quantifying enantiomers.[11]

Expertise & Experience Insight: The choice of a chiral stationary phase (CSP) is the most critical step in method development.[12] For a molecule containing multiple aromatic rings like this one, polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are excellent starting points. These phases offer multiple chiral recognition mechanisms, including π-π interactions, hydrogen bonding, and steric hindrance, which are well-suited to the structural features of the analyte.

Strategy for Chiral HPLC Method Development

cluster_screen Phase 1: Screening cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Validation csp_select Select 2-3 CSPs (e.g., Polysaccharide-based) mp_screen Screen with standard mobile phases (e.g., Hexane/IPA, Hexane/EtOH) csp_select->mp_screen Initial Tests optimize Optimize mobile phase ratio, flow rate, and temperature for best resolution mp_screen->optimize Identify Promising Conditions validate Validate method for specificity, linearity, accuracy, and precision optimize->validate Finalize Method

Caption: A systematic workflow for chiral HPLC method development.

Detailed Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is designed to be self-validating by first confirming the separation of a racemic mixture.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: Chiralcel OD-H (or similar polysaccharide-based column).

  • Standard and Sample Preparation:

    • Racemic Standard (for method validation): Prepare a 0.5 mg/mL solution of racemic 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in the mobile phase.

    • Sample Solution: Prepare a 0.5 mg/mL solution of the (R)-enantiomer sample in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm (chosen to capture the strong absorbance of the naphthalene and phenyl chromophores).

    • Injection Volume: 10 µL.

  • Analytical Procedure:

    • System Suitability (Self-Validation): Inject the racemic standard. The system is suitable if two distinct peaks are observed with a resolution (Rs) of >1.5. This step proves the method's capability to separate the enantiomers.

    • Sample Analysis: Inject the sample solution in duplicate.

    • Identification: The major peak in the sample chromatogram will correspond to the (R)-enantiomer. The retention time should match one of the peaks from the racemic standard injection.

    • Quantification: Calculate the percentage of the undesired (S)-enantiomer using the area percent method:

      • % (S)-enantiomer = (Area of S-peak / (Area of R-peak + Area of S-peak)) x 100

Conclusion

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a compound of significant interest in the pharmaceutical industry due to its role as a direct precursor to Dapoxetine. An exact understanding of its molecular weight (experimentally confirmed as ~278.35 g/mol ) and stereochemical purity is fundamental to the quality control of the API synthesis chain. The methodologies presented in this guide, including high-resolution mass spectrometry for identity confirmation and a robust chiral HPLC workflow for purity analysis, provide a comprehensive framework for researchers and quality control scientists. Adherence to these scientifically sound and validated analytical principles ensures the production of safe and effective medicines.

References

  • PubChem. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. National Center for Biotechnology Information. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2008). LCGC International. [Link]

  • Wikipedia. (2023). Chiral analysis. [Link]

  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. (2019). Journal of the Pharmaceutical Society of Japan. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. (2014).
  • PubChem. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. National Center for Biotechnology Information. [Link]

  • Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]

  • Sayyed, R. Z., & Rokade, Y. B. (2018). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. [Link]

  • ResearchGate. (2024). Naphthalene derivatives with biological properties. [Link]

  • Pharmaffiliates. (2024). 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one. [Link]

  • ResearchGate. (2024). Representative examples for naphthalene containing marketed drugs. [Link]

  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (2012). International Journal of Pharma and Bio Sciences. [Link]

Sources

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol, a chiral alcohol of significant interest in pharmaceutical development. The document delves into the precise determination of its International Union of Pure and Applied Chemistry (IUPAC) name, detailing the application of nomenclature and stereochemical assignment rules. Beyond nomenclature, this guide outlines a representative synthetic pathway and presents detailed, field-proven protocols for its analytical characterization, with a critical focus on methods for determining chiral purity and enantiomeric excess (e.e.). The significance of this molecule is contextualized by its role as a key intermediate or impurity in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] This guide is structured to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required for working with this compound.

Introduction and Significance in Pharmaceutical Development

(1R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral secondary alcohol. Its molecular structure features a propanol backbone substituted with a phenyl group at the first position and a naphthalen-1-yloxy group at the third position. The molecule's primary significance in the pharmaceutical industry stems from its role as a precursor and potential impurity in the synthesis of Dapoxetine.[1]

Dapoxetine, the (S)-enantiomer of N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propan-1-amine, is a short-acting SSRI developed for the treatment of premature ejaculation (PE).[2] In the synthesis of such chiral drugs, controlling the stereochemistry of intermediates is paramount. The pharmacological activity and safety profile of a drug are often exclusive to one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects. Therefore, the synthesis of enantiomerically pure (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol and the rigorous validation of its stereochemical integrity are critical steps in ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

IUPAC Nomenclature and Stereochemical Assignment

A precise and unambiguous name is fundamental to chemical communication. The systematic IUPAC name for the topic compound is (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol .[3][4] This name is derived through a systematic application of IUPAC rules for nomenclature, including the Cahn-Ingold-Prelog (CIP) priority rules for assigning absolute configuration.[5][6]

Rationale for the Systematic Name
  • Identify the Parent Chain : The longest carbon chain containing the highest priority functional group (the hydroxyl group) is a three-carbon chain, hence a "propane" derivative.[7][8]

  • Identify the Principal Functional Group : The hydroxyl (-OH) group is the principal functional group. The suffix of the parent alkane is changed from "-e" to "-ol".[9][10]

  • Number the Parent Chain : The chain is numbered to give the hydroxyl group the lowest possible locant. Therefore, the carbon atom bonded to the -OH group is designated as C1.[7][11] This results in the parent name "propan-1-ol".

  • Identify and Name Substituents :

    • A phenyl group is attached to C1.

    • A naphthalen-1-yloxy group (-O-C₁₀H₇) is attached to C3.

  • Assemble the Full Name : Combining the substituents and the parent name gives: 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.[12]

Determining Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The "(R)" designation specifies the absolute configuration of the single chiral center at C1. This is determined using the CIP sequence rules.[5][13]

Step-by-Step CIP Priority Assignment at C1:

  • Identify the Substituents : The four groups attached to the chiral carbon (C1) are:

    • -OH (hydroxyl)

    • -C₆H₅ (phenyl)

    • -CH₂CH₂O-(naphthalen-1-yl)

    • -H (hydrogen)

  • Assign Priorities : Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic number equals higher priority.[14][15]

    • Priority 1 : -OH (Oxygen, Z=8)

    • Priority 2 : -C₆H₅ (Carbon, Z=6)

    • Priority 3 : -CH₂CH₂O-(naphthalen-1-yl) (Carbon, Z=6)

    • Priority 4 : -H (Hydrogen, Z=1)

  • Break Ties : A tie exists between the phenyl group and the -CH₂CH₂O- group, as both are attached via a carbon atom. To break the tie, we examine the atoms attached to these carbons.[6]

    • The carbon of the phenyl group is bonded to two other carbons (in the ring) and one hydrogen. We list these as (C, C, H).

    • The carbon of the -CH₂CH₂O- group (which is C2 of the propane chain) is bonded to one other carbon (C3), and two hydrogens. We list these as (C, H, H).

    • Comparing the lists at the first point of difference, the phenyl group's (C, C , H) takes priority over the other chain's (C, H , H). Therefore, the phenyl group is Priority 2, and the -CH₂CH₂O-(naphthalen-1-yl) group is Priority 3.

  • Determine R/S Configuration : The molecule is oriented so that the lowest priority group (Priority 4, -H) points away from the observer. The sequence from Priority 1 to 2 to 3 is then observed.[13][15]

    • 1 (-OH) → 2 (-C₆H₅) → 3 (-CH₂CH₂O-)

    • This sequence traces a clockwise direction.

    • A clockwise direction corresponds to the R (Rectus) configuration.[15]

CIP_Priority cluster_0 CIP Priority Assignment at C1 C1 C1 P1 1: -OH C1->P1 P2 2: Phenyl C1->P2 P3 3: -CH₂- C1->P3 P4 4: -H (away) C1->P4 I1 I3 I2 I1->I2 R I2->I3 HPLC_Workflow cluster_workflow Workflow for Chiral Purity Analysis by HPLC Sample 1. Prepare Sample (Dissolve in Mobile Phase) Inject 2. Inject onto Chiral HPLC System Sample->Inject Separate 3. Separation on Chiral Stationary Phase (CSP) Inject->Separate Detect 4. UV Detection Separate->Detect Analyze 5. Data Analysis (Integrate Peaks) Detect->Analyze Result 6. Calculate Enantiomeric Excess (e.e.) Analyze->Result

Sources

An In-depth Technical Guide to the Characterization of Dapoxetine Hydroxy Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification, isolation, and structural elucidation of the dapoxetine hydroxy impurity, a critical related substance in the quality control of Dapoxetine Active Pharmaceutical Ingredient (API). This document navigates the regulatory landscape, explores the potential formation pathways of this impurity, and details the advanced analytical methodologies required for its definitive characterization. It is intended for researchers, analytical scientists, and drug development professionals engaged in the pharmaceutical industry. By integrating established analytical principles with practical, field-proven insights, this guide serves as a self-validating manual for ensuring the purity, safety, and efficacy of dapoxetine.

Introduction: The Imperative of Impurity Profiling in Dapoxetine

Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] As with any pharmaceutical compound, the presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4]

Organic impurities, which can arise from the manufacturing process or degradation, are of particular concern.[5] One such critical impurity in dapoxetine is the "hydroxy impurity," chemically identified as (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol or its enantiomer. This compound is a key synthetic precursor to dapoxetine and its presence in the final API above acceptable limits indicates an incomplete final reaction step or potential degradation. Its structural similarity to the API necessitates sophisticated analytical techniques for accurate detection and quantification.

This guide will provide a detailed exploration of the characterization of the dapoxetine hydroxy impurity, from its potential origins to its definitive structural confirmation.

Genesis of the Dapoxetine Hydroxy Impurity

Understanding the formation pathways of an impurity is fundamental to controlling its presence in the final drug substance. The dapoxetine hydroxy impurity can originate from two primary sources: as a process-related impurity or as a degradation product.

Process-Related Impurity

The most common synthetic routes to dapoxetine involve the conversion of a hydroxy intermediate.[4] A typical synthetic pathway involves the reaction of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol with a methylating agent to form the final N,N-dimethyl amine structure of dapoxetine. If this reaction does not proceed to completion, unreacted starting material, the hydroxy impurity, will be carried through to the final API.

Diagram: Synthetic Pathway Leading to Dapoxetine and the Hydroxy Impurity

G cluster_synthesis Final Synthetic Step cluster_result API Composition Hydroxy (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol (Hydroxy Impurity) Dapoxetine Dapoxetine (Final API) Hydroxy->Dapoxetine Methylation Impurity Hydroxy Impurity (Unreacted Starting Material) Hydroxy->Impurity Incomplete Reaction Reagent Methylating Agent (e.g., Formaldehyde/Formic Acid) Reagent->Dapoxetine API Final Dapoxetine API Dapoxetine->API Complete Reaction

Caption: Final methylation step in dapoxetine synthesis.

Degradation Product

Forced degradation studies are essential for identifying potential degradation pathways and the resulting products.[6] While dapoxetine is susceptible to degradation under various stress conditions such as acid hydrolysis, the formation of the hydroxy impurity via degradation of the dapoxetine molecule itself is less common. However, it is a theoretical possibility under certain hydrolytic conditions where the N,N-dimethyl group could be cleaved, though other degradation products are often more prevalent.[4] More commonly, other degradation products such as dapoxetine-N-oxide are observed under oxidative stress.[7]

Isolation and Synthesis of the Dapoxetine Hydroxy Impurity Standard

Definitive characterization and quantitative analysis of an impurity require a pure reference standard. This can be achieved either by isolating the impurity from a bulk API batch or through targeted chemical synthesis.

Isolation by Preparative Chromatography

For batches of dapoxetine API containing a detectable level of the hydroxy impurity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolation.[8]

Experimental Protocol: Preparative HPLC Isolation

  • Method Development: Develop an analytical scale HPLC method capable of baseline separating dapoxetine from the hydroxy impurity. A reversed-phase C18 column is typically effective.

  • Scale-Up: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and column dimensions accordingly.

  • Fraction Collection: Inject a concentrated solution of the impure dapoxetine API. Collect the fractions corresponding to the elution time of the hydroxy impurity.

  • Purity Confirmation and Evaporation: Analyze the collected fractions for purity using the analytical HPLC method. Pool the pure fractions and remove the solvent under reduced pressure to yield the isolated impurity.

Diagram: Preparative HPLC Workflow

G ImpureAPI Impure Dapoxetine API Solution PrepHPLC Preparative HPLC System ImpureAPI->PrepHPLC Detector UV Detector PrepHPLC->Detector Collector Fraction Collector Detector->Collector Fractions Collected Fractions Collector->Fractions Analysis Purity Analysis (Analytical HPLC) Fractions->Analysis PureImpurity Isolated Hydroxy Impurity Analysis->PureImpurity Pool Pure Fractions & Evaporate

Caption: Workflow for impurity isolation via preparative HPLC.

Chemical Synthesis

A more direct and often higher-yielding approach is the chemical synthesis of the hydroxy impurity. This involves a stereoselective reduction of a ketone precursor.

Experimental Protocol: Synthesis of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol

  • Precursor Synthesis: Synthesize 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one from 1-naphthol and 3-chloro-1-phenylpropan-1-one.

  • Asymmetric Reduction: Subject the resulting ketone to an asymmetric reduction using a chiral reducing agent, such as a borane in the presence of a chiral catalyst (e.g., (S)-2-methyl-CBS-oxazaborolidine), to stereoselectively form the (S)-alcohol.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Structural Elucidation: A Multi-Technique Approach

Once the impurity is isolated or synthesized, a suite of analytical techniques is employed for its unequivocal structural characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is pivotal for determining the elemental composition of the impurity. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose.[9]

  • Expected Molecular Ion: For the dapoxetine hydroxy impurity (C₁₉H₁₈O₂), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 279.1385.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides structural information through fragmentation. A plausible fragmentation pathway for the hydroxy impurity would involve the loss of water (-18 Da) from the protonated molecule, followed by cleavage of the ether linkage. The fragmentation pattern can be compared to that of dapoxetine to identify common and differing fragments.

Technique Expected Result for Dapoxetine Hydroxy Impurity
High-Resolution MS (HRMS) Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental composition C₁₉H₁₈O₂.
Tandem MS (MS/MS) Fragmentation pattern showing characteristic losses, such as the loss of a water molecule and cleavage at the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and naphthyl groups, the aliphatic protons of the propanol chain, and a characteristic signal for the hydroxyl proton. The chemical shifts and coupling patterns of the diastereotopic methylene protons adjacent to the chiral center will be of particular diagnostic value.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 19 unique carbon atoms. The chemical shifts will be indicative of the different carbon environments (aromatic, aliphatic, alcohol-bearing).

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions: The IR spectrum of the dapoxetine hydroxy impurity is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic rings, and a C-O stretching band for the ether linkage.

Quantitative Analysis and Method Validation

Once characterized, a stability-indicating analytical method must be developed and validated for the routine quantification of the dapoxetine hydroxy impurity in the API.[10] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Key Validation Parameters (as per ICH Q2(R1))

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components, including the API and other impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The thorough characterization of the dapoxetine hydroxy impurity is a critical component of ensuring the quality and safety of dapoxetine API. This guide has outlined a systematic and scientifically rigorous approach, grounded in regulatory expectations and established analytical principles. By understanding the potential origins of the impurity, employing robust methods for its isolation or synthesis, and utilizing a multi-technique approach for its structural elucidation, pharmaceutical scientists can confidently identify, quantify, and control this critical related substance. The implementation of a fully validated, stability-indicating analytical method is the final and essential step in this process, ensuring that each batch of dapoxetine released to the market meets the highest standards of purity and quality.

References

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry.

  • DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. (n.d.). IJRPC.

  • Validated Stability -Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic Degradation Products, Kinetic Study and Application in Pharmaceutical Dosage Forms. (2017). Walsh Medical Media.

  • Dapoxetine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals.

  • Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. (2017). PubMed.

  • A novel and practical asymmetric synthesis of dapoxetine hydrochloride. (2015). ResearchGate.

  • (1R)-3-(1-Naphthyloxy)-1-phenylpropan-1-ol. (n.d.). LGC Standards.

  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. (n.d.). PubChem.

  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. (n.d.). Advanced ChemBlocks.

  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. (n.d.). CLEARSYNTH.

  • Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. (n.d.). ScienceDirect.

  • Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. (n.d.). ResearchGate.

  • Structure elucidation of a process-related impurity of dapoxetine. (2015). Request PDF.

  • Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). MDPI.

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). European Medicines Agency.

  • 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. (n.d.). PubChem.

  • Preparation method of dapoxetine hydrochloride impurity. (n.d.). Google Patents.

  • Dapoxetine. (n.d.). Wikipedia.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Key Dapoxetine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine, a potent selective serotonin reuptake inhibitor (SSRI), is a widely recognized treatment for premature ejaculation. The synthesis of this pharmaceutical agent involves a series of chemical transformations, each yielding a crucial intermediate compound. A thorough understanding of the physical and chemical properties of these intermediates is paramount for process optimization, quality control, and regulatory compliance in drug development and manufacturing. This guide provides a comprehensive technical overview of the core physicochemical characteristics, analytical methodologies for characterization, and stability profiles of the key intermediates in the synthesis of Dapoxetine.

Key Intermediates in Dapoxetine Synthesis

The synthesis of Dapoxetine typically proceeds through several key intermediates. This guide will focus on the following three critical compounds:

  • (S)-3-Chloro-1-phenylpropan-1-ol

  • (S)-3-(Dimethylamino)-1-phenylpropan-1-ol

  • (R)-3-(1-Naphthyloxy)-1-phenylpropanol

A visual representation of the synthetic pathway involving these intermediates is outlined below.

Dapoxetine Synthesis Pathway cluster_0 Synthetic Pathway A (S)-3-Chloro-1-phenylpropan-1-ol B (S)-3-(Dimethylamino)-1-phenylpropan-1-ol A->B Dimethylamine C (R)-3-(1-Naphthyloxy)-1-phenylpropanol D Dapoxetine C->D Mesylation & Dimethylamine

Figure 1: A simplified schematic of a common synthetic route to Dapoxetine, highlighting the key intermediates.

Physicochemical Properties of Dapoxetine Intermediates

A comprehensive understanding of the physicochemical properties of each intermediate is essential for its handling, purification, and characterization. The key properties are summarized in the table below.

Property(S)-3-Chloro-1-phenylpropan-1-ol(S)-3-(Dimethylamino)-1-phenylpropan-1-ol(R)-3-(1-Naphthyloxy)-1-phenylpropanol
CAS Number 100306-34-1[1]12520912156453-53-1[2]
Molecular Formula C₉H₁₁ClO[1]C₁₁H₁₇NOC₁₉H₁₈O₂[2]
Molecular Weight 170.63 g/mol [1][3]179.26 g/mol [4]278.3 g/mol [2]
Appearance Solid[5]--
Melting Point 58-60 °C[5]47-48 °C[1]-
Boiling Point -284.4 °C at 760 mmHg[6]-
Solubility -Soluble in water (13.3 µg/mL at pH 7.4)[4]-
Optical Activity [α]₁₉/D −25° (c = 1 in chloroform)[5]--

Analytical Characterization of Intermediates

The structural elucidation and purity assessment of each intermediate are critical quality control steps. A combination of spectroscopic and chromatographic techniques is typically employed.

(S)-3-Chloro-1-phenylpropan-1-ol

This chiral haloalcohol is a key starting material in many synthetic routes to Dapoxetine.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, and the methylene protons of the propyl chain. The coupling patterns and chemical shifts are crucial for confirming the structure.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton.

b) Infrared (IR) Spectroscopy

The IR spectrum of (S)-3-Chloro-1-phenylpropan-1-ol will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹), the aromatic C-H stretching (around 3000-3100 cm⁻¹), and the C-Cl stretching (typically in the fingerprint region).

c) Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of a water molecule, a chlorine atom, and cleavage of the carbon-carbon bonds.[3]

d) Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of (S)-3-Chloro-1-phenylpropan-1-ol, a chiral HPLC method is essential. This typically involves a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis of (S)-3-Chloro-1-phenylpropan-1-ol

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. For basic compounds, a small amount of an amine modifier like diethylamine may be added.[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a racemic standard to determine the retention times of the (S) and (R) enantiomers and calculate the enantiomeric excess.

(S)-3-(Dimethylamino)-1-phenylpropan-1-ol

This amino alcohol is formed by the reaction of (S)-3-Chloro-1-phenylpropan-1-ol with dimethylamine.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show a characteristic singlet for the two methyl groups of the dimethylamino moiety, in addition to the signals for the phenyl and propanol backbone.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the two methyl carbons and the other carbons in the molecule.

b) Infrared (IR) Spectroscopy

The IR spectrum will show a broad O-H stretching band, aromatic and aliphatic C-H stretching bands, and a C-N stretching vibration.

c) Mass Spectrometry (MS)

The mass spectrum will exhibit a molecular ion peak and fragmentation patterns characteristic of amino alcohols, often involving cleavage alpha to the nitrogen atom.[6]

Experimental Protocol: Mass Spectrometry Analysis of (S)-3-(Dimethylamino)-1-phenylpropan-1-ol

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Infuse the sample solution directly into the ESI source.

  • Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 180.14. Key fragmentation ions may include the loss of a water molecule (m/z 162.13) and cleavage of the C-C bond adjacent to the nitrogen.[6]

(R)-3-(1-Naphthyloxy)-1-phenylpropanol

This intermediate is a precursor to the final Dapoxetine molecule in some synthetic strategies.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will be more complex due to the presence of both phenyl and naphthyl ring systems. Distinct signals for the protons on both aromatic rings, as well as the propanol chain, will be observed.

  • ¹³C NMR: The carbon spectrum will show a larger number of signals corresponding to the increased number of carbon atoms.

b) Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the O-H stretching band, aromatic C-H stretching from both phenyl and naphthyl rings, and the C-O-C stretching of the ether linkage.

c) Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak at m/z 278.3 and a fragmentation pattern that can help confirm the structure.

Analytical_Workflow cluster_intermediate Intermediate Sample cluster_analysis Analytical Characterization cluster_data Data Output Sample Dapoxetine Intermediate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC Chiral HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity & Enantiomeric Excess HPLC->Purity

Figure 2: A general workflow for the analytical characterization of Dapoxetine intermediates.

Chemical Reactivity and Stability

The stability of pharmaceutical intermediates is a critical factor that can impact the quality and yield of the final active pharmaceutical ingredient (API). Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][11][12][13][14][15][16][17][18]

General Reactivity of Haloalcohols and Amino Alcohols
  • Haloalcohols: These compounds can undergo nucleophilic substitution at the carbon bearing the halogen. The hydroxyl group can also participate in reactions, such as esterification or oxidation. Intramolecular reactions, like epoxide formation under basic conditions, are also possible.

  • Amino Alcohols: The amino group imparts basicity and nucleophilicity to the molecule. The hydroxyl group can undergo typical alcohol reactions. The proximity of the two functional groups can sometimes lead to unique reactivity.[19]

Stability Profile and Degradation Pathways

Forced degradation studies on Dapoxetine have shown that it is susceptible to oxidation and slight degradation under acidic and alkaline conditions, but stable under UV light and heat.[10][11][13] While specific forced degradation studies on the individual intermediates are not extensively published, their structural features suggest potential degradation pathways:

  • (S)-3-Chloro-1-phenylpropan-1-ol: Under basic conditions, this intermediate could undergo intramolecular cyclization to form an epoxide. It may also be susceptible to oxidation of the secondary alcohol to a ketone.

  • (S)-3-(Dimethylamino)-1-phenylpropan-1-ol: This amino alcohol may be prone to oxidation at the nitrogen atom to form an N-oxide.

  • (R)-3-(1-Naphthyloxy)-1-phenylpropanol: The ether linkage could be susceptible to cleavage under strong acidic conditions. The secondary alcohol can be oxidized.

Protocol: Forced Degradation Study

  • Stress Conditions: Subject the intermediate to various stress conditions as per ICH guidelines, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: e.g., heating the solid or solution at a specified temperature.

    • Photolytic Degradation: Exposing the sample to UV and visible light.[14]

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

  • Degradant Identification: If significant degradation is observed, isolate and characterize the degradation products using techniques like LC-MS/MS and NMR.

Conclusion

A thorough understanding of the physical and chemical properties of Dapoxetine intermediates is fundamental for the successful development and manufacturing of this important pharmaceutical. This guide has provided a detailed overview of the key physicochemical characteristics, analytical methods for characterization, and potential stability issues of three crucial intermediates. By applying the principles and protocols outlined herein, researchers and drug development professionals can ensure the quality, purity, and consistency of these intermediates, ultimately contributing to the safety and efficacy of the final Dapoxetine product.

References

  • Liew, K. B., & Peh, K. K. (2014). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product. Acta Poloniae Pharmaceutica, 71(3), 421-428.
  • Liew, K. B., & Peh, K. K. (2014). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica, 71(3).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol.
  • Stability indicating HPLC method for Dapoxetine HCL in bulk and in formul
  • Semantic Scholar. (n.d.). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product.
  • Ananda, K., et al. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry, 3(1).
  • ChemicalBook. (n.d.). (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR.
  • The Royal Society of Chemistry. (n.d.).
  • MedCrave. (2016).
  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.
  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol.
  • PubChem. (n.d.). (1R)-3-chloro-1-phenylpropan-1-ol.
  • MedCrave. (2016).
  • Pharmaceutical Technology. (2016).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).
  • ChemicalBook. (n.d.). 3-Dimethylamino-1-propanol(3179-63-3) 1H NMR spectrum.
  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol.
  • Indonesian Journal of Science & Technology. (2019).
  • Sigma-Aldrich. (n.d.). 3-(dimethylamino)-1-phenyl-1-propanol AldrichCPR.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 153-160.
  • BLDpharm. (n.d.). 100306-33-0|(R)-3-Chloro-1-phenylpropan-1-ol.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • Guidechem. (n.d.). 3-dimethylamino-1-phenyl-propan-1-ol 5554-64-3.
  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride.
  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone.
  • ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627).
  • NIST. (n.d.). 3-Phenylpropanol.
  • Doc Brown's Chemistry. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • NIST. (n.d.). 1-Propanol, 3-(dimethylamino)-.
  • Sigma-Aldrich. (n.d.). (S)-(-)-3-Chloro-1-phenyl-1-propanol 98%.
  • FooDB. (n.d.). Showing Compound 3-Phenyl-1-propanol (FDB012188).
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol.

Sources

An In-Depth Technical Guide to the Stereochemistry of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Integrity

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral molecule of significant interest in pharmaceutical development, primarily recognized as a key intermediate or impurity in the synthesis of Dapoxetine[1][2]. The molecule features a single stereocenter at the carbinol carbon (C1), giving rise to two enantiomers: (R) and (S). As is paramount in medicinal chemistry, the three-dimensional arrangement of atoms can lead to vastly different pharmacological and toxicological profiles. Therefore, the precise control and unambiguous confirmation of the stereochemistry of this alcohol are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the stereochemistry of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, tailored for researchers, scientists, and drug development professionals. We will delve into field-proven methodologies for its stereoselective synthesis and provide detailed protocols for its stereochemical characterization using state-of-the-art analytical techniques. The focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: Stereoselective Synthesis

The primary route to optically pure (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol involves the asymmetric reduction of the prochiral ketone, 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one. The choice of a specific catalytic system is dictated by the need for high enantioselectivity, predictable stereochemical outcomes, and operational simplicity. Two of the most robust and widely adopted methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a powerful and predictable method for the enantioselective reduction of a wide array of prochiral ketones[3]. It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂)[4][5][6][7].

Causality of Experimental Design: The predictability of the CBS reduction stems from a well-defined transition state. The oxazaborolidine acts as a bifunctional catalyst: the endocyclic boron atom coordinates to the ketone's carbonyl oxygen, activating it towards reduction. Simultaneously, the borane reducing agent coordinates to the Lewis basic nitrogen atom of the catalyst[6]. This ternary complex forces the hydride transfer to occur from one specific face of the ketone, dictated by the steric environment of the chiral catalyst. To obtain the (R)-alcohol, the (S)-CBS catalyst is employed, which directs the hydride to the si-face of the ketone.

Experimental Protocol: (S)-CBS Catalyzed Reduction

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Borane Addition: Cool the flask to 0 °C and slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.2 equivalents). Stir for 15 minutes at this temperature to allow for the formation of the catalyst-borane complex.

  • Substrate Addition: Dissolve 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Work-up and Purification: Concentrate the mixture under reduced pressure. Add 1 N HCl and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation is another cornerstone of asymmetric synthesis, employing well-defined ruthenium-chiral phosphine-diamine complexes to catalyze the hydrogenation of ketones with exceptional enantioselectivity[8][9]. For the synthesis of the (R)-alcohol, a catalyst containing an (R,R)-diamine ligand and an (R)-phosphine ligand would typically be used.

Causality of Experimental Design: The efficacy of the Noyori catalyst lies in its "metal-ligand bifunctional" mechanism[10]. The ruthenium center and the amine ligand of the diamine work in concert. The ketone substrate coordinates to the ruthenium, while the N-H group of the diamine ligand forms a hydrogen bond with the carbonyl oxygen. This interaction facilitates the hydride transfer from the ruthenium center to the carbonyl carbon via a six-membered pericyclic transition state, leading to a highly organized and predictable stereochemical outcome[9].

Experimental Protocol: Noyori Asymmetric Hydrogenation

  • Catalyst Activation: In a glovebox, charge a pressure reactor with the chiral ruthenium catalyst, for example, RuCl[(R,R)-TsDPEN][(R)-xyl-p-cymene] (0.005 equivalents).

  • Substrate and Solvent Addition: Add a solution of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one (1.0 equivalent) in a suitable solvent such as isopropanol.

  • Base Addition: Add a solution of a base, typically potassium tert-butoxide (0.1 equivalents), in isopropanol.

  • Hydrogenation: Seal the reactor, purge with high-purity hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Reaction Monitoring: Monitor the reaction progress by HPLC.

  • Work-up and Purification: Upon completion, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture and purify the residue by flash column chromatography to afford the desired (R)-alcohol.

Diagram: Synthetic Pathways to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

G cluster_synthesis Asymmetric Synthesis cluster_cbs CBS Reduction cluster_noyori Noyori Hydrogenation ketone 3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-one cbs_reagents (S)-CBS Catalyst BH3-THF ketone->cbs_reagents noyori_reagents (R,R)-Ru-TsDPEN Catalyst H2, Base ketone->noyori_reagents product (R)-3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-OL cbs_reagents->product noyori_reagents->product

Caption: Asymmetric synthesis of the target (R)-alcohol from the prochiral ketone.

Part 2: Stereochemical Characterization

The confirmation of the absolute configuration and the determination of enantiomeric purity (enantiomeric excess, ee) are non-negotiable steps. A multi-pronged analytical approach provides the most robust and trustworthy data.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a chiral compound[11][12]. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times[13].

Causality of Experimental Design: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of chiral compounds, including alcohols[14]. The choice of mobile phase (typically a mixture of a hydrocarbon like hexane and an alcohol modifier like isopropanol) is crucial for optimizing the resolution between the enantiomeric peaks[15].

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase and filter through a 0.45 µm filter.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Data Presentation: Representative Chiral HPLC Data

ParameterValue
ColumnChiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
Retention Time (S)-enantiomer12.5 min
Retention Time (R)-enantiomer14.8 min
Resolution (Rs)> 2.0
NMR Spectroscopy with Chiral Derivatizing Agents

While HPLC is excellent for determining enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the absolute configuration by using a chiral derivatizing agent (CDA)[16]. The most classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its esters.

Causality of Experimental Design: The alcohol is esterified with both enantiomers of the CDA, forming a pair of diastereomers. In the presence of the chiral center from the CDA, the protons in the vicinity of the newly formed ester linkage in the two diastereomers become chemically non-equivalent and will exhibit different chemical shifts in the ¹H NMR spectrum[16]. By analyzing the differences in these chemical shifts (Δδ = δS - δR) and applying the Mosher model, which considers the shielding and deshielding effects of the phenyl group of the CDA in the preferred conformation, the absolute configuration of the alcohol can be deduced[17].

Experimental Protocol: Modified Mosher's Method

  • Diastereomer Formation: In two separate NMR tubes, react a small amount of the chiral alcohol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-chiral base like pyridine-d₅.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Spectral Analysis: Identify the protons on the phenyl and propanol backbone of the molecule.

  • Configuration Assignment: Calculate the chemical shift differences (Δδ) for corresponding protons in the two spectra. A systematic positive or negative sign for Δδ values on either side of the stereocenter, when correlated with the established Mosher's model, allows for the assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful, non-destructive technique that provides an unambiguous determination of the absolute configuration of a chiral molecule in solution[18][19]. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[20].

Causality of Experimental Design: The measured VCD spectrum is a unique fingerprint of the molecule's absolute configuration and its conformational landscape in solution[21]. The absolute configuration is determined by comparing the experimental VCD spectrum to a theoretically predicted spectrum generated through quantum mechanical calculations (typically using Density Functional Theory, DFT)[20]. A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R) confirms the absolute stereochemistry of that enantiomer[22].

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the purified alcohol in a suitable solvent (e.g., CDCl₃) at a concentration that gives an optimal infrared absorbance (typically around 0.1 M).

  • VCD Measurement: Acquire the VCD and IR spectra on a dedicated VCD spectrometer.

  • Computational Modeling: Perform DFT calculations for one enantiomer (e.g., the R-enantiomer) to predict its theoretical VCD spectrum. This involves a conformational search followed by frequency calculations for the most stable conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum. A direct correlation (same sign pattern) confirms the absolute configuration as the one calculated. An inverse correlation (opposite sign pattern) indicates the opposite absolute configuration.

Diagram: Analytical Workflow for Stereochemical Characterization

G cluster_analysis Stereochemical Analysis Workflow start Purified (R)-Alcohol Sample hplc Chiral HPLC start->hplc nmr NMR with CDA start->nmr vcd VCD Spectroscopy start->vcd ee_result Enantiomeric Excess (ee %) hplc->ee_result ac_result_nmr Absolute Configuration (via Mosher's Model) nmr->ac_result_nmr ac_result_vcd Absolute Configuration (via Spectral Comparison) vcd->ac_result_vcd final_report Comprehensive Stereochemical Report ee_result->final_report ac_result_nmr->final_report ac_result_vcd->final_report

Caption: A multi-technique approach for robust stereochemical analysis.

Conclusion

The stereochemical integrity of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a critical quality attribute in the context of pharmaceutical manufacturing. This guide has outlined robust and reliable methodologies for both the stereoselective synthesis and the comprehensive stereochemical analysis of this important chiral alcohol. By understanding the underlying principles of asymmetric catalysis with systems like CBS and Noyori catalysts, researchers can rationally design synthetic routes that deliver high enantiopurity. Furthermore, the orthogonal application of powerful analytical techniques such as chiral HPLC, NMR with chiral derivatizing agents, and VCD spectroscopy provides a self-validating framework for the unambiguous confirmation of both relative purity and absolute configuration. Adherence to these principles and protocols will ensure the production of stereochemically pure materials, a fundamental requirement for modern drug development.

References

  • Evans, D. A., & Hoveyda, A. H. (2003). The First Directed Reduction of β-Alkoxy Ketones to anti-1,3-Diol Monoethers: Identification of Spectator and Director Alkoxy Groups. Organic Letters, 5(19), 3467–3470. [Link]

  • Evans, D. A., & Hoveyda, A. H. (2003). The first directed reduction of beta-alkoxy ketones to anti-1,3-diol monoethers: identification of spectator and director alkoxy groups. PubMed. [Link]

  • Oh, K., & Cha, J. K. (2009). Development of diastereoselective birch reduction-alkylation reactions of bi- and tricyclic beta-alkoxy-alpha,beta-unsaturated ketones. PubMed. [Link]

  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Morris, D. J., & Wills, M. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]

  • Oh, K., & Cha, J. K. (2009). Development of Diastereoselective Birch Reduction−Alkylation Reactions of Bi- and Tricyclic β-Alkoxy-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 74(17), 6623–6630. [Link]

  • Morris, D. J., & Wills, M. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts. Semantic Scholar. [Link]

  • Yıldız, T., et al. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(38), 24867–24880. [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]

  • Ohkuma, T., & Arai, N. (2016). Advancement in Catalytic Asymmetric Hydrogenation of Ketones and Imines, and Development of Asymmetric Isomerization of Allylic Alcohol. CORE. [Link]

  • Grokipedia. Corey–Itsuno reduction. Grokipedia. [Link]

  • Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. PubMed. [Link]

  • ResearchGate. (2019). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... ResearchGate. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. Wikipedia. [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Li, Y., et al. (2017). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. PubMed. [Link]

  • Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. PubMed. [Link]

  • Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal. [Link]

  • Horský, J., et al. (2015). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]

  • Schneider, C. (2006). Stereoselective Synthesis of 1,3-Diols. ResearchGate. [Link]

  • Latypov, S. K., et al. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. ResearchGate. [Link]

  • Schneider, C. (2006). Stereoselective Synthesis of 1,3-Diols. Semantic Scholar. [Link]

  • Li, Y., et al. (2017). In-tube Derivatization for the Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy. Novartis OAK. [Link]

  • Lee, J., & An, D. K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. PubMed. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Scriba, G. K. (2011). Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral molecule of significant interest, notably as a known impurity and intermediate in the synthesis of Dapoxetine.[1][2] Its precise structural elucidation and purity assessment are critical for regulatory compliance and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, predictive framework for the spectroscopic characterization of this compound. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will explore the expected spectral data, the causal logic behind the predictions, and the rigorous experimental protocols required for verification. This document is designed to serve as a practical reference for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with a deconstruction of the molecule's constituent parts. The structure of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol contains several key functional groups and structural features, each contributing a distinct signature to its spectroscopic profile.

  • Chiral Secondary Alcohol: The stereocenter at the C1 position, bearing a hydroxyl (-OH) group and a phenyl ring, is a primary site for key spectroscopic signals. The -OH proton is highly characteristic in both NMR and IR.

  • Aryl Ether: The naphthalen-1-yloxy moiety is connected to the propanol backbone via an ether linkage. This Ar-O-C bond will produce characteristic signals, particularly in IR and ¹³C NMR spectroscopy.

  • Phenyl and Naphthyl Rings: These two distinct aromatic systems will generate a complex but predictable series of signals in the aromatic regions of the NMR spectra and characteristic C=C stretching vibrations in the IR spectrum.

  • Propyl Backbone: The three-carbon chain (-CH(OH)-CH₂-CH₂-O-) acts as the scaffold. The protons on this chain will exhibit predictable splitting patterns in ¹H NMR due to spin-spin coupling with their neighbors, providing crucial connectivity information. The methylene protons adjacent to the chiral center are diastereotopic, which may lead to more complex splitting patterns than simple triplets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. The analysis below predicts the ¹H and ¹³C NMR spectra based on established chemical shift principles and coupling constants.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted spectrum is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Naphthyl & Phenyl)7.10 - 8.20Multiplet (m)12HProtons on the phenyl and naphthalen rings reside in a deshielded environment. The naphthyl protons are expected to be further downfield.
Methine (-CH -OH)~5.0 - 5.2Doublet of Doublets (dd) or Triplet (t)1HThis proton is deshielded by both the adjacent hydroxyl group and the phenyl ring. It will couple to the two adjacent diastereotopic methylene protons.[3][4]
Methylene (-O-CH₂ -)~4.3 - 4.5Triplet (t)2HDeshielded by the adjacent ether oxygen. It will be split by the neighboring methylene group.
Methylene (-CH₂-CH₂ -O-)~2.2 - 2.4Multiplet (m)2HThese diastereotopic protons are adjacent to the chiral center and will couple with both the methine proton and the other methylene protons, resulting in a complex multiplet.
Hydroxyl (-OH )Variable (typically 2.0 - 4.0)Broad Singlet (br s)1HThe chemical shift is concentration and solvent-dependent. Rapid proton exchange often negates observable coupling, resulting in a broad singlet.[3][4]

Causality in Proton Assignments:

  • Deshielding Effects: The electronegativity of the oxygen atoms in the alcohol and ether functionalities causes a downfield shift for adjacent protons (methine and one methylene group). Aromatic rings also deshield the protons attached to them.

  • Spin-Spin Splitting: The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons. The methine proton's signal will be split by the two protons on the adjacent carbon, and vice-versa.

  • D₂O Exchange: The identity of the hydroxyl proton peak can be unequivocally confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube. The -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (Naphthyl & Phenyl)110 - 158Aromatic carbons resonate in this characteristic downfield region. Quaternary carbons will appear weaker.
Carbinol Carbon (C -OH)68 - 75The carbon atom bonded to the hydroxyl group is significantly deshielded.
Ether-linked Methylene (-O-C H₂-)65 - 72The carbon atom bonded to the ether oxygen is also deshielded.
Methylene adjacent to Chiral Center (-C H₂-CH₂-O-)35 - 45This aliphatic carbon is less deshielded than those directly attached to oxygen.
Standard Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[5] The instrument should be properly tuned and the magnetic field shimmed for homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum over a typical range of 0-12 ppm.

    • Use a standard 45° pulse width to allow for a shorter relaxation delay between scans.[6]

    • Average a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets.[7]

    • The spectral width should cover the expected range of 0-220 ppm.

    • A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[7][8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an excellent technique for the rapid identification of key functional groups by detecting their characteristic vibrational frequencies.[9][10]

Expected Absorption Bands

The key functional groups in the molecule will produce strong, identifiable peaks in the IR spectrum.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationExpected AppearanceRationale
3600 - 3200O-H Stretch (Alcohol)Strong, BroadHydrogen bonding between molecules causes a significant broadening of the hydroxyl stretch, a hallmark of alcohols.[3][4][11]
3100 - 3000C-H Stretch (sp², Aromatic)Medium, SharpCharacteristic of C-H bonds on the phenyl and naphthyl rings.[12]
3000 - 2850C-H Stretch (sp³, Aliphatic)Medium, SharpArises from the C-H bonds of the propyl backbone.[12]
1600 & 1475C=C Stretch (Aromatic)Medium to WeakThese absorptions are characteristic of the aromatic ring systems.
1270 - 1200C-O Stretch (Aryl Ether)StrongThe stretching vibration of the Ar-O bond in the ether linkage.
1100 - 1000C-O Stretch (Secondary Alcohol)StrongThe stretching vibration of the C-O bond in the secondary alcohol.[4]
Standard Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid or oily samples.[7][13]

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[7]

  • Sample Application: Place a small amount of the solid or oil sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[7] Average a suitable number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expected Fragmentation Pathways

Upon ionization (e.g., by Electron Impact, EI), the molecular ion (M⁺) of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol (MW = 278.35) will be formed. This ion is often unstable and will undergo characteristic fragmentation.

  • Molecular Ion (M⁺): A peak at m/z = 278 is expected. For alcohols, this peak can sometimes be weak or absent.[14][15]

  • Dehydration ([M-H₂O]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z = 260.[14][16]

  • Alpha-Cleavage: This is a highly characteristic fragmentation for alcohols.[14][16] It involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This would lead to a resonance-stabilized fragment containing the phenyl ring and the carbinol carbon at m/z = 107 . This is often a prominent peak.

  • Ether Cleavage: Fragmentation can also occur at the ether linkage, potentially leading to a naphthalenoxy radical and a charged fragment at m/z = 135 , or a naphthoxy cation at m/z = 143 .

G M Molecular Ion (M+) m/z = 278 H2O_loss [M-H₂O]+ m/z = 260 M->H2O_loss - H₂O alpha_cleavage Alpha-Cleavage Fragment [C₆H₅CHOH]+ m/z = 107 M->alpha_cleavage α-Cleavage ether_cleavage Ether Cleavage Fragment [C₁₀H₇O]+ m/z = 143 M->ether_cleavage Ether Cleavage G cluster_0 Initial Analysis cluster_1 Detailed Structure Elucidation cluster_2 Confirmation IR IR Spectroscopy H_NMR ¹H NMR IR->H_NMR Confirms -OH, Ar, Alkyl MS Mass Spectrometry MS->H_NMR Provides Molecular Formula C_NMR ¹³C NMR H_NMR->C_NMR Provides H-C Connectivity Structure Final Structure Confirmed H_NMR->Structure Confirms Proton Framework C_NMR->Structure Confirms Carbon Skeleton

Sources

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, a key chiral alcohol and a known impurity or synthetic intermediate related to Dapoxetine.[1][2] The described synthetic strategy is a robust two-step process commencing with the synthesis of the prochiral ketone, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, followed by a highly selective asymmetric reduction. The core of this protocol is the application of the Corey-Bakshi-Shibata (CBS) reduction, a powerful and reliable method for producing chiral secondary alcohols with high enantiomeric excess.[3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and data interpretation guidelines.

Introduction & Synthetic Strategy

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a molecule of significant interest in pharmaceutical development, primarily due to its structural relationship with Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[5][6] The precise control of stereochemistry is paramount in drug synthesis, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, a reliable and highly stereoselective synthetic route to this chiral alcohol is essential for impurity profiling, reference standard preparation, and as a potential starting material for analog development.

Our synthetic approach is designed for efficiency and high stereochemical control, segmented into two primary stages:

  • Synthesis of Prochiral Ketone Precursor: The initial step involves the formation of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one. This is achieved through a nucleophilic substitution reaction between 1-naphthol and 3-chloropropiophenone in the presence of a base.[7] This reaction establishes the core carbon-oxygen-carbon linkage of the target molecule.

  • Enantioselective Ketone Reduction: The critical chiral center is introduced in the second step via the asymmetric reduction of the prochiral ketone. For this transformation, we employ the Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its exceptional enantioselectivity, operational simplicity, and the predictability of the product's stereochemistry.[8][9] The use of a chiral oxazaborolidine catalyst in conjunction with a borane source facilitates the delivery of a hydride to a specific face of the ketone, yielding the desired (R)-alcohol in high enantiomeric purity.[4][10]

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Asymmetric Reduction A 1-Naphthol + 3-Chloropropiophenone B Nucleophilic Substitution (Williamson Ether Synthesis) A->B C 3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-one (Prochiral Ketone) B->C D Asymmetric Reduction (Corey-Bakshi-Shibata) C->D Purification & Characterization E (R)-3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-OL (Target Molecule) D->E

Caption: Overall synthetic workflow from starting materials to the final chiral alcohol.

Scientific Principles & Mechanistic Rationale

Step 1: Williamson Ether Synthesis

The formation of the ketone precursor is a classic Williamson ether synthesis. 1-Naphthol, a weakly acidic phenol, is first deprotonated by a base (e.g., sodium hydroxide) to form the more nucleophilic sodium naphthoxide. This anion then attacks the electrophilic carbon of 3-chloropropiophenone, displacing the chloride leaving group to form the desired aryl ether linkage. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the SN2 reaction.[7]

Step 2: The Corey-Bakshi-Shibata (CBS) Reduction

The cornerstone of this synthesis is the CBS reduction, a testament to the power of asymmetric catalysis.[10] The high enantioselectivity of this reaction stems from a well-defined, catalyst-controlled transition state.[4]

Mechanism Pillars:

  • Catalyst-Reductant Complex Formation: The reaction begins with the coordination of the borane (BH₃), a Lewis acid, to the lone pair of the nitrogen atom within the chiral oxazaborolidine (CBS) catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane to become a potent hydride donor.[4]

  • Ketone Coordination: The prochiral ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. This coordination is sterically governed; the ketone orients itself to place its larger substituent (phenyl group) away from the bulky substituent on the catalyst's chiral center, exposing one enantiotopic face to the activated hydride.

  • Stereoselective Hydride Transfer: The hydride is delivered from the coordinated borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This intramolecular transfer ensures a highly organized and predictable stereochemical outcome. For the synthesis of the (R)-alcohol, an (S)-configured CBS catalyst is typically used.[8]

  • Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, and the CBS catalyst is regenerated, ready to enter another catalytic cycle.[9] An acidic workup is required to hydrolyze the alkoxyborane and yield the final chiral alcohol.

Caption: Simplified logic of the CBS reduction transition state leading to high enantioselectivity.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Borane reagents are flammable and react with water; handle under an inert atmosphere (Nitrogen or Argon).

Part A: Synthesis of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one
ParameterSpecification
Reagents 1-Naphthol, 3-Chloropropiophenone, Sodium Hydroxide (NaOH)
Solvent N,N-Dimethylformamide (DMF), anhydrous
Temperature 15-50°C[7]
Reaction Time 30-40 hours
Work-up Water quench, Ethyl Acetate extraction
Purification Recrystallization from ethanol or column chromatography
Expected Yield ~70-75%[7]

Procedure:

  • To a dry 250 mL three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N,N-dimethylformamide (70 mL).

  • Add solid sodium hydroxide (2.4 g, 60 mmol) to the solvent. Cool the mixture to 0-5°C using an ice bath.

  • Slowly add 1-naphthol (8.0 g, 55.5 mmol) portion-wise, maintaining the internal temperature below 10°C. Stir at 5°C for 5 hours.[7]

  • Add 3-chloropropiophenone (8.5 g, 50.4 mmol) dropwise via a syringe, ensuring the temperature does not exceed 20°C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-40 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, pour the reaction mixture into 250 mL of cold water. A solid precipitate should form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with water (3 x 50 mL) and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to yield a reddish-brown or off-white solid.

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Part B: Asymmetric Synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol
ParameterSpecification
Reagents 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one, (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), Borane-dimethyl sulfide complex (BH₃·SMe₂)
Solvent Tetrahydrofuran (THF), anhydrous
Temperature -20°C to 0°C
Reaction Time 1-2 hours
Work-up Methanol quench, acidic workup (e.g., 1M HCl)
Purification Silica gel column chromatography
Expected Yield >90%
Expected Purity >95% ee (enantiomeric excess)[9]

Procedure:

  • Set up an oven-dried 250 mL three-necked flask with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dissolve 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (5.0 g, 18.1 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0°C. Add (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 1.8 mL, 1.8 mmol, 0.1 eq.) dropwise.

  • Stir the mixture for 15 minutes at 0°C.

  • Slowly add borane-dimethyl sulfide complex (approx. 2.0 mL, ~20 mmol, 1.1 eq.) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction must be conducted under anhydrous conditions to achieve high enantiomeric excess.[4]

  • Stir the reaction for 1-2 hours at 0°C. Monitor the reaction by TLC until the starting ketone is consumed.

  • Slowly quench the reaction by the dropwise addition of methanol (10 mL) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude alcohol by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Combine the pure fractions and remove the solvent to yield the product as a colorless oil or white solid.

  • Characterize the final product by ¹H NMR and Mass Spectrometry. Determine the enantiomeric excess (% ee) using chiral HPLC analysis.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of Organic Chemistry, 53(12), 2861-2863.
  • Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(15), 1986-2012.
  • Wikipedia contributors. (n.d.). Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Organic Chemistry Portal. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • SynZeal. (n.d.). (R)-Dapoxetine Hydrochloride. Retrieved from [Link]

  • Zhang, L., et al. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641-2645. Available at: [Link]

  • Google Patents. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
  • Patsnap. (n.d.). The preparation method of dapoxetine hydrochloride. Eureka. Retrieved from [Link]

Sources

Application Notes and Protocols: Chiral Synthesis of a Key Dapoxetine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Dapoxetine Synthesis

Dapoxetine, the active pharmaceutical ingredient (API) in treatments for premature ejaculation, is a selective serotonin reuptake inhibitor (SSRI) characterized by its rapid onset of action and short half-life.[1][2] Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (S)-enantiomer being significantly more potent than its (R)-counterpart.[3] Consequently, the development of efficient and scalable methods for the enantioselective synthesis of Dapoxetine is of paramount importance in pharmaceutical manufacturing. A critical step in this synthesis is the production of the chiral intermediate, (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. This document provides a detailed overview of established and innovative methodologies for the chiral synthesis of this key intermediate, offering in-depth protocols and technical insights for researchers and professionals in drug development.

The primary chiral precursor often targeted is (S)-3-(dimethylamino)-1-phenylpropan-1-ol, which can then be converted to the final intermediate. The stereocenter at the hydroxyl-bearing carbon is the crucial element that dictates the chirality of the final Dapoxetine molecule.

Strategic Approaches to Chiral Synthesis

Several distinct strategies have been successfully employed to achieve the desired (S)-enantiomer of the Dapoxetine intermediate. These can be broadly categorized as:

  • Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of the intermediate, followed by the separation of the desired enantiomer.

  • Asymmetric Synthesis with Chiral Auxiliaries: This elegant method utilizes a temporary chiral moiety to direct the stereochemical outcome of a key reaction, which is later removed.

  • Catalytic Asymmetric Synthesis: This modern and highly efficient approach employs a chiral catalyst to stereoselectively create the desired enantiomer from a prochiral starting material.

This guide will delve into the practical application of these strategies, providing detailed protocols for the most robust and widely adopted methods.

Method 1: Enzymatic Kinetic Resolution of Racemic 3-(Dimethylamino)-1-phenylpropan-1-ol

Principle: Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. In this case, a lipase is used to selectively acylate the (R)-enantiomer of 3-(dimethylamino)-1-phenylpropan-1-ol, leaving the desired (S)-enantiomer unreacted. The significant difference in the chemical properties of the resulting ester and the unreacted alcohol allows for their straightforward separation.[4]

Workflow for Enzymatic Kinetic Resolution:

G cluster_reaction Enzymatic Acylation racemic_alcohol Racemic (±)-3-(Dimethylamino)- 1-phenylpropan-1-ol reaction_vessel Reaction Vessel (Toluene, Vinyl Acetate, Lipase) racemic_alcohol->reaction_vessel R_acylated (R)-acylated alcohol reaction_vessel->R_acylated Selective acylation of (R)-enantiomer S_unreacted (S)-unreacted alcohol reaction_vessel->S_unreacted separation Separation (e.g., Column Chromatography) R_acylated->separation S_unreacted->separation final_S Desired (S)-Intermediate separation->final_S final_R Acylated (R)-enantiomer separation->final_R

Caption: Workflow of enzymatic kinetic resolution.

Detailed Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic 3-(dimethylamino)-1-phenylpropan-1-ol

  • Lipase (e.g., Candida antarctica lipase B (Novozym 435))[4]

  • Acyl donor (e.g., Vinyl acetate)[4]

  • Organic solvent (e.g., Toluene or Methyl tert-butyl ether (MTBE))[4]

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic 3-(dimethylamino)-1-phenylpropan-1-ol (1.0 equivalent) in toluene.

  • Addition of Reagents: Add vinyl acetate (1.5-2.0 equivalents) to the solution.

  • Enzyme Addition: Introduce the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate) to the reaction mixture.[4]

  • Reaction Conditions: Stir the mixture at a controlled temperature, for instance, 40 °C.[4]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion. The reaction should be stopped at or near 50% conversion to achieve optimal enantiomeric excess (ee) for both the product and the remaining starting material.[4]

  • Work-up:

    • Filter off the immobilized enzyme.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Separate the unreacted (S)-alcohol from the acylated (R)-product by column chromatography on silica gel.

Data Analysis:

The enantiomeric excess of the unreacted alcohol and the acylated product should be determined by chiral HPLC.

ParameterTypical ValueReference
EnzymeCandida antarctica lipase B (Novozym 435)[4]
Acyl DonorVinyl Acetate[4]
SolventToluene or MTBE[4]
Temperature40 °C[4]
Optimal Conversion~50%[4]

Method 2: Asymmetric Synthesis using (S)-tert-Butanesulfinamide as a Chiral Auxiliary

Principle: This method relies on the use of a chiral auxiliary, (S)-tert-butanesulfinamide, to induce stereoselectivity in the synthesis. The auxiliary is first condensed with a ketone precursor to form a chiral sulfinylimine. Subsequent diastereoselective reduction of this imine establishes the desired stereocenter. The chiral auxiliary is then readily cleaved to yield the enantiomerically enriched primary amine, which can be further derivatized to the target intermediate.[5][6][7]

Reaction Pathway for Chiral Auxiliary-Mediated Synthesis:

G start_ketone 3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-one condensation Condensation (Formation of Sulfinylimine) start_ketone->condensation chiral_aux (S)-tert-Butanesulfinamide chiral_aux->condensation sulfinylimine Chiral N-tert-Butanesulfinylimine condensation->sulfinylimine reduction Diastereoselective Reduction (e.g., NaBH4) sulfinylimine->reduction sulfinamide Chiral Sulfinamide reduction->sulfinamide cleavage Auxiliary Cleavage (HCl in Methanol) sulfinamide->cleavage primary_amine (S)-Primary Amine Intermediate cleavage->primary_amine methylation Reductive Amination (Eschweiler-Clarke) primary_amine->methylation final_product (S)-N,N-dimethyl-3-(naphthalen-1-yloxy) -1-phenylpropan-1-amine methylation->final_product

Caption: Asymmetric synthesis via a chiral auxiliary.

Detailed Protocol: Chiral Auxiliary-Mediated Synthesis

Materials:

  • 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one[5]

  • (S)-tert-Butanesulfinamide[5]

  • Titanium (IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Formaldehyde

  • Formic acid

Procedure:

  • Formation of the Chiral Sulfinylimine:

    • To a solution of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one in THF, add (S)-tert-butanesulfinamide and Ti(OEt)₄.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and proceed to the next step.

  • Diastereoselective Reduction:

    • Cool the solution containing the sulfinylimine to a low temperature (e.g., -78 °C).

    • Add NaBH₄ portion-wise and stir the reaction mixture at this temperature for a specified time.[5]

    • Quench the reaction carefully with methanol.

  • Work-up and Purification of Sulfinamide:

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting sulfinamide by flash chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified sulfinamide in methanol.

    • Add a solution of HCl in an alcohol (e.g., ethanol) and stir at room temperature.[6]

    • After completion of the reaction, neutralize the mixture with a base (e.g., saturated aqueous NaHCO₃).

    • Extract the primary amine product and purify as necessary.

  • Reductive Amination (Eschweiler-Clarke Reaction):

    • To the obtained primary amine, add formic acid and an aqueous solution of formaldehyde.[6]

    • Heat the reaction mixture (e.g., to 85 °C) for several hours.[6]

    • Cool the mixture and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the final product, (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, with an organic solvent.

    • Wash the organic phase, dry, and concentrate to obtain the final intermediate.

Key Performance Indicators:

StepKey ReagentsTypical YieldStereoselectivityReference
Sulfinylimine FormationTi(OEt)₄High-[5]
Diastereoselective ReductionNaBH₄GoodHigh (e.g., >95% de)[5]
Auxiliary CleavageHCl/EtOH>90%-[6]
Reductive AminationHCOOH, HCHO~75%>99% ee[6]

Method 3: Organocatalytic Asymmetric Synthesis

Principle: Organocatalysis represents a rapidly evolving field in asymmetric synthesis. For Dapoxetine intermediates, chiral phosphoric acids (CPAs) have been employed as effective organocatalysts.[8] These catalysts can activate substrates towards enantioselective transformations. A notable application is the asymmetric allylboration of aldehydes, which can be a key step in a multi-step synthesis of the desired chiral alcohol intermediate. Continuous flow processes utilizing immobilized organocatalysts are also gaining traction for their efficiency and scalability.[8]

Conceptual Flow for an Organocatalytic Approach:

G aldehyde Aldehyde Precursor catalysis Asymmetric Allylboration (Chiral Phosphoric Acid Catalyst) aldehyde->catalysis allylborane Allylborane Reagent allylborane->catalysis homoallylic_alcohol Chiral Homoallylic Alcohol catalysis->homoallylic_alcohol epoxidation Selective Epoxidation homoallylic_alcohol->epoxidation epoxy_alcohol Chiral Epoxy Alcohol epoxidation->epoxy_alcohol further_steps Further Transformations (e.g., Ring Opening, Amination) epoxy_alcohol->further_steps final_intermediate Dapoxetine Intermediate further_steps->final_intermediate

Caption: Organocatalyzed asymmetric synthesis pathway.

While a detailed, universally applicable protocol for organocatalytic synthesis is highly substrate and catalyst-specific, the general workflow highlights the potential of this approach. Researchers interested in this methodology are encouraged to consult the primary literature for specific catalyst systems and reaction conditions relevant to their synthetic route.[8]

Conclusion

The chiral synthesis of the Dapoxetine intermediate is a well-explored area of research, with several viable and robust methods available to chemists. The choice of a particular synthetic route will often depend on factors such as scalability, cost of reagents and catalysts, and the desired level of enantiopurity.

  • Enzymatic kinetic resolution offers a practical and often highly selective method, particularly suitable for industrial-scale production.

  • Chiral auxiliary-mediated synthesis provides a reliable and high-yielding route with excellent stereocontrol, making it a valuable tool in both academic and industrial settings.

  • Organocatalytic asymmetric synthesis represents the cutting-edge of this field, with the potential for highly efficient and atom-economical processes, especially when integrated into continuous flow systems.

By understanding the principles and practical considerations of each of these methods, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize this crucial chiral intermediate for the production of Dapoxetine.

References

  • Benchchem. Resolving Racemic Mixtures of 3-(Dimethylamino)-1-phenylpropan-1-ol. Technical Support Center. 4

  • ChemRxiv. A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe.

  • Smolecule. N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. 9

  • Benchchem. Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol. Technical Support Center. 10

  • ResearchGate. Stereoselective synthesis of (S)-dapoxetine: A chiral auxiliary mediated approach.

  • Google Patents. The industrialized process for preparing of a kind of dapoxetine and intermediate thereof.

  • ResearchGate. A novel and practical asymmetric synthesis of dapoxetine hydrochloride.

  • Google Patents. Process for preparing dapoxetine.

  • Eureka | Patsnap. Synthesis method of dapoxetine and dapoxetine hydrochloride.

  • Beilstein Journals. A novel and practical asymmetric synthesis of dapoxetine hydrochloride.

  • National Center for Biotechnology Information. A novel and practical asymmetric synthesis of dapoxetine hydrochloride.

  • NINGBO INNO PHARMCHEM CO.,LTD. (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.

  • ResearchGate. Synthesis of dapoxetine hydrochloride.

  • ChemicalBook. Dapoxetine.

  • ResearchGate. The route of asymmetric organocatalytic preparation of dapoxetine.

  • Eureka | Patsnap. The preparation method of dapoxetine hydrochloride.

  • Google Patents. Synthesis method of dapoxetine hydrochloride.

  • Google Patents. A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

  • ScienceDirect. Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products.

Sources

Application Note & Protocol: Asymmetric Synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol via Corey-Bakshi-Shibata (CBS) Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, a valuable chiral building block and a known key intermediate in the synthesis of pharmaceutical agents such as Dapoxetine.[1][2][3] The protocol detailed herein employs the highly efficient and predictable Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.[4] We present a step-by-step experimental procedure, mechanistic insights explaining the high enantioselectivity, and a robust analytical workflow for product validation. This application note is designed to enable researchers to reliably produce the target (R)-alcohol with high yield and excellent enantiomeric excess (e.e.).

Introduction and Significance

Optically active secondary alcohols are critical structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in organic synthesis.[5] The target molecule, (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, embodies this importance, particularly in the pharmaceutical industry.[3] Achieving stereochemical control during its synthesis is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

Asymmetric reduction of prochiral ketones stands as one of the most powerful strategies for accessing enantiomerically pure alcohols.[5][6] Among the available methods, the Corey-Bakshi-Shibata (CBS) reduction is renowned for its operational simplicity, broad substrate scope, and consistently high levels of stereoinduction, often yielding products with >95% e.e.[7][8] This method utilizes a chiral oxazaborolidine catalyst in substoichiometric amounts to direct the stereoselective delivery of a hydride from a stoichiometric borane source.[8][9] This guide focuses on the practical application of the CBS reduction for the reliable, scalable synthesis of the title compound.

Principle of the Method: The CBS Reduction

The core of this protocol is the enantioselective reduction of the prochiral ketone, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, to the corresponding (R)-alcohol. This is achieved using borane as the reducing agent, with its stereochemical path dictated by a chiral oxazaborolidine catalyst. To produce the (R)-alcohol, the (S)-configured catalyst is typically employed.

Synthetic_Workflow Ketone 3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-one Alcohol (R)-3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-ol Ketone->Alcohol 1. (S)-Me-CBS Catalyst (10 mol%) 2. Borane-DMS or Borane-THF 3. Anhydrous THF, 25°C 4. Methanol Quench

Caption: Overall workflow for the asymmetric synthesis.

Mechanistic Insight: The Origin of Enantioselectivity

Understanding the "why" behind a reaction's success is critical for optimization and troubleshooting. The remarkable enantioselectivity of the CBS reduction stems from a highly organized, catalyst-controlled transition state.[7][10][11]

  • Catalyst Activation: The borane reducing agent (BH₃), a Lewis acid, first coordinates to the Lewis basic nitrogen atom of the (S)-CBS catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[9][10]

  • Substrate Coordination: The prochiral ketone substrate then coordinates to this enhanced Lewis acidic endocyclic boron. The coordination occurs preferentially via the lone pair on the carbonyl oxygen that is sterically more accessible. The catalyst's chiral framework forces the ketone's substituents to adopt a specific orientation to minimize steric clash, placing the larger group (phenyl) away from the catalyst's bulky substituent.

  • Face-Selective Hydride Transfer: This rigid, organized assembly predetermines the trajectory of the hydride. The activated borane, now positioned proximally, delivers a hydride to the Re-face of the carbonyl carbon through a stable, six-membered ring transition state.[7]

  • Product Release and Catalyst Turnover: After the hydride transfer, the resulting alkoxyborane is released, regenerating the CBS catalyst to engage in the next catalytic cycle. A final workup step hydrolyzes the alkoxyborane to yield the desired (R)-alcohol.

CBS_Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst (S)-CBS Catalyst Activated_Complex Catalyst-BH3 Complex Catalyst->Activated_Complex + BH3 Transition_State [Ketone-Catalyst-BH3] Transition State (Re-face attack) Activated_Complex->Transition_State + Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release of Alkoxyborane Product_Out (R)-Alcohol (Product) Product_Complex->Product_Out + H2O (Workup) Ketone_In Ketone (Substrate) Ketone_In->Transition_State BH3_In BH3 (Reductant) BH3_In->Activated_Complex

Caption: The catalytic cycle of the CBS reduction.

Detailed Experimental Protocol

4.1 Materials and Reagents

ReagentGradeSupplierNotes
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one>98%CommercialEnsure it is dry before use.
(S)-2-Methyl-CBS-oxazaborolidine1 M solution in TolueneCommercialHandle under inert atmosphere.
Borane-dimethyl sulfide complex (BMS)~10 MCommercialCan be substituted with Borane-THF complex (1 M). Handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialUse freshly distilled or from a solvent purification system.
Methanol (MeOH)AnhydrousCommercialFor quenching the reaction.
Diethyl ether (Et₂O)ACS GradeCommercialFor extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)-Lab PreparedFor workup.
Brine (Saturated aq. NaCl)-Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Ethyl Acetate / HexanesHPLC GradeCommercialFor chromatography eluent.

4.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (5.52 g, 20.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous THF (100 mL) via cannula or syringe to dissolve the ketone. Begin stirring. Add the (S)-2-Methyl-CBS-oxazaborolidine solution (2.0 mL of 1 M solution in toluene, 2.0 mmol, 0.1 equiv.) dropwise via syringe at room temperature (20-25°C).

  • Reductant Addition: Cool the flask to 0°C in an ice bath. Slowly add the borane-dimethyl sulfide complex (2.2 mL of ~10 M solution, ~22.0 mmol, 1.1 equiv.) dropwise over 20-30 minutes using a syringe pump. Caution: Gas evolution (H₂) may occur if any moisture is present. Ensure proper ventilation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, add anhydrous methanol (20 mL) dropwise to quench the excess borane. Caution: Vigorous gas evolution (H₂) will occur. Stir for 30 minutes.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add diethyl ether (100 mL) and saturated aqueous NH₄Cl solution (50 mL). Transfer to a separatory funnel and shake.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol as a white solid or viscous oil.

4.3 Expected Outcome

ParameterExpected Value
Yield 85 - 95%
Appearance White solid
Enantiomeric Excess (e.e.) >95%

Characterization and Quality Control

Verifying the structure and stereochemical purity of the final product is a non-negotiable step for ensuring the trustworthiness of the protocol.

QC_Workflow cluster_Validation Product Validation Crude Crude Product (Post-Workup) Purification Purification (Flash Column Chromatography) Crude->Purification Purified Purified Product Purification->Purified Structural Structural Analysis (¹H NMR, ¹³C NMR, MS) Purified->Structural Chiral Chiral Purity Analysis (Chiral HPLC) Purified->Chiral Validated Final Validated (R)-Alcohol Structural->Validated Chiral->Validated

Caption: Analytical workflow for product validation.

5.1 Structural Verification

  • ¹H NMR (400 MHz, CDCl₃): Expected signals corresponding to the aromatic protons of the phenyl and naphthyl groups, the methine proton (CH-OH) as a triplet around 4.9-5.0 ppm, the methylene protons, and the hydroxyl proton.

  • Mass Spectrometry (ESI+): Calculation for C₁₉H₁₈O₂ [M+H]⁺: 279.1385; found: 279.1380.

5.2 Enantiomeric Purity Analysis by Chiral HPLC

The determination of enantiomeric excess is crucial and is reliably performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[12][13][14]

HPLC ParameterCondition
Column Chiralcel® OD-H (or equivalent cellulose-based column)
Mobile Phase 90:10 Hexane : Isopropanol (Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C
Injection Volume 10 µL
Expected Result Baseline separation of the (R) and (S) enantiomers. The (R)-enantiomer should be the major peak (>97.5% area).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; moisture in reagents/glassware.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time or slightly increase reductant.
Low Enantioselectivity (e.e.) Degraded catalyst; reaction run at too high a temperature.Use a fresh bottle of CBS catalyst. Ensure temperature control during reductant addition.
Side Products Over-reduction; impure starting material.Use the specified stoichiometry of the reducing agent. Purify the starting ketone if necessary.

Safety Precautions

  • Borane Complexes: Borane-dimethyl sulfide (BMS) is corrosive, flammable, and reacts violently with water, releasing flammable hydrogen gas. Handle exclusively in a well-ventilated fume hood under an inert atmosphere.

  • Solvents: THF and diethyl ether are highly flammable. Avoid open flames and sparks.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this experiment.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. [Link]

  • Singh, V. K. (2003). Catalytic Enantioselective Reduction of Ketones.
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
  • Wu, P., Du, Q., & Lu, T. (2016). Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 33(2), 181-183. [Link]

  • Zhang, M., Chen, P., & Wu, F. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2686–2691. [Link]

  • Maithili Life Sciences. (n.d.). Dapoxetine HCl | API | Intermediates. [Link]

  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]

Sources

Application Notes and Protocols for the Synthesis of Dapoxetine via (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Dapoxetine, chemically known as (S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a selective serotonin reuptake inhibitor (SSRI) specifically developed for the treatment of premature ejaculation (PE).[1][2] Its rapid onset of action and short half-life make it a suitable on-demand therapy.[2] The stereochemistry of Dapoxetine is critical for its pharmacological activity, with the (S)-enantiomer being the active form. A key chiral intermediate in the efficient synthesis of (S)-Dapoxetine is (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.[3][4] The precise stereochemical control during the synthesis of this intermediate is paramount to ensure the enantiomeric purity of the final active pharmaceutical ingredient (API).

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of Dapoxetine, with a specific focus on the preparation and utilization of the pivotal intermediate, (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

The Strategic Importance of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

The synthesis of enantiomerically pure Dapoxetine hinges on the availability of high-purity (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. This chiral alcohol serves as a versatile precursor, allowing for the introduction of the dimethylamino group with inversion of stereochemistry to yield the desired (S)-enantiomer of Dapoxetine. Several synthetic strategies have been developed to produce this key intermediate, primarily focusing on asymmetric reduction of a prochiral ketone or the use of chiral starting materials.

Synthetic Pathways to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Two primary approaches for the synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol are detailed below:

  • Asymmetric Reduction of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one.

  • Williamson Ether Synthesis from (R)-(+)-3-chloro-1-phenyl-1-propanol.

The choice of route often depends on the availability of starting materials, cost considerations, and the desired scale of production.

Protocol 1: Asymmetric Reduction of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one

This method involves the stereoselective reduction of the prochiral ketone, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, using a chiral reducing agent. Chiral borane reagents, such as those derived from α-pinene, have proven effective in achieving high enantioselectivity.[5]

Reaction Scheme:

Asymmetric_Reduction Ketone 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one Intermediate (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol Ketone->Intermediate Chiral Reducing Agent (e.g., (+)-DIP-Chloride) THF

Figure 1: Asymmetric reduction of the prochiral ketone.

Experimental Protocol:

  • Preparation of the Ketone: 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one can be synthesized by reacting 1-naphthol with 3-chloropropiophenone in the presence of a base like potassium carbonate in a suitable solvent such as DMF.[6]

  • Asymmetric Reduction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

    • Slowly add a solution of the chiral reducing agent, such as (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride) (1.1-1.5 eq.), in anhydrous THF while maintaining the temperature.

    • Stir the reaction mixture at the same temperature for several hours until the reaction is complete (monitor by TLC or HPLC).

    • Quench the reaction by the slow addition of a suitable reagent, such as methanol or acetone, followed by aqueous sodium hydroxide.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Data Summary:

ParameterValueReference
Starting Material3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one[6]
Reducing Agent(-)-Diisopinocampheylborane[6]
Solvent1,4-Dioxane/THF[6]
Temperature50-80 °C[6]
Enantiomeric Excess (ee)>99%[5]
YieldHigh[5]
Protocol 2: Williamson Ether Synthesis from (R)-(+)-3-chloro-1-phenyl-1-propanol

This approach utilizes a commercially available chiral starting material, (R)-(+)-3-chloro-1-phenyl-1-propanol, and couples it with 1-naphthol via a Williamson ether synthesis.

Reaction Scheme:

Williamson_Ether_Synthesis Chloroalcohol (R)-(+)-3-chloro-1-phenyl-1-propanol Intermediate (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol Chloroalcohol->Intermediate Naphthol 1-Naphthol Naphthol->Intermediate Base (e.g., NaOH) Solvent (e.g., DMF)

Figure 2: Williamson ether synthesis pathway.

Experimental Protocol:

  • Deprotonation of 1-Naphthol:

    • In a round-bottom flask, dissolve 1-naphthol (1.1 eq.) in a suitable solvent such as dimethylformamide (DMF).

    • Add a strong base, such as sodium hydroxide (50% aqueous solution) or potassium carbonate, to the solution and stir until the naphthoxide is formed.

  • Nucleophilic Substitution:

    • To the solution of the naphthoxide, add (R)-(+)-3-chloro-1-phenyl-1-propanol (1.0 eq.).

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Data Summary:

ParameterValueReference
Starting Materials(R)-(+)-3-chloro-1-phenyl-1-propanol, 1-Naphthol[3]
Base50% aq. NaOH[3]
SolventDMF[3]
Yield90%[3]

Conversion of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL to (S)-Dapoxetine

The conversion of the chiral alcohol to Dapoxetine is typically achieved through a two-step, one-pot procedure involving activation of the hydroxyl group followed by nucleophilic substitution with dimethylamine. The Mitsunobu reaction is a well-established method for this transformation, proceeding with a clean inversion of stereochemistry.[7][8]

Protocol 3: One-Pot Mesylation and Amination

This protocol involves the activation of the secondary alcohol as a mesylate, which is a good leaving group, followed by in-situ displacement with dimethylamine.

Reaction Scheme:

Dapoxetine_Synthesis Intermediate (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol Mesylate Mesylate Intermediate Intermediate->Mesylate 1. MsCl, Et3N, DMAP Dapoxetine (S)-Dapoxetine Mesylate->Dapoxetine 2. Dimethylamine

Figure 3: Conversion of the intermediate to Dapoxetine.

Experimental Protocol:

  • Activation of the Alcohol:

    • Dissolve (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (Et₃N) (1.5-2.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (MsCl) (1.2-1.5 eq.) to the reaction mixture.

    • Stir the reaction at 0 °C for 1-2 hours or until the formation of the mesylate is complete (monitor by TLC).

  • Nucleophilic Substitution:

    • Without isolating the mesylate intermediate, add a solution of dimethylamine (excess, e.g., 40% aqueous solution or a solution in THF) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude (S)-Dapoxetine free base.

  • Salt Formation (Optional):

    • Dissolve the crude Dapoxetine free base in a suitable solvent like ethyl acetate or isopropanol.

    • Add a solution of hydrochloric acid in the same solvent to precipitate Dapoxetine hydrochloride.

    • Filter the solid, wash with a cold solvent, and dry under vacuum.

Data Summary:

ParameterValueReference
Starting Material(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol[3]
ReagentsMsCl, Et₃N, DMAP, Dimethylamine[3]
Yield (as HCl salt)67%[3]

Analytical Characterization

The purity and identity of the intermediate and the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine chemical and enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The synthesis of the chiral intermediate (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a critical step in the production of the API Dapoxetine. The protocols outlined in this application note provide robust and scalable methods for the preparation of this key intermediate with high enantiomeric purity. The subsequent conversion to (S)-Dapoxetine can be achieved efficiently, yielding the final product in good yield and quality suitable for pharmaceutical development. Careful execution of these protocols and rigorous analytical characterization are essential to ensure the successful synthesis of this important therapeutic agent.

References

  • Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645. [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of (S)-dapoxetine: A chiral auxiliary mediated approach. Retrieved from [Link]

  • ResearchGate. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732309A - Chiral preparation method of dapoxetine hydrochloride key intermediate.
  • ChemRxiv. (n.d.). A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. Retrieved from [Link]

  • Patsnap. (n.d.). The preparation method of dapoxetine hydrochloride. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of dapoxetine and dapoxetine hydrochloride. Retrieved from [Link]

  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Google Patents. (n.d.). WO 2014/024205 A1.
  • Google Patents. (n.d.). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a critical chiral intermediate in the asymmetric synthesis of Dapoxetine, a potent and short-acting selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] The therapeutic efficacy and safety of chiral drugs are often confined to a single enantiomer, necessitating the production of intermediates with exceptionally high enantiomeric purity. The purification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol presents a significant challenge: the effective removal of its corresponding (S)-enantiomer, alongside process-related impurities such as the unreacted starting ketone (3-(naphthalen-1-yloxy)-1-phenylpropan-1-one) and byproducts from reduction steps.[3][4]

This document provides detailed protocols for two robust and scalable methods for the purification of the target (R)-enantiomer: Preparative Supercritical Fluid Chromatography (SFC) and classical resolution via Diastereomeric Crystallization. The causality behind experimental choices is explained to provide researchers with a framework for logical troubleshooting and methods development.

Foundational Principles of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible by standard techniques like distillation or conventional chromatography.[5] Chiral resolution, therefore, requires the introduction of a chiral environment to induce diastereomeric interactions.[6]

  • Chromatographic Methods: These techniques utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and subsequent separation.[5] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely successful for a broad range of racemic compounds, including aromatic alcohols.[5] Supercritical Fluid Chromatography (SFC) has emerged as a powerful purification technique, offering faster separations, reduced organic solvent consumption, and higher efficiency compared to traditional HPLC.[7]

  • Crystallization-Based Methods: As one of the oldest and most industrially viable techniques, crystallization-based resolution relies on the principle that diastereomers have different physical properties, including solubility.[6][8] By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed.[9] These salts can then be separated by fractional crystallization, followed by the liberation of the desired enantiomer.[6][9]

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValueSource
Molecular Formula C₁₉H₁₈O₂[10]
Molecular Weight 278.3 g/mol [10]
CAS Number 156453-53-1[11]
IUPAC Name (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol[10]
Predicted XLogP3 4.3[10]
Appearance Solid (Typical)

Protocol 1: Preparative Chiral Supercritical Fluid Chromatography (SFC)

This protocol is recommended for researchers seeking high-throughput purification with excellent resolution and purity, coupled with the benefits of reduced environmental impact. SFC is particularly advantageous for its speed and the ease of removing the mobile phase (supercritical CO₂) from the collected fractions.[7]

Rationale & Causality

The choice of a polysaccharide-based chiral stationary phase, such as amylose or cellulose derivatives, is based on their proven broad applicability and success in resolving a wide variety of chiral compounds, including aromatic alcohols.[5] The use of supercritical CO₂ as the primary mobile phase component provides low viscosity and high diffusivity, leading to faster and more efficient separations.[7] An alcohol co-solvent (modifier) is necessary to modulate analyte retention and improve peak shape.

Experimental Workflow

cluster_prep Sample Preparation cluster_sfc SFC Purification cluster_post Post-Processing prep Dissolve crude (R,S)-alcohol in minimal co-solvent (e.g., Ethanol) filter Filter through 0.45 µm PTFE filter prep->filter inject Inject sample onto SFC system filter->inject separate Isocratic Elution (CO2 / Ethanol) inject->separate detect UV Detection (e.g., 220 nm) separate->detect collect Fractionate (R)- and (S)-enantiomer peaks detect->collect evap Evaporate solvent from collected fractions collect->evap analyze Analyze purity & ee by Chiral HPLC/SFC evap->analyze

Caption: Workflow for the SFC purification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Detailed Methodology
  • Sample Preparation: Dissolve the crude racemic 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol in the mobile phase co-solvent (e.g., ethanol) to a concentration of 10-50 mg/mL. Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • System: A preparative SFC system equipped with a UV detector and fraction collector.

    • Column: A polysaccharide-based chiral stationary phase is recommended. An example would be a column packed with amylose tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase: A typical starting point is 80-90% supercritical CO₂ and 10-20% Ethanol as a modifier.

    • Flow Rate: Adjust according to the column diameter (e.g., 10-15 mL/min for a 10 mm ID column).

    • Back Pressure: Maintain at approximately 100-150 bar.

    • Temperature: 35-40 °C.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance (e.g., 220 nm).

  • Method Execution & Fraction Collection:

    • Perform an initial analytical-scale injection to determine the retention times of the (R) and (S) enantiomers.

    • Scale up to preparative injections, ensuring not to overload the column, which can compromise resolution. Stacked injections can be used to improve throughput.[7]

    • Collect the fractions corresponding to the desired (R)-enantiomer peak.

  • Post-Purification Analysis:

    • Evaporate the solvent from the collected fractions under reduced pressure.

    • Determine the chemical and enantiomeric purity of the final product using an analytical chiral HPLC or SFC method. Enantiomeric excess (ee) should be >99%.

Protocol 2: Resolution by Diastereomeric Crystallization

This classical method is highly effective and scalable, making it suitable for producing large quantities of the enantiopure alcohol. It relies on the formation of diastereomeric salts with distinct solubilities.[6]

Rationale & Causality

The hydroxyl group of the target alcohol allows it to be derivatized or to form salts. However, a more common approach for resolving chiral alcohols is to use a chiral acid to form a salt with a derivative of the alcohol, or more directly, to resolve a precursor amine. Given that the immediate precursor is the alcohol, forming a diastereomeric ester with a chiral acid (e.g., mandelic acid or a tartaric acid derivative) is a viable strategy. The resulting diastereomeric esters will have different crystal packing energies and solubilities in a given solvent system, allowing for their separation by fractional crystallization.[9]

Experimental Workflow

cluster_salt Diastereomer Formation cluster_cryst Fractional Crystallization cluster_lib Liberation of Enantiomer react React racemic alcohol with a chiral resolving agent (e.g., L-Tartaric Acid) dissolve Dissolve diastereomeric mixture in hot solvent (e.g., Methanol/Water) react->dissolve cool Slowly cool to induce crystallization of the less soluble diastereomer dissolve->cool filter Filter and wash the crystals cool->filter hydrolyze Hydrolyze the purified diastereomer (e.g., with aqueous base) filter->hydrolyze extract Extract the free (R)-alcohol with an organic solvent hydrolyze->extract purify Wash, dry, and concentrate to yield pure (R)-alcohol extract->purify

Caption: Workflow for purification via diastereomeric crystallization.

Detailed Methodology
  • Formation of Diastereomeric Salt:

    • In a suitable reaction vessel, dissolve the racemic 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol (1.0 equivalent) in a solvent such as ethyl acetate or methanol.

    • Add a chiral resolving agent (0.5 to 1.0 equivalent), for example, L-(+)-Tartaric acid. The choice of resolving agent and stoichiometry may require screening to find optimal conditions.[9]

    • Stir the mixture, possibly with gentle heating, to ensure complete salt formation.

  • Fractional Crystallization:

    • The diastereomeric salt may begin to precipitate. If not, slowly add a less polar co-solvent (an anti-solvent) or concentrate the solution and allow it to cool slowly to room temperature, then further to 0-5 °C to induce crystallization. The goal is to find conditions where one diastereomer crystallizes preferentially.[12]

    • Collect the solid crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • The enantiomeric purity of the crystallized material should be checked at this stage (after liberating a small sample). If the purity is insufficient, a re-crystallization step may be necessary.

  • Liberation of the Free (R)-Alcohol:

    • Suspend the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Add an aqueous base (e.g., 1 M NaOH or NaHCO₃ solution) and stir until the solid has completely dissolved and the salt is broken. The chiral resolving acid will move into the aqueous layer as its sodium salt.

    • Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

  • Purity Analysis: Confirm the chemical and enantiomeric purity via NMR, chiral HPLC, and/or mass spectrometry.

Troubleshooting & Optimization

IssuePotential CauseRecommended Action
Poor SFC Resolution Inappropriate CSP; non-optimal mobile phase composition or temperature.Screen different chiral columns. Optimize the co-solvent percentage; a lower percentage often increases retention and may improve resolution. Adjust temperature and back pressure. Reduce flow rate.
Crystallization Yields an Oil Supersaturation is too high; solvent system is not optimal.Reduce the initial concentration. Use a different solvent or solvent mixture for crystallization. Ensure a slow cooling rate. Try adding a seed crystal of the desired diastereomer.
Low Enantiomeric Excess (ee) after Crystallization Inefficient separation of diastereomers; co-crystallization.Perform a re-crystallization of the diastereomeric salt. Screen different resolving agents and solvents, as the combination is critical for forming well-defined, easily separable crystals.[6]
Incomplete Removal of Starting Ketone Similar polarity to the desired alcohol.Optimize the chromatography gradient. If the ketone is present after crystallization, a silica gel flash chromatography step (e.g., using a hexane/ethyl acetate gradient) prior to chiral separation may be required.[13]

Conclusion

The successful purification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol to a high degree of enantiomeric purity is achievable through systematic and well-chosen methodologies. Preparative SFC offers a rapid, efficient, and green alternative for high-throughput purification, while diastereomeric crystallization remains a robust, cost-effective, and highly scalable method suitable for large-scale production.[6][7] The selection of the optimal protocol depends on the scale of the purification, available equipment, and specific purity requirements of the drug development process. In all cases, rigorous analytical oversight is critical to validate the chemical and stereochemical integrity of the final product.

References

  • Beilstein Journal of Organic Chemistry. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. [Link]

  • The Journal of Organic Chemistry. (2013). Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol. [Link]

  • ChemRxiv. (2022). A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Chiral Publishing. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]

  • ResearchGate. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. [Link]

  • Royal Society of Chemistry. (2020). Continuous Enantioselective Crystallization of Chiral Compounds. [Link]

  • Patsnap. (n.d.). The preparation method of dapoxetine hydrochloride.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • ResearchGate. (2005). Introduction to Chiral Crystallization of Achiral Organic Compounds. [Link]

  • National Institutes of Health (NIH). (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. [Link]

  • Google Patents. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)

Sources

Application Note: Advanced Analytical Strategies for the Stereospecific Analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a critical chiral intermediate in the synthesis of pharmacologically active molecules, most notably as a precursor to Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] The stereochemistry of this alcohol is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are directly dependent on the correct enantiomeric form. Therefore, robust and precise analytical methods are essential to ensure its enantiomeric purity, chemical purity, and structural integrity throughout the drug development and manufacturing process.

This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the characterization and quantification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. The protocols are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure technical accuracy and trustworthiness.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The foremost analytical challenge for this compound is the accurate determination of its enantiomeric purity. Chiral HPLC is the definitive technique for this purpose, offering high resolution and sensitivity for the separation of enantiomers.

Rationale for Method Selection

The key to a successful chiral separation lies in the selection of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide array of chiral compounds.[3][4] These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the chiral grooves of the polysaccharide backbone. A normal-phase elution mode, typically employing a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, often provides superior selectivity for this class of compounds by modulating these interactions.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chiral Column: Phenomenex Lux-Cellulose-1 (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.[4]

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol reference standard[5][6]

  • Racemic 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol[7]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Preparation:

    • Racemic Standard: Prepare a solution of the racemic compound in the mobile phase at a concentration of approximately 0.5 mg/mL. This is essential for verifying the elution order and calculating the resolution between the enantiomers.

    • (R)-Enantiomer Standard: Prepare a solution of the (R)-enantiomer reference standard in the mobile phase at approximately 0.5 mg/mL to confirm peak identity.

  • Sample Preparation: Accurately weigh and dissolve the sample of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Phenomenex Lux-Cellulose-1 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 225 nm[8]

    • Injection Volume: 10 µL

  • Analysis Sequence:

    • Inject the racemic standard to establish the retention times for both (R) and (S) enantiomers and to ensure baseline separation.

    • Inject the (R)-enantiomer standard to confirm the elution order.

    • Inject the sample solution in triplicate for accurate quantification.

  • Data Processing: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Expected Results & Data Presentation

A successful separation will yield a chromatogram with two distinct, baseline-resolved peaks for the racemic standard. The resolution factor (Rs) should be greater than 1.5 to ensure reliable quantification.

Parameter Expected Value
Retention Time of (R)-enantiomerAnalyte and column dependent (e.g., ~10 min)
Retention Time of (S)-enantiomerAnalyte and column dependent (e.g., ~13 min)
Resolution (Rs)> 1.5
Wavelength (λmax)~225 nm
Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Hexane:IPA 90:10) hplc_system HPLC System Setup (Column, Detector, etc.) prep_mobile->hplc_system prep_racemic Prepare Racemic Standard (0.5 mg/mL) inject_racemic Inject Racemic Standard prep_racemic->inject_racemic prep_r_std Prepare (R)-Standard (0.5 mg/mL) inject_r_std Inject (R)-Standard prep_r_std->inject_r_std prep_sample Prepare Sample (0.5 mg/mL, filter) inject_sample Inject Sample (x3) prep_sample->inject_sample hplc_system->inject_racemic determine_rt Determine Retention Times & Elution Order inject_racemic->determine_rt inject_r_std->determine_rt calculate_ee Calculate Enantiomeric Excess (% ee) inject_sample->calculate_ee calculate_rs Calculate Resolution (Rs > 1.5) determine_rt->calculate_rs calculate_rs->calculate_ee

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Purity and Impurity Profiling by Reverse-Phase HPLC (RP-HPLC)

While chiral HPLC is specific for stereoisomers, Reverse-Phase HPLC (RP-HPLC) is the workhorse for assessing the overall chemical purity and for detecting and quantifying any process-related impurities or degradation products.[9][10]

Rationale for Method Selection

RP-HPLC separates compounds based on their relative hydrophobicity. A C18 stationary phase is a versatile and robust choice, providing excellent retention and separation for a broad range of non-polar to moderately polar analytes. Gradient elution, starting with a higher aqueous content and moving to a higher organic content, is employed to effectively elute impurities with varying polarities within a reasonable timeframe.[8] The use of a Photodiode Array (PDA) detector is highly recommended as it allows for peak purity analysis and can help in the tentative identification of impurities by comparing their UV spectra.

Experimental Protocol: RP-HPLC

Objective: To determine the chemical purity of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol and to profile potential impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[8]

Reagents:

  • Water (HPLC grade)

  • Acetonitrile (ACN) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Degas both mobile phases prior to use.

  • Standard Preparation: Prepare a solution of the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution (see table below)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA scan 200-400 nm, extraction at 225 nm[8]

    • Injection Volume: 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
06040
251090
301090
316040
356040
  • Analysis: Inject a blank (diluent), the reference standard, and the sample solution.

  • Data Processing: Determine the area of the main peak and all impurity peaks. Calculate the purity by area normalization: % Purity = (Areamain peak / Total Area of all peaks) x 100

Logical Relationship Diagram

G Analyte (R)-3-(Naphthalen-1-yloxy) -1-phenylpropan-1-ol Chiral_HPLC Chiral HPLC Analyte->Chiral_HPLC RP_HPLC RP-HPLC Analyte->RP_HPLC Spectroscopy Spectroscopy (NMR, MS, UV-Vis) Analyte->Spectroscopy Enantiomeric_Purity Enantiomeric Purity (% ee) Chiral_HPLC->Enantiomeric_Purity Chemical_Purity Chemical Purity (%) RP_HPLC->Chemical_Purity Impurity_Profile Impurity Profile RP_HPLC->Impurity_Profile Structural_Identity Structural Identity Spectroscopy->Structural_Identity

Caption: Interrelationship of analytical methods for complete characterization.

Structural Confirmation by Spectroscopic Methods

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide definitive structural information by mapping the carbon-hydrogen framework of the molecule.[11]

  • 1H NMR: The proton spectrum will exhibit characteristic signals for the aromatic protons on both the naphthalene and phenyl rings, a distinct multiplet for the carbinol proton (CH-OH), and signals for the two diastereotopic methylene protons of the propyl chain. Coupling constants (J-values) can further elucidate the connectivity.

  • 13C NMR: The carbon spectrum will confirm the presence of 19 unique carbon atoms, with chemical shifts corresponding to the aromatic, aliphatic, and alcohol functionalities.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₉H₁₈O₂).[12] Fragmentation patterns observed in MS/MS experiments can offer further structural corroboration.

UV-Vis Spectroscopy

The UV-Vis spectrum is characterized by strong absorbance bands resulting from the π-π* transitions within the naphthalene and phenyl chromophores. It serves as a straightforward method for quantitative analysis (using a standard curve) and for confirming the presence of the aromatic systems. A characteristic maximum absorbance (λmax) is typically observed around 225 nm.[8][13]

Conclusion

The analytical methodologies detailed in this application note provide a robust and comprehensive framework for the quality control of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. The orthogonal combination of chiral HPLC for stereospecific purity, RP-HPLC for chemical purity and impurity profiling, and a suite of spectroscopic techniques for structural verification ensures the identity, strength, purity, and quality of this vital pharmaceutical intermediate. Adherence to these protocols and proper method validation in accordance with ICH guidelines are critical for regulatory compliance and for ensuring the safety and efficacy of the final drug product.

References

  • Béni, S., et al. (2012). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and internet-based products. Journal of Pharmaceutical and Biomedical Analysis, 62, 42-47.
  • BenchChem (2025). An In-depth Technical Guide to the Synthesis and Characterization of Dapoxetine-d6. BenchChem Technical Documents.
  • Gao, W., et al. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645.
  • Liew, K. B., & Peh, K. K. (2014). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 266-271.
  • Patel, S., et al. (2012). A Validated Chiral Liquid Chromatographic Method for The Enantiomeric Separation of Dapoxetine Hydrochloride.
  • PubChem (2023). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.
  • Reddy, B. M., et al. (2013). Development and validation of high performance liquid chromatography method for the determination of process related impurities. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651.
  • Soyeong Kang, et al. (2010). Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol. The Journal of Organic Chemistry, 75(1), 237-240.
  • Su, M., et al. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

Sources

Application Note: A Robust HPLC Method for the Enantioselective Analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)- and (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. The analyte is a key chiral intermediate and a potential impurity in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI)[1]. The control of stereoisomeric purity is a critical requirement in pharmaceutical development, as enantiomers of a chiral drug can exhibit significant differences in pharmacological activity and toxicity[2][3]. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals to achieve baseline separation of the enantiomers, ensuring accurate quantification and quality control. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a widely successful strategy for the resolution of aryloxypropanolamine compounds[4][5].

Introduction: The Imperative of Chiral Purity

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral molecule possessing a single stereogenic center at the carbon bearing the hydroxyl group[6]. In the context of pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) like Dapoxetine, controlling the stereochemistry of intermediates is paramount. The United States Food and Drug Administration (FDA) and other global regulatory bodies mandate that for chiral drugs, the pharmacological and toxicological profiles of each enantiomer be understood[3]. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to adverse effects[2].

The analyte shares structural similarity with the class of beta-blockers (aryloxypropanolamines), a group of drugs for which enantioselective disposition is well-documented[5]. For instance, only the (S)-isomer of propranolol exhibits significant β-adrenergic blocking activity[7]. Given this precedent, the ability to resolve and quantify the enantiomers of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is not merely an analytical exercise but a fundamental necessity for ensuring the safety and efficacy of the final drug product.

Direct separation using HPLC with a chiral stationary phase (CSP) is the most prevalent and effective technique for resolving enantiomers in the pharmaceutical industry[8]. CSPs create a chiral environment where the transient formation of diastereomeric complexes between the enantiomers and the chiral selector leads to differential retention times, enabling their separation. Polysaccharide-based CSPs, such as derivatized cellulose and amylose, have demonstrated broad applicability and are particularly effective for a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding sites like the analyte [4].

This guide provides a validated starting method and a logical workflow for method development and optimization, grounded in established principles of chiral chromatography.

Method Development Strategy: A Logic-Driven Approach

The development of a successful chiral separation method can be a systematic process rather than a trial-and-error endeavor[8]. The strategy employed here is based on screening a small number of highly versatile CSPs with complementary mobile phases.

Analyte Structure and Interaction Sites

The structure of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol contains several key features that inform CSP and mobile phase selection:

  • Aromatic Rings (Naphthyl and Phenyl): These groups can participate in π-π stacking interactions, which are particularly strong in normal-phase chromatography.

  • Hydroxyl Group (-OH): This is a primary site for hydrogen bonding (both as a donor and acceptor).

  • Ether Linkage (-O-): This group can act as a hydrogen bond acceptor.

  • Stereogenic Center: The chiral carbon provides the basis for the formation of diastereomeric complexes with the CSP.

For effective chiral recognition, a minimum of three points of interaction between the analyte and the CSP are required, with at least one being stereochemically dependent[7].

Chiral Stationary Phase (CSP) Selection

Based on the analyte's structure and extensive literature on similar compounds, polysaccharide-based CSPs are the primary recommendation. These phases offer a combination of grooves, cavities, and functional groups that provide the necessary steric and interactive environment for chiral recognition.

  • Recommended Primary Screening Columns:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP: Highly versatile and often a first choice for screening.

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP: Offers complementary selectivity to the cellulose-based phases[4].

    • Cellulose tris(4-methylbenzoate) based CSP: Has shown success in separating arylpropionic acid derivatives, which share some structural motifs with the target analyte.

A patent for the enantiomeric separation of Dapoxetine, which has a very similar core structure, specifies the use of a CHIRALCEL OJ-H column (cellulose tris(4-methylbenzoate)). This provides a strong, field-proven starting point.

Mobile Phase Selection

The choice of mobile phase mode is critical as it influences the interactions between the analyte and the CSP.

  • Normal Phase (NP): Typically employs a non-polar alkane (e.g., n-hexane, n-heptane) with a polar modifier (alcohol, e.g., ethanol, isopropanol). NP mode often enhances π-π and dipole-dipole interactions, which are key for this analyte. Basic or acidic additives (e.g., diethylamine (DEA), trifluoroacetic acid (TFA)) are often used to improve peak shape and resolution, especially for compounds with amine or acidic functional groups[5]. For our hydroxyl-containing analyte, an additive may not be strictly necessary but can be explored for optimization.

  • Reversed Phase (RP): Uses aqueous-organic mobile phases (e.g., acetonitrile/water, methanol/water with buffers). While possible, hydrophobic interactions can sometimes dominate, potentially masking the more subtle chiral recognition mechanisms.

  • Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, sometimes with additives. This mode can offer unique selectivity.

For this application, Normal Phase is the recommended starting point due to the strong potential for π-π interactions with the analyte's aromatic systems. A mobile phase consisting of n-heptane and an alcohol modifier provides a good balance of solvent strength and allows for the critical interactions needed for chiral recognition[5].

Detailed HPLC Protocol

This protocol is a robust starting point for the analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Materials and Reagents
  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol reference standard

  • Racemic 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

  • n-Heptane (HPLC Grade)

  • Ethanol (Anhydrous, HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Diethylamine (DEA) (optional, for method optimization)

  • Methanol (HPLC Grade, for sample preparation)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System A standard HPLC or UHPLC system with a UV/PDA detector.
Chiral Column CHIRALCEL® OJ-H , 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase n-Heptane / Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm (based on Dapoxetine methods, scan for optimum)
Injection Volume 10 µL
Sample Diluent Mobile Phase or Methanol/Ethanol (50:50, v/v)
Sample Concentration 0.5 mg/mL

Table 1: Recommended HPLC Conditions.

Standard and Sample Preparation
  • System Suitability Solution (Racemic Mixture): Accurately weigh approximately 5 mg of racemic 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This solution is used to confirm the resolution between the (R)- and (S)-enantiomers.

  • Test Sample Preparation: Accurately weigh approximately 5 mg of the sample to be analyzed and prepare a 10 mL solution as described above.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system.

Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_racemic Prepare Racemic Standard (0.5 mg/mL) prep_sample Prepare Test Sample (0.5 mg/mL) filter_samples Filter all samples (0.45 µm) prep_sample->filter_samples equilibrate Equilibrate Column (CHIRALCEL OJ-H) filter_samples->equilibrate inject_racemic Inject Racemic Standard equilibrate->inject_racemic inject_sample Inject Test Sample inject_racemic->inject_sample check_sst Verify System Suitability (Resolution > 1.5) inject_sample->check_sst integrate Integrate Peaks check_sst->integrate calculate Calculate Enantiomeric Purity (% Area) integrate->calculate

Figure 1: HPLC Experimental Workflow for Chiral Analysis.

System Suitability and Data Analysis

System Suitability Criteria

Before analyzing test samples, the performance of the chromatographic system must be verified by injecting the racemic standard solution.

ParameterAcceptance CriteriaCausality
Resolution (Rs) Rs ≥ 1.5 between the two enantiomer peaksEnsures baseline separation, which is critical for accurate integration and quantification of each peak.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for each enantiomer peakIndicates good peak symmetry, preventing co-elution and integration errors.
Reproducibility %RSD ≤ 2.0% for retention times (n=5 injections)Demonstrates the stability and consistency of the HPLC system over the course of the analysis.

Table 2: System Suitability Test (SST) Criteria.

Calculation of Enantiomeric Purity

The enantiomeric purity of the (R)-enantiomer is calculated based on the peak areas from the chromatogram of the test sample.

Enantiomeric Purity (%) = [Area(R)-isomer / (Area(R)-isomer + Area(S)-isomer)] x 100

Method Optimization: A Guide to Troubleshooting

If the initial conditions do not yield the desired separation (Rs ≥ 1.5), the following logical adjustments can be made.

G cluster_optimization Optimization Steps start Initial Method (OJ-H, 95:5 Hept/EtOH) check_res Is Resolution (Rs) ≥ 1.5? start->check_res adjust_modifier Adjust % Alcohol Modifier (e.g., 98:2 to 90:10) check_res->adjust_modifier No end_node Optimized Method check_res->end_node Yes adjust_modifier->check_res change_modifier Change Alcohol Modifier (Ethanol -> Isopropanol) adjust_modifier->change_modifier change_modifier->check_res change_temp Vary Column Temperature (e.g., 25°C to 40°C) change_modifier->change_temp change_temp->check_res add_additive Add Basic Additive (0.1% DEA) change_temp->add_additive add_additive->check_res screen_csp Screen Alternative CSP (e.g., Amylose-based) add_additive->screen_csp screen_csp->check_res

Figure 2: Logical Flowchart for Chiral Method Optimization.
  • Adjust Alcohol Modifier Concentration: Decreasing the percentage of alcohol (the polar modifier) generally increases retention and can improve resolution, as it enhances the interaction with the CSP. Conversely, increasing the alcohol content will decrease retention times. Test a range from 2% to 10% ethanol.

  • Change Alcohol Modifier: Switching from ethanol to isopropanol can alter the selectivity of the separation due to different hydrogen bonding characteristics and steric effects.

  • Vary Column Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction. Analyzing at different temperatures (e.g., 25°C, 35°C, 45°C) can significantly impact resolution. A van't Hoff plot (ln(α) vs 1/T) can be used to understand the thermodynamic drivers of the separation.

  • Introduce an Additive: While the analyte is neutral, a small amount of a basic additive like diethylamine (DEA, 0.1%) can sometimes improve peak shape by deactivating residual acidic silanols on the silica support[5].

  • Screen an Alternative CSP: If optimization on the initial column is unsuccessful, screen a column with a different chiral selector, such as an amylose-based CSP (e.g., CHIRALPAK® AD), which offers different steric and electronic properties[4].

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enantioselective HPLC analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. By leveraging a well-chosen polysaccharide-based chiral stationary phase and a normal-phase mobile phase, this method achieves robust and reliable separation of the enantiomers. The detailed protocol, system suitability criteria, and logical optimization strategy equip researchers and quality control analysts with the necessary tools to accurately assess the chiral purity of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • G. Tóth, E. Fogarasi, Á. Bartalis-Fábián, et al. (2020). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. Journal of Chromatography A, 1626, 461388.

  • J. Haginaka, et al. (2023). Synthesis, antioxidant activity, and HPLC enantioseparation of aryloxyaminopropanols derived from naphthalen-2-ol. European Pharmaceutical Journal, 70(1).

  • T. Rohith & S. Ananda. (2012). A Validated Chiral Liquid Chromatographic Method for The Enantiomeric Separation of Dapoxetine Hydrochloride. International Journal of Advanced Research in Pharmacy and Bio Sciences.

  • A. Darcsi, G. Tóth, J. Kökösi, & S. Béni. (2015). Structure elucidation of a process-related impurity of dapoxetine. Journal of Pharmaceutical and Biomedical Analysis.

  • R Discovery. (2023). Synthesis, antioxidant activity, and HPLC enantioseparation of aryloxyaminopropanols derived from naphthalen-2-ol. R Discovery.

  • Google Patents. (CN102146950A). Method for determining content of enantiomer in dapoxetine hydrochloride.

  • M. Ravikumar, et al. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry.

  • D. Milojković, et al. (2021). Separation of propranolol enantiomers using chiral HPLC. ResearchGate.

  • Phenomenex. Chiral HPLC Separations Guidebook.

  • M. Catani, et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058.

  • Eureka. (2008). Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof.

  • Google Patents. (CN105548396A). Method for separating and determining dapoxetine hydrochloride and potential genetic toxicity impurities thereof.

  • I. S. Lurie & A. D. K. King. (2018). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate.

  • V. Kannappan. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • A. G. Tufas, et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(21), 7586.

  • Nacalai Tesque, Inc. (2017). COSMOSIL CHiRAL Application Notebook.

  • M. Madhavi, et al. (2022). Validated RP - HPLC Method for Simultaneous Estimation of Tadalafil and Dapoxetine in Combined Pharmaceutical Dosage Forms. Journal of Pharmaceutical Negative Results, 13(3).

  • PubChem. (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

  • Y. Okamoto & T. Ikai. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.

  • S. K. R. Williams & S. C. R. Williams. (2017). Chiral Drug Separation. Encyclopedia of Separation Science.

  • I. Matarashvili, et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-7.

  • C. Nazareth & S. Pereira. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.

  • D. Milojković, et al. (2021). Separation of propranolol enantiomers using chiral HPLC. ResearchGate.

Sources

Definitive Structural and Stereochemical Elucidation of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the structural and stereochemical analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL, a key chiral intermediate and potential impurity in the synthesis of Dapoxetine.[1][2] We detail a multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy protocol, encompassing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques for unambiguous structural verification. Furthermore, we present a robust methodology using chiral solvating agents (CSAs) for the in-situ determination of enantiomeric purity. The protocols and interpretive guidance herein are designed for researchers, scientists, and quality control professionals in the pharmaceutical industry to ensure the chemical integrity and stereochemical fidelity of this critical compound.

Introduction: The Analytical Challenge

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL is a chiral secondary alcohol belonging to the aryloxypropanolamine class of compounds.[3][4] Its precise structural characterization is paramount, as its stereocenter is a precursor to the final stereochemistry of active pharmaceutical ingredients (APIs) like Dapoxetine.[5] NMR spectroscopy stands as the gold standard for this task, offering non-destructive, in-depth analysis of molecular connectivity and spatial arrangement.

Confirming the molecular backbone—the phenyl, propanol, and naphthalenoxy moieties—is the first objective. This is achieved by meticulously assigning each proton and carbon resonance and establishing their connectivity through two-dimensional correlation experiments. The second, and arguably more critical, objective is to verify the absolute configuration and quantify the enantiomeric excess (e.e.). Enantiomers can have drastically different pharmacological effects, making stereochemical purity a non-negotiable regulatory requirement.[6] This guide addresses both objectives with field-proven protocols.

Molecular Structure and Numbering Scheme

A prerequisite for any spectral analysis is a clear and consistent numbering scheme for atomic positions. The IUPAC nomenclature is used for the following structure to facilitate unambiguous assignment of NMR signals.

Caption: Key HMBC correlations confirming the molecular scaffold.

Summary of NMR Data

The following tables summarize the assigned chemical shifts for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H 7.0 - 8.3 m - 12H
H1 5.05 dd J = 8.0, 4.5 1H
H3 4.30 t J = 6.0 2H
OH ~2.5 br s - 1H

| H2 | 2.35 | m | - | 2H |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm)
Aromatic-C 105 - 155
C1 73.5
C3 66.0

| C2 | 38.0 |

Conclusion

This application note has detailed a systematic and robust NMR-based approach for the complete characterization of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. By combining 1D and 2D NMR experiments, the chemical structure can be unequivocally confirmed. The described protocol using a chiral solvating agent provides a rapid, reliable, and non-destructive method for determining enantiomeric purity, an essential parameter for quality control in pharmaceutical development. Adherence to these methodologies will ensure the structural and stereochemical integrity of this important chiral building block.

References

  • A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. (n.d.).
  • Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. (n.d.). Europe PMC.
  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (2025).
  • Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.).
  • Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. (2025).
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016).
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
  • New NMR Technique Enables Direct Detection of Molecular Chirality. (2024). Technology Networks.
  • New Plant Growth Regulators of Benzimidazole Series. (2025). MDPI.
  • Spectroscopy of Alcohols and Phenols. (n.d.). LibreTexts Chemistry.
  • Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
  • Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. (2001). University of Illinois Urbana-Champaign.
  • 13C NMR Chemical Shifts. (n.d.).
  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. (n.d.). Clearsynth.
  • (1R)-3-(1-Naphthyloxy)-1-phenylpropan-1-ol. (n.d.). LGC Standards.
  • Highly Aromatic Flavan-3-ol Derivatives from Palaeotropical Artocarpus lacucha Buch.
  • A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. (2014).
  • ((S)-3-(Naphthalen-1-yloxy)-1-phenyl-propan-1-ol). (n.d.). Simson Pharma Limited.
  • Aromatic regions and aliphatic side‐chain regions in the 2D HSQC NMR spectra. (n.d.).
  • 1H and 13C NMR characteristics of β-blockers. (2011). PubMed.
  • General beta-blocker structure (aryloxypropanolamines). (n.d.).
  • Aromatic and aliphatic region plots of the HSQC NMR spectra. (n.d.).
  • Aliphatic (A) and aromatic (B) regions of HSQC NMR spectra. (n.d.).
  • New series of aryloxypropanolamines with both human beta(3)-adrenoceptor agonistic activity and free radical scavenging properties. (2002). PubMed.
  • NMR Spectrum of Propranolol Hydrochloride. (n.d.). Thermo Fisher Scientific.

Sources

Application Note: LC-MS/MS for the Identification and Quantification of Dapoxetine Hydroxy Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Dapoxetine is a potent, fast-acting selective serotonin reuptake inhibitor (SSRI) primarily indicated for the treatment of premature ejaculation (PE) in men.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[3][4]

Impurities can arise from various sources, including the synthetic route, degradation of the drug substance, or metabolic processes.[2][3] Hydroxylated impurities are common byproducts of both synthesis and degradation (oxidation) and are also typical Phase I metabolites.[1][5] Their structural similarity to the parent drug can result in similar pharmacological activity or introduce toxicity, making their detection and quantification a critical aspect of pharmaceutical quality control.[6]

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the separation, identification, and quantification of a potential hydroxy impurity of Dapoxetine. The methodology leverages the selectivity and sensitivity of triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, providing a reliable system for researchers, quality control analysts, and drug development professionals.[7] The principles outlined herein are grounded in established bioanalytical methods for Dapoxetine and its metabolites, ensuring a field-proven foundation.[8][9]

Principle of the Method

The core of this method is the coupling of reversed-phase liquid chromatography for high-efficiency separation with tandem mass spectrometry for definitive detection and quantification. Samples containing Dapoxetine and its potential hydroxy impurity are first subjected to chromatographic separation on a C18 column. The analytes are resolved based on their polarity, with the more polar hydroxy impurity typically eluting earlier than the parent Dapoxetine.

Following elution, the analytes are ionized using Electrospray Ionization (ESI) in positive mode and introduced into the mass spectrometer. The triple quadrupole instrument is configured to perform MRM analysis. In this mode, the first quadrupole (Q1) isolates the specific precursor ion (the protonated molecule, [M+H]⁺) for each analyte. This isolated ion is then fragmented in the second quadrupole (Q2), the collision cell. The third quadrupole (Q3) isolates a specific, characteristic fragment ion. This highly selective precursor-to-product ion transition provides exceptional specificity and minimizes background interference, allowing for accurate quantification even at trace levels.[3] A stable isotope-labeled internal standard (e.g., Dapoxetine-d7) is used to correct for any variability during sample preparation and instrument analysis, ensuring high precision and accuracy.[10]

Materials and Instrumentation

Chemicals and Reagents
  • Dapoxetine Hydrochloride (Reference Standard)

  • Dapoxetine Hydroxy Impurity (Reference Standard)

  • Dapoxetine-d7 (Internal Standard, IS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (≥99%, LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatography: UPLC or HPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex Triple Quad™, Waters Xevo TQD).[9]

  • Analytical Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[9]

Experimental Protocols

Preparation of Standard Solutions
  • Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve for quantification. Using a solvent like methanol ensures complete dissolution of the analytes.

  • Protocol:

    • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Dapoxetine HCl, Dapoxetine hydroxy impurity, and Dapoxetine-d7 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

    • Internal Standard Working Solution (100 ng/mL): Perform a serial dilution of the Dapoxetine-d7 primary stock solution with a 50:50 (v/v) mixture of methanol and water.

    • Calibration Curve Working Solutions: Serially dilute the Dapoxetine and hydroxy impurity primary stocks with 50:50 methanol:water to prepare a series of combined working solutions. These solutions should cover the desired calibration range (e.g., 0.1 ng/mL to 50 ng/mL for the impurity).

Preparation of Samples (from Drug Substance)
  • Rationale: This protocol is designed for determining the impurity level in a bulk drug substance. The concentration is chosen to ensure the expected impurity level falls within the calibrated range.

  • Protocol:

    • Accurately weigh 10 mg of the Dapoxetine drug substance into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[11]

    • Allow the solution to return to room temperature and dilute to the mark with methanol. This yields a 100 µg/mL solution.

    • Transfer 100 µL of this solution to an autosampler vial.

    • Add 800 µL of 50:50 methanol:water and 100 µL of the Internal Standard Working Solution (100 ng/mL).

    • Vortex to mix thoroughly. The final concentration of the drug substance is 10 µg/mL, and the IS is 10 ng/mL.

LC-MS/MS Method Parameters
  • Rationale: The selected chromatographic conditions are designed to provide sharp peak shapes and baseline separation of the more polar hydroxy impurity from the parent Dapoxetine. A gradient elution ensures efficient elution of all components within a short run time.[9][12] The MS parameters are optimized to maximize the signal for the specific MRM transitions of each analyte.

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[12]
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient Program | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V[10]
Temperature 500 °C
Curtain Gas 30 psi

| Collision Gas | Medium (CAD) |

Table 3: Optimized MRM Transitions and Compound Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Dapoxetine 306.2 157.2 33 60
Dapoxetine Hydroxy Impurity 322.2 277.2 35 65
Dapoxetine-d7 (IS) 313.2 164.2 34 60

Note: Parameters are typical starting points and should be optimized for the specific instrument in use.[13]

Overall Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solutions (API, Impurity, IS) working 2. Prepare Working Standards (Calibration Curve) stock->working spike 4. Spike IS into all Standards and Samples working->spike sample 3. Prepare API Sample (Dissolution & Dilution) sample->spike inject 5. Inject into UPLC System spike->inject separate 6. Chromatographic Separation (C18) inject->separate detect 7. MS Detection (ESI+, MRM Mode) separate->detect integrate 8. Integrate Peak Areas (Analyte & IS) detect->integrate curve 9. Generate Calibration Curve (Area Ratio vs. Conc.) integrate->curve quantify 10. Quantify Impurity in Sample curve->quantify

Caption: High-level workflow for the LC-MS/MS analysis of Dapoxetine hydroxy impurity.

Results and Discussion

Analyte Identification and Separation

Under the specified chromatographic conditions, the Dapoxetine hydroxy impurity is expected to elute before the parent Dapoxetine due to its increased polarity from the addition of the hydroxyl group. A typical retention time for the impurity might be ~1.8 minutes, with Dapoxetine eluting at ~2.2 minutes, providing clear baseline separation. The identity of each peak is confirmed by monitoring its unique MRM transition.

Proposed Fragmentation Pathways
  • Rationale: Understanding the fragmentation is key to developing a selective MRM method. The primary fragmentation of Dapoxetine involves the cleavage of the C-N bond of the dimethylamine group or the ether linkage. The hydroxy impurity is expected to follow a similar pattern, with mass shifts corresponding to the added oxygen atom.

  • Dapoxetine (m/z 306.2): The precursor ion fragments to produce a prominent product ion at m/z 157.2 . This corresponds to the naphthyloxy-ethyl fragment following cleavage of the bond between the ethyl chain and the phenylpropylamine moiety. This is a highly specific and stable fragment for quantification.[10][13]

  • Dapoxetine Hydroxy Impurity (m/z 322.2): Assuming hydroxylation on the phenyl or naphthyl ring, the precursor ion will have a mass of 322.2 Da. A logical fragmentation pathway involves the loss of the dimethylamine group (-45 Da), resulting in a product ion at m/z 277.2 . This transition is chosen for the MRM method as it is structurally indicative of the core molecule while being distinct from the parent drug's fragments.

G dap_parent Dapoxetine [M+H]⁺ = 306.2 dap_frag Product Ion m/z = 157.2 dap_parent->dap_frag CID imp_parent Hydroxy Impurity [M+H]⁺ = 322.2 imp_frag Product Ion m/z = 277.2 imp_parent->imp_frag CID (-N(CH₃)₂)

Caption: Proposed fragmentation pathways for Dapoxetine and its hydroxy impurity.

Method Validation Considerations

To ensure this method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[14][15][16] This process provides documented evidence of the method's reliability.

  • Specificity: The method's ability to unequivocally assess the hydroxy impurity in the presence of Dapoxetine and other potential impurities (e.g., desmethyldapoxetine) is demonstrated by the unique retention times and highly selective MRM transitions.[17]

  • Linearity & Range: A calibration curve should be constructed using at least five concentration levels. The method is considered linear if the correlation coefficient (r²) is ≥ 0.995. The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[8][14]

  • Accuracy & Precision: Accuracy should be assessed by analyzing spiked samples at multiple concentration levels (e.g., low, mid, high QC). The mean recovery should be within 85-115%. Precision (repeatability and intermediate precision) is determined by the relative standard deviation (%RSD), which should not exceed 15%.[17][18]

  • LOD & LOQ: The Limit of Quantitation (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The Limit of Detection (LOD) is typically determined at a signal-to-noise ratio of 3:1. The LOQ for an impurity method should be sufficiently low to meet regulatory thresholds (e.g., <0.05%).[19][20]

  • Robustness: The method's reliability should be tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).[21]

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the identification and quantification of a potential Dapoxetine hydroxy impurity. By employing UPLC for efficient separation and triple quadrupole mass spectrometry in MRM mode, the method offers excellent sensitivity, specificity, and accuracy. The inclusion of a stable isotope-labeled internal standard ensures high precision. The protocols for sample preparation, instrument operation, and data analysis, along with the guidelines for method validation, provide a complete framework for implementation in a pharmaceutical development or quality control laboratory. This method is a critical tool for ensuring the purity, safety, and quality of Dapoxetine API and its finished products.

References

  • Chavda, V., et al. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. ACS Omega. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink website. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA website. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website. [Link]

  • Said, R., et al. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Journal of Chromatography B, 1149, 122154. [Link]

  • S. K., et al. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 123-134. [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from American Pharmaceutical Review website. [Link]

  • Zhang, W., et al. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 119, 1-7. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from ECA Academy website. [Link]

  • Henry, R. A., & McPolin, O. (2021). Assay and impurities: Method development as part of analytical life-cycle management. In HPLC for Pharmaceutical Scientists. [Link]

  • Wikipedia. (n.d.). Dapoxetine. Retrieved from Wikipedia. [Link]

  • Al-Majed, A. R., et al. (2021). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. Analytical Methods, 13(1), 86-93. [Link]

  • Wróblewski, K., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

  • International Journal of Pharmaceutical Development & Technology. (n.d.). Development and Validation of HPTLC Method for the Estimation of Dapoxetine in Bulk and Solid Dosage Form. Retrieved from ijpdt.com. [Link]

  • Li, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules, 27(9), 2707. [Link]

  • Wróblewski, K., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. [Link]

  • Pharmaffiliates. (n.d.). Dapoxetine-impurities. Retrieved from Pharmaffiliates website. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. Retrieved from ijrpc.com. [Link]

  • Trade Science Inc. (2014). Validated stability indicating rp-hplc method for the determination of dapoxetine hydrochloride in bulk and pharmaceutical formulations. Retrieved from tsijournals.com. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Retrieved from iopps.com. [Link]

  • SynZeal. (n.d.). Dapoxetine Impurities. Retrieved from SynZeal website. [Link]

  • Veeprho. (n.d.). Dapoxetine Impurities and Related Compound. Retrieved from Veeprho website. [Link]

  • Semantic Scholar. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. [Link]

  • ResearchGate. (n.d.). Structure elucidation of a process-related impurity of dapoxetine. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. [Link]

Sources

Application Notes and Protocols for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL and the Structurally Related Compound Nebivolol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Note: Initial research indicates that (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL is primarily documented as a chemical intermediate and an impurity in the synthesis of Dapoxetine[1][2][3][4][5][6][7][8]. While it is available as a research chemical, extensive public-domain literature detailing its specific biological applications, signaling pathways, and established protocols is limited.

However, the structural motif of a naphthalen-yloxy propanolamine derivative is characteristic of a class of pharmacologically active agents, notably β-adrenergic receptor antagonists (beta-blockers)[9][10]. A prominent and extensively researched compound in this class is Nebivolol , which, while structurally distinct, shares a complex stereochemistry and engages in nuanced physiological mechanisms relevant to cardiovascular research.

Given the user's request for in-depth technical guidance, this document will focus on Nebivolol as a representative and highly researched molecule. The principles and protocols detailed herein for Nebivolol can serve as a robust framework for investigating the potential biological activities of lesser-known structural analogs like (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.

Part 1: Introduction to Nebivolol - A Third-Generation Beta-Blocker

Nebivolol is a third-generation β-adrenergic receptor antagonist distinguished by its high selectivity for the β1-receptor and its unique vasodilatory properties[11][12][13]. Unlike traditional beta-blockers, Nebivolol's therapeutic effects are a composite of the synergistic actions of its two enantiomers, d-Nebivolol ((+)-SRRR-Nebivolol) and l-Nebivolol ((-)-RSSS-Nebivolol), which are administered as a racemic mixture[14][15][16].

The d-enantiomer is primarily responsible for the potent and highly selective β1-adrenergic receptor blockade[14][15]. This selectivity contributes to a favorable side-effect profile, particularly concerning bronchoconstriction, which can be a limiting factor for non-selective beta-blockers[15]. The l-enantiomer mediates the novel vasodilatory effects of Nebivolol, which are largely attributed to the potentiation of the L-arginine/nitric oxide (NO) pathway[12][15]. This dual mechanism of action—reducing heart rate and contractility via β1-blockade while simultaneously decreasing peripheral vascular resistance through NO-mediated vasodilation—sets Nebivolol apart in cardiovascular research and therapy[17][18][19].

Key Physicochemical and Pharmacokinetic Properties of Nebivolol
PropertyValueSource
Molecular FormulaC22H25F2NO4[20]
Molecular Weight405.4 g/mol [20]
Protein Binding~98% (primarily to albumin)[20]
MetabolismLiver (CYP2D6-mediated hydroxylation and direct glucuronidation)[20]
Half-life (d-Nebivolol)~12 hours in extensive metabolizers; ~19 hours in poor metabolizers[20]
Key Active Formsd-Nebivolol, l-Nebivolol, and hydroxyl/glucuronide metabolites[20]

Part 2: Mechanism of Action and Signaling Pathways

The unique pharmacological profile of Nebivolol stems from the distinct and synergistic activities of its stereoisomers. Understanding these separate contributions is critical for designing targeted experiments.

d-Nebivolol: The β1-Adrenergic Receptor Antagonist

The primary role of d-Nebivolol is the competitive and highly selective blockade of β1-adrenergic receptors, predominantly found in cardiac tissue. This action antagonizes the effects of catecholamines like norepinephrine and epinephrine, leading to:

  • Negative Chronotropy: A decrease in heart rate.

  • Negative Inotropy: A reduction in myocardial contractility.

This selective antagonism is responsible for the classic beta-blocker effects of reduced cardiac workload and blood pressure[14][15].

l-Nebivolol: The Nitric Oxide Pathway Modulator

The l-enantiomer is the key mediator of Nebivolol's vasodilatory effects. This is achieved through the stimulation of nitric oxide (NO) production in the vascular endothelium[12]. The primary mechanism involves the activation of β3-adrenergic receptors on endothelial cells[11][17][21].

The signaling cascade initiated by l-Nebivolol is as follows:

  • β3-Adrenergic Receptor Agonism: l-Nebivolol acts as an agonist at the β3-receptor[17].

  • eNOS Activation: This leads to the activation of endothelial nitric oxide synthase (eNOS)[12][22].

  • NO Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and NO[18].

  • Vasodilation: NO diffuses to adjacent vascular smooth muscle cells, activates guanylate cyclase, increases cGMP levels, and ultimately causes smooth muscle relaxation and vasodilation[13][18].

Additionally, Nebivolol has been shown to possess antioxidant properties, reducing the oxidative inactivation of NO by scavenging superoxide anions, thereby increasing NO bioavailability[11][12].

Nebivolol_Signaling cluster_d d-Nebivolol Pathway cluster_l l-Nebivolol Pathway d_neb d-Nebivolol beta1 β1-Adrenergic Receptor d_neb->beta1 Antagonizes cardiac Decreased Heart Rate & Contractility beta1->cardiac Leads to l_neb l-Nebivolol beta3 β3-Adrenergic Receptor l_neb->beta3 Agonist eNOS eNOS Activation beta3->eNOS NO ↑ Nitric Oxide (NO) Production eNOS->NO vaso Vasodilation NO->vaso

Caption: Dual signaling pathways of Nebivolol's enantiomers.

Part 3: Experimental Protocols and Applications

Nebivolol and its enantiomers are invaluable tools for studying β-adrenergic signaling and endothelial function. Below are detailed protocols for their application in in-vitro research.

Protocol 1: In-Vitro Assessment of Vasodilation in Isolated Aortic Rings

This protocol allows for the direct measurement of the vasodilatory effects of Nebivolol and its enantiomers, and for probing the involvement of the NO pathway.

Objective: To determine the dose-dependent vasodilation induced by Nebivolol and to confirm its NO-dependency.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Nebivolol (racemic mixture), d-Nebivolol, l-Nebivolol

  • L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride), an eNOS inhibitor

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: Euthanize the rat according to approved animal care protocols. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Ring Mounting: Clean the aorta of adherent tissue and cut it into 2-3 mm rings. Mount the rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Pre-contract the aortic rings with a submaximal concentration of Phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add Acetylcholine (e.g., 10 µM) to test for endothelial integrity. A relaxation of >70% indicates a healthy endothelium. Wash out and allow the tissue to return to baseline.

  • Experimental Run:

    • Pre-contract the rings again with Phenylephrine (1 µM).

    • Once the contraction plateaus, add cumulative concentrations of the test compound (e.g., l-Nebivolol, from 1 nM to 10 µM) to generate a dose-response curve.

    • To test for NO-dependency, in a separate set of rings, pre-incubate with L-NAME (e.g., 100 µM) for 30 minutes before adding Phenylephrine and repeating the l-Nebivolol dose-response curve.

  • Data Analysis: Express the relaxation as a percentage of the PE-induced pre-contraction. Plot the dose-response curves and calculate EC50 values. A rightward shift in the curve in the presence of L-NAME confirms NO-dependency.

Aortic_Ring_Workflow A Aorta Dissection & Ring Preparation B Mount in Organ Bath (Krebs Buffer, 37°C) A->B C Equilibration (60-90 min) B->C D Pre-contract with Phenylephrine (PE) C->D G Pre-incubate with L-NAME (eNOS Inhibitor) C->G E Add Cumulative Doses of Nebivolol Enantiomer D->E F Record Relaxation E->F H Data Analysis: Calculate EC50 F->H G->D

Caption: Workflow for assessing vasodilation in isolated aortic rings.

Protocol 2: Measuring Nitric Oxide Production in Endothelial Cells

This protocol uses a fluorescent dye to directly quantify NO production in a cell culture model.

Objective: To measure the ability of Nebivolol enantiomers to stimulate NO production in human umbilical vein endothelial cells (HUVECs).

Materials:

  • Primary HUVECs

  • Endothelial Cell Growth Medium

  • DAF-FM Diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate)

  • Phosphate-Buffered Saline (PBS)

  • l-Nebivolol, d-Nebivolol, and a positive control (e.g., Bradykinin)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture HUVECs in appropriate flasks or plates until they reach ~90% confluency.

  • DAF-FM Loading: Wash the cells twice with warm PBS. Incubate the cells with DAF-FM Diacetate (e.g., 5 µM in PBS) for 30-45 minutes at 37°C in the dark. This dye is cell-permeable and becomes fluorescent upon reacting with NO.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Stimulation: Add the test compounds (l-Nebivolol, d-Nebivolol) at various concentrations to the cells. Include a vehicle control (DMSO) and a positive control.

  • Measurement:

    • Plate Reader: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30-60 minutes) using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • Microscopy: Capture fluorescence images at specific time points after stimulation.

  • Data Analysis: Calculate the change in fluorescence intensity over time relative to the baseline and the vehicle control. A significant increase in fluorescence indicates NO production.

Part 4: Concluding Remarks for the Research Professional

Nebivolol presents a fascinating case of stereoisomer-specific pharmacology, making it an excellent tool for dissecting the complex interplay between the sympathetic nervous system and endothelial regulation of vascular tone. The d-enantiomer serves as a highly selective probe for β1-adrenergic receptor function, while the l-enantiomer provides a unique avenue for investigating β3-receptor-mediated NO signaling.

For researchers investigating novel compounds like (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL , the experimental frameworks provided here offer a logical starting point. Key first steps would include:

  • Receptor Binding Assays: To determine its affinity and selectivity for β1, β2, and β3 adrenergic receptors.

  • Functional Assays: Utilizing the protocols described above to assess any potential for vasodilation and NO production.

By systematically applying these established methodologies, the scientific community can elucidate the pharmacological profile of new chemical entities and unlock their potential for future therapeutic applications.

References

  • Brixius, K., et al. (2001). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. Journal of the American College of Cardiology. [Link]

  • Rozec, B., et al. (2009). Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta. British Journal of Pharmacology. [Link]

  • Pessina, A.C. (2008). Different Pharmacological Properties of Two Enantiomers in a Unique β-Blocker, Nebivolol. American Journal of Cardiovascular Drugs. [Link]

  • Dessy, C., & Feron, O. (2004). Nitric oxide mechanisms of nebivolol. Journal of Hypertension. [Link]

  • Todorovska, L. (2016). Nebivolol: A Different Beta-Blocker for Hypertension. MedCrave Online Journal of Internal Medicine. [Link]

  • Broeders, M. A., et al. (2000). Nebivolol: A Third-Generation β-Blocker That Augments Vascular Nitric Oxide Release. Circulation. [Link]

  • Münzel, T., & Gori, T. (2009). Nebivolol: impact on cardiac and endothelial function and clinical utility. Vascular Health and Risk Management. [Link]

  • Vittorio, T. J., et al. (2007). Nebivolol Induces Nitric Oxide Release in the Heart Through Inducible Nitric Oxide Synthase Activation. Hypertension. [Link]

  • Zhang, J., et al. (2021). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. [Link]

  • Gupta, S., & Wright, H. M. (2008). Nebivolol: A Highly Selective βI-Adrenergic Receptor Blocker That Causes Vasodilation by Increasing Nitric Oxide. Cardiovascular Therapeutics. [Link]

  • Chromatography Online. (2023). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. Chromatography Online. [Link]

  • De Kock, J., et al. (2001). Stereochemical comparison of nebivolol with other beta-blockers. European Journal of Clinical Pharmacology. [Link]

  • Sandrim, V. C., et al. (2022). Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients. International Journal of Molecular Sciences. [Link]

  • European Patent Office. (2022). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. EP 3974419 A2. [Link]

  • Reddy, K. M., et al. (2018). Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. Catalysis Letters. [Link]

  • Google Patents. (2007).
  • Golden, J., & DeLattre, M. (2023). Nebivolol. StatPearls. [Link]

  • ScienceDirect. (2024). Review of pharmacological properties of nebivolol, a selective beta blocker. ScienceDirect Topics. [Link]

  • Wikipedia. (n.d.). Nebivolol. Wikipedia. [Link]

  • Journal of Pharmaceutical Research International. (2023). Nebivolol: A Beta Blocker with A Twist - A Review of Its Distinctive Properties. Journal of Pharmaceutical Research International. [Link]

  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. PubChem Compound Summary. [Link]

  • PharmaCompass. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. Product Page. [Link]

  • Kromasil. (n.d.). Propranolol. Product Page. [Link]

  • PubChem. (n.d.). 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine. PubChem Compound Summary. [Link]

  • PubChem. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. PubChem Compound Summary. [Link]

  • Pharmaffiliates. (n.d.). (1R)-3-(1-Naphthyloxy)-1-phenylpropan-1-ol. Product Page. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this crucial chiral intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established literature and our in-house expertise in asymmetric synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the asymmetric synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL?

The most widely employed and dependable method for the enantioselective synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is the asymmetric reduction of the prochiral ketone, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one. The Corey-Bakshi-Shibata (CBS) reduction has proven to be a highly effective and robust method for this transformation, capable of achieving high yields and excellent enantioselectivity (>95% ee).[1][2][3] This reaction utilizes a chiral oxazaborolidine catalyst to direct the stereoselective delivery of a hydride from a borane reagent to the ketone.

Q2: Can you explain the underlying principle of the Corey-Bakshi-Shibata (CBS) reduction?

The CBS reduction's success lies in a dual-activation mechanism.[2][4][5] The chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, coordinates with the borane reducing agent (e.g., BH₃•THF) at its Lewis basic nitrogen atom. This coordination enhances the hydridic character of the borane. Simultaneously, the Lewis acidic boron atom within the oxazaborolidine ring coordinates to the carbonyl oxygen of the ketone substrate. This coordination orients the ketone in a sterically favored position, exposing one of the two enantiotopic faces of the carbonyl to the activated borane for a highly selective intramolecular hydride transfer.[2][3] This occurs through a six-membered transition state, leading to the formation of the desired chiral alcohol with a predictable stereochemistry.[2]

Q3: What are the critical parameters that influence the success of the CBS reduction?

Several factors are crucial for achieving high yield and enantioselectivity in a CBS reduction. These include:

  • Anhydrous Conditions: The presence of water can significantly decrease the enantiomeric excess (ee).[1][2][3] Water can react with the borane reagent and the catalyst, leading to non-selective reduction pathways.

  • Temperature: Lower temperatures generally favor higher enantioselectivity.[1] However, there is often an optimal temperature for a specific substrate and catalyst combination.

  • Purity of Reagents: The purity of the ketone substrate, borane reagent, and the CBS catalyst is paramount. Impurities can interfere with the catalytic cycle and lead to side reactions.

  • Choice of Borane Reagent: While BH₃•THF is common, other borane sources like borane dimethyl sulfide (BH₃•SMe₂) or catecholborane can be used and may offer advantages in specific cases.[1][4]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL via CBS reduction.

Problem 1: Low Enantiomeric Excess (ee)

A lower-than-expected enantiomeric excess is a common issue in asymmetric synthesis. Here are the potential causes and solutions:

Potential Cause Explanation Troubleshooting Steps
Presence of Moisture Water reacts with the borane reagent to form borohydride species that can cause non-enantioselective reduction of the ketone.[1] It can also hydrolyze the catalyst.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature While lower temperatures generally improve ee, the optimal temperature can be substrate-dependent.[1] Excessively low temperatures might slow down the desired catalytic reaction more than the background non-selective reduction.Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C) and incrementally increase it in subsequent experiments to find the optimal balance between reaction rate and enantioselectivity.
Impure Borane Reagent Commercially available borane-THF solutions can contain small amounts of sodium borohydride, which leads to a non-catalyzed, racemic reduction.[1]Use freshly opened or titrated borane solutions. Consider using borane-dimethyl sulfide complex, which is often more stable.
Aged or Impure CBS Catalyst The oxazaborolidine catalyst can degrade over time if not stored properly, leading to a loss of catalytic activity and selectivity.[6]Use a freshly prepared or recently purchased catalyst. Store the catalyst under an inert atmosphere and at the recommended temperature. Consider in-situ generation of the catalyst.[6]
Non-linear Effects In some cases, the enantiomeric excess of the product does not correlate linearly with the enantiomeric excess of the catalyst, a phenomenon known as a non-linear effect (NLE).[7] A negative NLE can lead to a lower than expected product ee.While less common for well-established reactions, if suspected, ensure the use of a catalyst with very high enantiomeric purity.
Problem 2: Low Reaction Yield

Incomplete conversion or the formation of side products can lead to a low yield of the desired chiral alcohol.

Potential Cause Explanation Troubleshooting Steps
Insufficient Reducing Agent An inadequate amount of the borane reagent will result in incomplete reduction of the starting ketone.Ensure the accurate determination of the ketone concentration and use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents).
Catalyst Inactivation As mentioned previously, moisture and other impurities can deactivate the CBS catalyst.Follow the stringent anhydrous and inert atmosphere protocols. Ensure the purity of the starting ketone.
Side Reactions Borane can potentially react with other functional groups if present in the substrate. For α,β-unsaturated ketones, 1,4-reduction (hydroboration of the C=C bond) can be a competing pathway, though CBS reduction typically favors 1,2-reduction.[1][5]While the substrate does not have unsaturation, for other substrates, careful control of reaction conditions (temperature, addition rate) is necessary. For the synthesis of the precursor ketone, ensure complete removal of any reagents that could interfere.
Difficult Product Isolation The work-up and purification steps can lead to product loss. The product alcohol may have some water solubility, or it may be difficult to separate from byproducts.Optimize the work-up procedure. Ensure proper pH adjustment during quenching. Use an appropriate extraction solvent. For purification, column chromatography is often effective.[2]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol can be challenging.

Potential Cause Explanation Troubleshooting Steps
Formation of Borate Esters The initial product of the reduction is a borate ester of the alcohol.[2] Incomplete hydrolysis during work-up will lead to contamination.Ensure a thorough acidic work-up to hydrolyze the borate esters. Stir the reaction mixture with a mild acid (e.g., saturated aqueous NH₄Cl or dilute HCl) for a sufficient amount of time.[2]
Co-elution with Starting Material or Byproducts The product alcohol may have a similar polarity to the starting ketone or other side products, making separation by column chromatography difficult.Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if baseline separation is not achieved.
Racemic Mixture Contamination If the enantioselectivity is not 100%, the final product will be a mixture of enantiomers. Separating enantiomers by standard chromatography is not possible.If a higher enantiomeric purity is required, chiral resolution techniques can be employed. This can involve derivatization with a chiral resolving agent to form diastereomers that can be separated by chromatography or crystallization.[8] Alternatively, chiral HPLC can be used for separation on an analytical or preparative scale.[9]

III. Experimental Protocols & Visualizations

General Experimental Workflow for CBS Reduction

The following diagram illustrates a typical workflow for the asymmetric reduction of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Solvents and Reagents dry_glassware Oven/Flame-Dry Glassware setup_inert Assemble Under Inert Atmosphere dry_glassware->setup_inert add_catalyst Add CBS Catalyst to Solvent setup_inert->add_catalyst cool_reaction Cool to Desired Temperature add_catalyst->cool_reaction add_ketone Add Ketone Substrate cool_reaction->add_ketone add_borane Slowly Add Borane Reagent add_ketone->add_borane stir_reaction Stir Until Completion (TLC/LC-MS) add_borane->stir_reaction quench Quench Reaction (e.g., Methanol, NH4Cl) stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify yield Determine Yield purify->yield ee_analysis Determine Enantiomeric Excess (Chiral HPLC/NMR)

Figure 1. General workflow for the CBS reduction.
Key Mechanistic Steps of the CBS Reduction

The following diagram outlines the catalytic cycle of the CBS reduction.

G catalyst Chiral Oxazaborolidine Catalyst activated_complex Activated Catalyst-Borane Complex catalyst->activated_complex borane BH3•THF borane->activated_complex transition_state Six-membered Transition State activated_complex->transition_state Coordination ketone Prochiral Ketone ketone->transition_state product_complex Alkoxyborane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Catalyst Regeneration workup Acidic Work-up product_complex->workup chiral_alcohol (R)-Alcohol workup->chiral_alcohol

Figure 2. Simplified mechanism of the CBS reduction.
Analytical Methods for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the asymmetric synthesis.

Method Principle Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase.[9]Highly accurate and reliable. Can be used for both analytical and preparative separations.Requires specialized and often expensive chiral columns. Method development can be time-consuming.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase.[10]High resolution and sensitivity. Requires small sample amounts.The analyte must be volatile and thermally stable. Derivatization may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents or Shift Reagents The two enantiomers exhibit different chemical shifts in the presence of a chiral auxiliary.Rapid analysis. Provides structural information.May require higher concentrations of the analyte. Resolution of signals can be challenging.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.[11]Can be a very fast method for ee determination, especially for high-throughput screening.Requires a chromophore near the stereocenter. Calibration curves are often necessary.

IV. References

  • Corey–Itsuno reduction - Wikipedia. Available from: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available from: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available from: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. Available from: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH. Available from: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. Available from: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Determination of enantiomeric excess. Available from: [Link]

  • A Convenient Enantioselective CBS-Reduction of Arylketones in Flow-Microreactor Systems | Request PDF - ResearchGate. Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism - YouTube. Available from: [Link]

  • The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentration - PubMed. Available from: [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. Available from: [Link]

  • Enantioselective reduction of an easy substrate with large differences... - ResearchGate. Available from: [Link]

  • The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations | ACS Catalysis. Available from: [Link]

  • Chiral resolution - Wikipedia. Available from: [Link]

  • Sodium borohydride - Wikipedia. Available from: [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available from: [Link]

  • Corey (Corey‐Bakshi‐Shibata; CBS) reduction - ResearchGate. Available from: [Link]

  • 11.6: Addition of Boron Hydrides to Alkenes. Organoboranes - Chemistry LibreTexts. Available from: [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction - PubMed. Available from: [Link]

  • Tris(2,4,6‐trifluorophenyl)borane: An Efficient Hydroboration Catalyst - PMC - NIH. Available from: [Link]

  • Hydroboration |Reduction by borane| Regioselectivity| Stereoselectivity| Organic Synthesis| CSIR NET - YouTube. Available from: [Link]

  • The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentration - Lund University. Available from: [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update - MDPI. Available from: [Link]

  • Non-linear effects - Wikipedia. Available from: [Link]

  • Carbene‐Catalyzed Asymmetric Acetalization to Access Chiral 3‐Aryloxyphthalides. Available from: [Link]

  • Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones | Request PDF - ResearchGate. Available from: [Link]

  • Asymmetric catalysis of homo-coupling of 3-substituted naphthylamine and hetero-coupling with 3-substituted naphthol leading to 3,3'-dimethyl-2,2'-diaminobinaphthyl and - PubMed. Available from: [Link]

  • "Exploring cost-effective and asymmetric alternatives to 9-BBN" by Annaliese Franklin - Bridgewater College Digital Commons. Available from: [Link]

  • Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimi-nation reaction - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this key chiral intermediate, notably used in the preparation of Dapoxetine.[1][2] Our goal is to provide practical, experience-driven insights into overcoming common challenges, with a focus on identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol with high stereochemical fidelity?

A1: The most frequently employed method is the Mitsunobu reaction .[3][4] This reaction is highly valued for its ability to couple a secondary alcohol with a phenolic nucleophile (1-naphthol in this case) under mild conditions. Critically, the reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[4][5] Therefore, to obtain the desired (R)-product, one must start with the corresponding (S)-alcohol precursor, such as (S)-3-hydroxy-3-phenylpropan-1-ol or a protected variant.

Q2: What are the primary sources of impurities in this synthesis?

A2: Impurities in the synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol typically originate from three main sources:

  • Reagent-Derived Byproducts: The Mitsunobu reaction inherently generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate derivative (e.g., diethyl or diisopropyl hydrazinedicarboxylate).[5][6] These are often the most challenging impurities to remove.

  • Unreacted Starting Materials: Incomplete conversion can leave residual 1-naphthol and the starting (S)-alcohol.

  • Reaction Side Products: These can include the undesired (S)-enantiomer of the product (if the starting alcohol is not enantiopure), elimination products from the starting alcohol, or adducts formed between the alcohol and the azodicarboxylate reagent.[7]

Q3: Why is the purification of the crude product often difficult?

A3: The primary difficulty arises from the physical properties of the main byproducts, triphenylphosphine oxide (TPPO) and the hydrazinedicarboxylate. TPPO is a highly polar, crystalline solid that often co-elutes with the desired product in standard silica gel chromatography. The hydrazide byproduct can also be difficult to separate. This necessitates specialized purification protocols beyond a simple chromatographic column.[5]

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the root cause and actionable protocols for resolution.

Problem 1: My crude NMR shows the desired product, but it's contaminated with a significant amount of a white, crystalline solid that is difficult to remove by standard chromatography.
  • Likely Cause: Triphenylphosphine Oxide (TPPO).

  • Causality Explained: TPPO is the oxidized form of the triphenylphosphine (TPP) reagent used in the Mitsunobu reaction.[6] TPP's high oxygen affinity is a driving force for the reaction.[5] However, the resulting TPPO is a stable, polar byproduct that can be challenging to separate from polar products.

  • Solutions & Protocols:

    • Optimized Workup & Precipitation:

      • Protocol: After the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a minimal amount of a polar solvent in which your product is soluble but TPPO is less so (e.g., dichloromethane or ethyl acetate). Add a large volume of a non-polar solvent like diethyl ether or hexanes while stirring vigorously. TPPO and the hydrazide byproduct will often precipitate and can be removed by filtration. Repeat if necessary.

    • Alternative Reagents:

      • Expertise & Experience: To avoid the issue entirely, consider using polymer-bound triphenylphosphine. At the end of the reaction, the resin-bound TPPO can be simply filtered off, greatly simplifying the workup.[5] Another strategy involves using phosphine reagents with basic functional groups, which allows for their removal via an acidic wash.[5]

    • Chromatography Adjustments:

      • If chromatography is unavoidable, use a solvent system with a component that disrupts TPPO's interaction with silica, such as a small percentage of methanol or using a gradient elution that starts with a very non-polar mobile phase.

Problem 2: My chiral HPLC analysis reveals the presence of the undesired (S)-enantiomer, compromising my enantiomeric excess (ee).
  • Likely Cause: The starting (S)-alcohol precursor has insufficient enantiomeric purity.

  • Causality Explained: The Mitsunobu reaction is a stereospecific SN2 reaction that proceeds with inversion of configuration.[4][7] It does not induce chirality; it inverts the existing chiral center. Therefore, the enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting alcohol. If your (S)-alcohol starting material is 98% ee, your final (R)-ether product will also be, at best, 98% ee.

  • Solutions & Protocols:

    • Quality Control of Starting Material:

      • Protocol: Always verify the enantiomeric excess of your starting chiral alcohol before beginning the synthesis. Develop a reliable chiral HPLC or SFC method for the alcohol.

      • Methodology (Analytical Chiral HPLC):

        • Column: Chiralcel OD-H or equivalent polysaccharide-based column.

        • Mobile Phase: Isocratic mixture of Hexane/Isopropanol (e.g., 95:5 v/v).

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at 220 nm or 254 nm.

        • Analysis: Inject a small sample of the starting alcohol to confirm its ee is >99.5%.

    • Post-Synthesis Chiral Purification:

      • Expertise & Experience: If the final product has insufficient ee, preparative chiral chromatography is the most effective solution. Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for larger scales due to faster separations and reduced solvent consumption.[]

      • Protocol (Preparative Chiral SFC):

        • Scouting: Screen various chiral stationary phases (CSPs) at an analytical scale to find the best separation.

        • Method Development: Optimize the mobile phase (typically CO₂ with an alcohol modifier like methanol or ethanol) and conditions (flow rate, pressure, temperature) for baseline resolution.

        • Scale-Up: Transfer the optimized method to a preparative SFC system to isolate the desired (R)-enantiomer in high purity.

Problem 3: I observe significant amounts of unreacted 1-naphthol in my crude reaction mixture.
  • Likely Cause: Incomplete reaction due to suboptimal conditions or reagent stoichiometry.

  • Causality Explained: The Mitsunobu reaction requires the protonation of the betaine intermediate by the nucleophile (1-naphthol) to proceed efficiently.[5][7] If the reaction conditions are not optimized (e.g., temperature too low, reaction time too short) or if there is an issue with reagent quality or stoichiometry, the reaction may not go to completion. 1-Naphthol has a pKa of ~9.3, which is well within the acceptable range for Mitsunobu nucleophiles (pKa < 13), so acidity is unlikely to be the primary issue unless a competing, non-acidic nucleophile is present.[7]

  • Solutions & Protocols:

    • Reaction Optimization:

      • Protocol:

        • Stoichiometry: Ensure you are using a slight excess (1.1 to 1.3 equivalents) of both triphenylphosphine and the azodicarboxylate relative to the limiting reagent (typically the chiral alcohol).

        • Reagent Addition: Dissolve the alcohol, 1-naphthol, and TPP in an appropriate solvent (e.g., THF). Cool the solution to 0 °C before slowly adding the azodicarboxylate (DEAD or DIAD) dropwise. Adding it too quickly can generate excess heat and side reactions.[7]

        • Temperature & Time: After the addition, allow the reaction to slowly warm to room temperature and stir for several hours (4-24 h), monitoring by TLC or LC-MS until the starting alcohol is consumed.

    • Extractive Workup:

      • Protocol: Unreacted 1-naphthol is acidic and can be easily removed with a basic wash. After the reaction, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with 1M NaOH solution to deprotonate and extract the phenolic starting material into the aqueous phase. Follow with a water wash and a brine wash before drying and concentrating.

Visualizations & Data

Reaction Pathways

Mitsunobu_Reaction cluster_reactants Reactants cluster_byproducts Byproducts S_Alcohol (S)-Alcohol Product (R)-3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-ol S_Alcohol->Product Inversion of Stereochemistry Naphthol 1-Naphthol Naphthol->Product Reagents PPh3 + DIAD TPPO Triphenylphosphine Oxide (TPPO) Reagents->TPPO Hydrazide DIAD-H2 Reagents->Hydrazide Reagents->Product Mitsunobu Conditions Troubleshooting_Workflow Start Crude Product Analysis (NMR, LC-MS, Chiral HPLC) Identify Identify Impurity Type Start->Identify Decision Select Purification Strategy Identify->Decision Is it a byproduct (TPPO)? Is it a stereoisomer? Is it starting material? Verify Verify Purity of Final Product Decision->Verify Implement Protocol: - Extractive Workup - Chiral SFC/HPLC - Crystallization

Caption: General workflow for impurity identification and resolution.

Summary of Common Impurities
Impurity NameSourceTypical Analytical Signature (TLC/LC-MS)
Triphenylphosphine Oxide (TPPO)Reagent ByproductPolar spot on TLC, often streaks. [M+H]⁺ at m/z 279.
Diisopropyl HydrazinedicarboxylateReagent ByproductModerately polar spot on TLC. [M+H]⁺ at m/z 205.
1-NaphtholUnreacted Starting MaterialUV-active spot on TLC. [M-H]⁻ at m/z 143.
(S)-Starting AlcoholUnreacted Starting MaterialDepends on specific alcohol used.
(S)-Enantiomer of ProductImpure Starting MaterialSame m/z as product. Separable only by chiral chromatography.

References

  • Grokipedia. (n.d.). Mitsunobu reaction.
  • Various Authors. (2025). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • CLEARSYNTH. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • BenchChem. (2025). Technical Support Center: Purification of Chiral Alcohols after Dip-Cl Reduction.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Google Patents. (2014). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.

Sources

Dapoxetine Intermediate HPLC Analysis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of Dapoxetine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC analysis of Dapoxetine intermediates in a direct question-and-answer format.

Q1: My primary peak for the Dapoxetine intermediate is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise peak integration and resolution.[1][2] The primary causes for a basic compound like a Dapoxetine intermediate often involve secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: Dapoxetine and its intermediates are basic compounds containing a secondary or tertiary amine.[3][4] In reversed-phase HPLC, residual, acidic silanol groups on the surface of the C18 stationary phase can interact ionically with the protonated amine of the analyte. This secondary interaction is stronger than the primary hydrophobic interaction, causing some molecules to be retained longer and resulting in a tailing peak.[5]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is adequately controlled. For a basic compound like a Dapoxetine intermediate, a slightly acidic mobile phase (e.g., pH 3.5) can suppress the ionization of silanol groups and ensure the analyte is consistently protonated, leading to a more symmetrical peak shape.[6][7]

    • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, exacerbating tailing. Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a consistent pH.

    • Use of End-Capped Columns: Modern, well-end-capped columns have fewer free silanol groups. If you are using an older column, switching to a high-purity, end-capped column can significantly reduce tailing.

    • Column Contamination: Accumulation of sample matrix components can create active sites.[5] Flush the column with a strong solvent or, if the problem persists, replace the guard column.[1]

Q2: I am observing peak fronting for my Dapoxetine intermediate. What does this indicate?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but points to specific problems.[2][8]

  • Causality: The most frequent cause of peak fronting is sample overload, where the concentration of the analyte is too high for the column to handle.[8][9] This saturates the stationary phase, causing excess analyte molecules to travel through the column more quickly, resulting in a fronting peak.[8] Another potential cause is the use of a sample solvent that is stronger than the mobile phase, which can cause the analyte to move through the initial part of the column too rapidly.

  • Troubleshooting Steps:

    • Dilute the Sample: The simplest solution is to dilute your sample and reinject it.[8] A 1-to-10 dilution is often a good starting point.[8]

    • Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume.[9]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible volume.

Q3: My chromatogram shows a drifting baseline. How can I stabilize it?

A drifting baseline can significantly impact the accuracy of peak integration, especially for low-concentration impurities.[10][11]

  • Causality: Baseline drift is often related to changes in the mobile phase composition, temperature fluctuations, or column contamination.[12][13][14] In gradient elution, mismatched absorbance of mobile phase components can also cause drift.[11]

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Use high-purity HPLC-grade solvents and reagents.[12][13] Mobile phases, especially those containing volatile components or buffers, should be prepared fresh daily.[11][14]

    • Thoroughly Degas the Mobile Phase: Dissolved gases coming out of the solution in the detector cell can cause baseline drift.[11][13] Use an inline degasser or sparge the mobile phase with helium.[11]

    • Column and Detector Temperature Control: Use a column oven and ensure the detector is in a thermally stable environment to minimize temperature-related drift.[1][10][11]

    • Allow for Sufficient Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions.[10]

Q4: I'm seeing extra, unexpected peaks in my chromatogram. What could be their source?

Ghost peaks or unexpected peaks can arise from several sources, including the sample, the mobile phase, or carryover from previous injections.[14]

  • Causality: For a Dapoxetine intermediate, these peaks could be process-related impurities, degradation products, or contaminants from the sample preparation.[4][14] Carryover from a previous, more concentrated sample is also a common cause.[14]

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject your mobile phase as a sample to see if the ghost peaks are coming from your solvents or additives.

    • Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover.[14] If carryover is observed, optimize the needle wash procedure on your autosampler.

    • Investigate Sample Degradation: Dapoxetine has been shown to be susceptible to oxidative and hydrolytic degradation.[15][16][17] The intermediate may have different stability. Ensure your sample is fresh and stored correctly. Consider performing forced degradation studies to identify potential degradation products.[15][18]

Section 2: Troubleshooting Workflow

When encountering a chromatographic problem, a systematic approach is key to efficient resolution. The following workflow provides a logical sequence of steps to diagnose and solve common issues.

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram peak_shape {Tailing | Fronting | Splitting} start->peak_shape baseline_issue {Drift | Noise} start->baseline_issue tailing Tailing Observed peak_shape->tailing Tailing fronting Fronting Observed peak_shape->fronting Fronting splitting Splitting Observed peak_shape->splitting Splitting tailing_causes Check: - Mobile Phase pH/Buffer - Column Contamination - Secondary Interactions tailing->tailing_causes fronting_causes Check: - Sample Overload - Injection Solvent Strength fronting->fronting_causes splitting_causes Check: - Column Inlet Frit Blockage - Solvent Incompatibility splitting->splitting_causes solution Implement Solution & Re-evaluate tailing_causes->solution fronting_causes->solution splitting_causes->solution drift Drift Observed baseline_issue->drift Drift noise Noise Observed baseline_issue->noise Noise drift_causes Check: - Temperature Fluctuation - Mobile Phase Inhomogeneity - Column Equilibration drift->drift_causes noise_causes Check: - Air Bubbles in System - Leaks - Detector Lamp noise->noise_causes drift_causes->solution noise_causes->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Section 3: Experimental Protocols & Data

Protocol 1: Column Cleaning and Regeneration

If column contamination is suspected to be the cause of peak shape issues or high backpressure, the following general-purpose cleaning protocol for a C18 column can be employed.

Steps:

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Reverse the Column Direction: Flushing in the reverse direction is more effective at removing contaminants from the inlet frit.

  • Flush with Isopropanol (20 column volumes): This will remove strongly retained hydrophobic compounds.

  • Flush with Water (20 column volumes): To remove any precipitated buffer salts.

  • Flush with Isopropanol (20 column volumes): To remove residual water.

  • Reconnect the Column in the Correct Direction: Equilibrate with your mobile phase until a stable baseline is achieved.

Table 1: Typical HPLC Parameters for Dapoxetine and Related Compounds Analysis

The following table summarizes typical starting conditions for the analysis of Dapoxetine and its intermediates, based on published methods. These parameters should be optimized for your specific intermediate and HPLC system.

ParameterRecommended SettingRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for Dapoxetine and related structures.[4][7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 20mM Ammonium Acetate in WaterProvides an acidic pH to control analyte and silanol ionization.[4][15][16]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.[4][15][16]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column.[7][15]
Detection Wavelength ~292 nmDapoxetine has a UV absorbance maximum around this wavelength.[3][7] The specific intermediate may vary.
Column Temperature 25 - 35 °CProvides better reproducibility and can improve peak shape.[1][19]
Injection Volume 5 - 20 µLShould be optimized to avoid sample overload.[9]

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • YouTube. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • Tang, K. L., & Khoo, K. B. (2018). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Pakistan journal of pharmaceutical sciences, 31(6), 2515–2522.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Int. J. Curr. Microbiol. App. Sci. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. 10(10), 21-35.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Li, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules, 27(8), 2586.
  • Ananda, S., et al. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry, 3(1), 74-81.
  • Khoo, K. B., et al. (2014). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica, 71(3), 393-400.
  • ResearchGate. (n.d.). Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05.... Retrieved from [Link]

  • El-Kimary, E. I., et al. (2017). Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic.
  • ResearchGate. (n.d.). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product | Request PDF. Retrieved from [Link]

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]

  • GJER. (n.d.). Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Volume 6, Issue 2, January – February 2011; Article-015. Retrieved from [Link]

  • PubMed. (n.d.). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Dapoxetine Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dapoxetine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this multi-step synthesis. The information provided herein is a synthesis of established literature and practical insights to ensure scientific integrity and reproducibility.

Section 1: General FAQs on Dapoxetine Synthesis

Q1: What are the common synthetic strategies for producing the chiral core of Dapoxetine?

A1: The synthesis of (S)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), hinges on the stereoselective creation of a specific chiral intermediate, typically an (S)-amino alcohol derivative.[1] Several robust strategies have been developed:

  • Asymmetric Reduction of a Prochiral Ketone: This is a widely used method where a ketone intermediate, such as 3-(dimethylamino)-1-phenylpropan-1-one, is reduced using a chiral reducing agent to favor the formation of the (S)-alcohol.[2]

  • Chiral Resolution: A racemic mixture of the amino alcohol is synthesized and then separated into its constituent enantiomers using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization.[3][4]

  • Synthesis from a Chiral Pool: This approach utilizes a readily available chiral starting material, such as an amino acid or a chiral alcohol, to build the Dapoxetine backbone.

  • Asymmetric Synthesis using Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, and is subsequently removed. The use of (S)-tert-butanesulfinamide is a notable example of this approach.[5][6]

  • Sharpless Asymmetric Epoxidation: This method can be employed on an achiral starting material like trans-cinnamyl alcohol to introduce the desired stereocenter early in the synthesis.[1][7][8]

The choice of strategy often depends on factors like scalability, cost of reagents, and desired enantiomeric purity.

Q2: What is a common and efficient route for the synthesis of a key Dapoxetine intermediate?

A2: A frequently employed and well-documented route involves a two-step process starting from acetophenone:

  • Mannich Reaction: Acetophenone undergoes a Mannich reaction with formaldehyde (often from paraformaldehyde) and dimethylamine (or its hydrochloride salt) to form the aminoketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one.[9]

  • Asymmetric Reduction: The resulting prochiral ketone is then stereoselectively reduced to the corresponding (S)-alcohol, (S)-3-(dimethylamino)-1-phenylpropan-1-ol.

This (S)-amino alcohol is a crucial intermediate that can then be subjected to an etherification reaction with 1-naphthol to complete the core structure of Dapoxetine.

Section 2: Troubleshooting the Mannich Reaction

Q3: My Mannich reaction for the synthesis of 3-(dimethylamino)-1-phenylpropan-1-one is giving low yields. What are the potential causes and solutions?

A3: Low yields in the Mannich reaction are a common issue. Here are several factors to investigate:

  • Reagent Quality: Ensure that the paraformaldehyde is of high quality and has not been stored for an extended period, as it can depolymerize. The dimethylamine hydrochloride should be dry.

  • Reaction Solvent: Protic solvents like ethanol or isopropanol are generally effective.[9] The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Catalyst: A small amount of a strong acid, like hydrochloric acid, is often used to catalyze the reaction.[9] Ensure the appropriate catalytic amount is used, as too much can lead to side reactions.

  • Reaction Temperature and Time: The reaction typically requires heating. Optimization of the reflux temperature and reaction time is crucial. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.[9]

  • Side Reactions: One common side reaction is the self-condensation of acetophenone. This can be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants.

Experimental Protocol: Mannich Reaction
  • In a round-bottom flask, combine acetophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as isopropanol.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride product by vacuum filtration and wash with cold isopropanol.[9]

  • Dry the product in a vacuum oven.

Section 3: Optimization of the Asymmetric Reduction

Q4: I am struggling to achieve high enantioselectivity in the reduction of 3-(dimethylamino)-1-phenylpropan-1-one. What are the key parameters to optimize?

A4: Achieving high enantioselectivity is critical for the synthesis of (S)-Dapoxetine. The following factors are paramount:

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄): A mild and cost-effective reducing agent, but it will produce a racemic mixture unless used with a chiral catalyst.[9]

    • Chiral Borane Reagents: Reagents like (-)-diisopinocampheylborane have been shown to give good enantioselectivity.[2]

    • Catalytic Asymmetric Hydrogenation: Using a chiral catalyst, such as a Ru-BINAP system, can provide high enantiomeric excess (ee).

    • Oxazaborolidine Catalysts (Corey-Bakshi-Shibata reduction): These catalysts are known for their high efficiency in the asymmetric reduction of ketones.

  • Solvent: The choice of solvent can significantly impact the stereochemical outcome. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. Reactions are frequently run at temperatures ranging from 0°C to -78°C.

  • Stoichiometry of the Chiral Catalyst/Reagent: The molar ratio of the chiral catalyst or reagent to the substrate should be carefully optimized.

Table 1: Comparison of Reducing Agents for Ketone Reduction
Reducing Agent/SystemTypical SolventTemperature (°C)AdvantagesDisadvantages
NaBH₄Methanol, Ethanol0 to RTCost-effective, mildAchiral, gives racemic product
(-)-DiisopinocampheylboraneTHF, 1,4-Dioxane25 to 80Good enantioselectivity[2]Stoichiometric use of chiral reagent
BH₃ with Chiral AuxiliaryIsopropyl ether0High diastereoselectivity[5][6]Requires synthesis of the auxiliary-containing intermediate
Catalytic Hydrogenation (e.g., Ru-BINAP)Methanol, EthanolVariesHigh ee, catalyticRequires specialized equipment (hydrogenator)
Experimental Workflow: Asymmetric Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification ketone Dissolve Ketone Intermediate in Anhydrous THF cool Cool Ketone Solution to -78°C ketone->cool catalyst Prepare Chiral Catalyst Solution add_catalyst Add Catalyst Solution Dropwise catalyst->add_catalyst cool->add_catalyst add_borane Add Borane Solution (e.g., BH3-THF) add_catalyst->add_borane stir Stir at Low Temperature add_borane->stir quench Quench with Methanol stir->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product (S)-Amino Alcohol purify->product G start Low Yield in Etherification check_base Is the base strong enough and used in correct stoichiometry? start->check_base check_solvent Is the solvent anhydrous and polar aprotic? check_base->check_solvent Yes solution_base Use NaH or KOtBu. Optimize stoichiometry. check_base->solution_base No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes solution_solvent Use anhydrous DMF or THF. check_solvent->solution_solvent No check_leaving_group Is the leaving group on the alcohol activated? check_temp->check_leaving_group Yes solution_temp Optimize temperature (e.g., 70-80°C). Monitor by TLC. check_temp->solution_temp No final_check Consider alternative routes or starting materials. check_leaving_group->final_check Yes solution_leaving_group Convert alcohol to mesylate/tosylate before adding 1-naphthol. check_leaving_group->solution_leaving_group No

Caption: Decision Tree for Etherification Troubleshooting.

Section 5: Purification and Final Steps

Q6: I am observing impurities in my final Dapoxetine product after purification. What are the likely sources and how can I remove them?

A6: Impurities can arise from various sources. Here's how to address them:

  • Incomplete Reactions: Unreacted starting materials or intermediates are a common source of impurities. Ensure each reaction step goes to completion by monitoring with TLC or HPLC.

  • Side Products: Side reactions, as discussed in the previous sections, can generate impurities that are structurally similar to the desired product, making them difficult to remove.

  • Racemic Contamination: If the asymmetric reduction or resolution was not fully effective, the final product may contain the undesired (R)-enantiomer. Chiral HPLC is necessary to determine the enantiomeric purity.

  • Purification Technique:

    • Column Chromatography: This is a standard method for purifying the free base of Dapoxetine. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.

    • Recrystallization: The hydrochloride salt of Dapoxetine can be purified by recrystallization from a suitable solvent system, such as isopropanol. [4]This is often very effective at removing minor impurities.

    • Acid-Base Extraction: An aqueous workup involving acid-base extractions can help remove non-basic organic impurities and unreacted acidic or neutral starting materials.

Protocol: Purification of Dapoxetine Hydrochloride
  • Dissolve the crude Dapoxetine free base in a suitable solvent like isopropanol.

  • Add a solution of HCl in isopropanol dropwise while stirring until the pH is acidic (pH 1-2).

  • Cool the mixture to induce crystallization of Dapoxetine hydrochloride.

  • Collect the crystals by vacuum filtration and wash with cold isopropanol.

  • For further purification, recrystallize the solid from hot isopropanol. [4]

This technical guide provides a framework for troubleshooting and optimizing the synthesis of Dapoxetine intermediates. By systematically evaluating each step and understanding the underlying chemical principles, researchers can improve yields, enhance stereoselectivity, and achieve high purity of the final product.

References

  • Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2646–2651. [Link]

  • Sasikumar, M., & Nikalje, M. D. (2012). Simple and Efficient Synthesis of (S)-Dapoxetine. Synthetic Communications, 42(13), 1950-1956. [Link]

  • Venkatesan, K., & Srinivasan, K. V. (2008). A stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol. ARKIVOC, 2008(16), 302-310. [Link]

  • Zhu, Y., et al. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

  • Globe Thesis. (2021). Study On New Process Development Of Dapoxetine Intermediate. [Link]

  • Patsnap. (n.d.). Synthesis method of dapoxetine and dapoxetine hydrochloride. Eureka. [Link]

  • ResearchGate. (n.d.). The route of asymmetric organocatalytic preparation of dapoxetine. [Link]

  • Patsnap. (n.d.). The preparation method of dapoxetine hydrochloride. Eureka. [Link]

  • Wu, P., Du, Q., & Lu, T. (2016). Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 33(2), 181-183. [Link]

  • Madarasz, A., et al. (2021). A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. ChemRxiv. [Link]

  • Amanote Research. (n.d.). (PDF) A Novel and Practical Asymmetric Synthesis of. [Link]

  • Google Patents. (n.d.). WO2008035358A2 - Process for preparing dapoxetine.
  • Google Patents. (n.d.). WO2008035358A2 - Process for preparing dapoxetine.

Sources

Technical Support Center: Purification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

Welcome to the technical support center for the purification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this chiral alcohol, a known impurity and intermediate in the synthesis of Dapoxetine.[1][2] This document offers practical, field-proven insights to overcome common challenges encountered during its purification.

I. Introduction to Purification Challenges

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL is a chiral molecule, and its purification presents several challenges. The primary goal is to achieve high chemical and enantiomeric purity. Key difficulties include:

  • Enantiomeric Separation: The most significant challenge is the separation of the desired (R)-enantiomer from its corresponding (S)-enantiomer.

  • Removal of Structurally Similar Impurities: The synthesis of this compound can result in impurities with very similar structures, making their removal difficult.

  • Achieving High Purity for Pharmaceutical Applications: For use in pharmaceutical development, extremely high purity (often >99.5%) is required, which necessitates robust and optimized purification protocols.

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Enantiomeric Separation Issues

Question: My chiral HPLC analysis shows poor resolution between the (R) and (S) enantiomers. What are the likely causes and how can I improve the separation?

Answer: Poor enantiomeric resolution in chiral HPLC is a common issue that can stem from several factors. A systematic approach to troubleshooting is necessary.[3]

1. Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral separations.[4] For β-aryl ether propanols and related structures, polysaccharide-based CSPs are often effective.[5]

  • Expert Insight: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD, Chiralcel® OD), have demonstrated broad applicability for separating a wide range of chiral compounds, including those with structures similar to the target molecule.[6][7] If you are not using a polysaccharide-based column, consider screening a few different types.

2. Optimize the Mobile Phase: The mobile phase composition plays a crucial role in chiral recognition.[3]

  • For Normal-Phase Chromatography:

    • Solvent Composition: The ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is critical. Systematically vary the percentage of the alcohol modifier.

    • Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.[3][6] Conversely, for acidic impurities, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[3][6]

  • For Reversed-Phase Chromatography:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) can significantly impact retention and selectivity.

    • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of the analyte and any impurities, thereby influencing their interaction with the stationary phase.

3. Adjust the Temperature: Temperature can have a complex effect on chiral separations.[3]

  • General Trend: Lower temperatures often enhance chiral recognition and improve resolution.[3]

  • Compound-Specific Effects: However, in some cases, increasing the temperature can improve efficiency or even alter the elution order. It is crucial to evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum for your specific separation.

4. Check Column Health: A decline in column performance can lead to poor resolution.[8]

  • Contamination: The column may be contaminated with strongly adsorbed impurities from previous injections.[8]

  • Loss of Stationary Phase: Harsh mobile phase conditions or incompatible solvents can damage the stationary phase.[8]

  • Protocol for Column Flushing: If you suspect contamination, flush the column according to the manufacturer's instructions. This typically involves using a series of stronger solvents to remove adsorbed material.[3][8]

Chemical Purity Issues

Question: I've achieved good enantiomeric separation, but my product is still contaminated with chemical impurities. How can I identify and remove them?

Answer: The presence of chemical impurities requires a multi-step approach involving identification, followed by a targeted purification strategy.

1. Impurity Identification: It is essential to identify the structure of the major impurities. This can be achieved using techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the impurities. A patent for a related compound, dapoxetine, mentions the use of LC-MS for impurity profiling.[9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the impurities if they can be isolated in sufficient quantity.

Common Process-Related Impurities: Based on the synthesis of related compounds like dapoxetine, potential impurities could include:

  • Starting materials or reagents.

  • By-products from side reactions.

  • Diastereomers if a chiral auxiliary was used in the synthesis.

  • 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one, a potential precursor or oxidation product.[2]

2. Purification Strategy: Recrystallization Recrystallization is a powerful technique for purifying solid compounds.[10][11][12] The key is to find a suitable solvent or solvent system.

  • Principle: The desired compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below, while the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.[13]

  • Step-by-Step Recrystallization Protocol:

    • Solvent Screening: In small test tubes, test the solubility of your impure compound in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating.

    • Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.[10]

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]

    • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[12]

    • Crystal Collection: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

    • Drying: Dry the crystals thoroughly to remove all traces of solvent.

3. Purification Strategy: Column Chromatography If recrystallization is ineffective, flash column chromatography can be used.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. A patent for a related compound describes using a petroleum ether:ethyl acetate (15:1) system for purification.[9]

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Chiral HPLC: This is the primary method for determining enantiomeric purity (enantiomeric excess, e.e.).[4][14] It separates and quantifies the (R) and (S) enantiomers.[15]

  • Achiral HPLC/UPLC: To determine the overall chemical purity by separating the desired compound from other impurities.[16]

  • LC-MS: To confirm the molecular weight of the main component and identify any impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q2: Can I use diastereomeric salt resolution for the purification of this compound?

A2: Yes, diastereomeric salt resolution is a classical and often effective method for separating enantiomers of chiral alcohols, though it is an indirect method. The process involves:

  • Derivatization: Reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric esters.

  • Separation: These diastereomers have different physical properties and can be separated by conventional methods like recrystallization or chromatography.

  • Hydrolysis: The separated diastereomers are then hydrolyzed to yield the pure enantiomers of the alcohol and the resolving agent.

This method can be particularly useful for larger-scale purifications where preparative chiral chromatography may be less cost-effective.[17]

Q3: How does the structure of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL influence the choice of purification method?

A3: The key structural features are:

  • Chiral Center: The secondary alcohol group creates the stereocenter, making chiral separation techniques mandatory for obtaining the pure (R)-enantiomer.

  • Aromatic Rings (Naphthyl and Phenyl): These bulky, non-polar groups influence the solubility of the molecule, making it soluble in many organic solvents. This is advantageous for both chromatography and recrystallization. They also provide strong UV absorbance, which is beneficial for detection in HPLC.

  • Ether Linkage and Hydroxyl Group: These polar groups provide sites for hydrogen bonding, which is a key interaction in both recrystallization and chromatographic separations, particularly with polar stationary phases or solvents.

Q4: My compound is an oil, not a solid. Can I still use recrystallization?

A4: Recrystallization is only applicable to solid compounds. If your product is an oil, it indicates the presence of significant impurities or that the pure compound is an oil at room temperature.

  • First, confirm the physical state of the pure compound. Literature or supplier information may indicate if it is expected to be a solid.

  • If it should be a solid, the oily nature is due to impurities. In this case, column chromatography is the preferred method to remove these impurities. The purified fractions, when concentrated, should yield the solid product, which can then be further purified by recrystallization if necessary.

  • If the pure compound is an oil, purification must be achieved through methods suitable for non-crystalline materials, such as column chromatography or preparative HPLC.

IV. Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Chiral HPLC Method Development
ParameterNormal PhaseReversed Phase
Column Chiralpak® AD-H or Chiralcel® OD-HChiralpak® IA or Chiralcel® OZ-H
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Acetonitrile / Water (50:50 v/v)
Additive 0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm

Note: These are starting points. Optimization of the mobile phase composition and temperature will likely be required.

Diagram 1: Troubleshooting Workflow for Poor Enantiomeric Resolution

G start Poor Enantiomeric Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? (e.g., polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase - Adjust solvent ratio - Add modifiers (DEA/TFA) csp->mobile_phase Yes resolution_ok Resolution Achieved csp->resolution_ok No, Change CSP temperature Optimize Temperature - Test lower temperatures (e.g., 10-25°C) mobile_phase->temperature column_health Check Column Health - Flush with strong solvent - Check for high backpressure temperature->column_health column_health->start If no improvement, re-evaluate column_health->resolution_ok If resolution improves G crude Crude (R)-3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-OL analysis1 Initial Purity Analysis (Chiral & Achiral HPLC) crude->analysis1 decision Is Chemical Purity >95%? analysis1->decision chromatography Purify by Column Chromatography (Silica Gel, Hexane/EtOAc) decision->chromatography No decision2 Is Enantiomeric Purity >99%? decision->decision2 Yes analysis2 Purity Analysis of Fractions/Crystals chromatography->analysis2 recrystallization Purify by Recrystallization recrystallization->decision2 analysis2->recrystallization If solid & needs further purification analysis2->decision2 prep_hplc Preparative Chiral HPLC decision2->prep_hplc No final_product Pure (R)-Enantiomer decision2->final_product Yes prep_hplc->final_product

Caption: A general workflow for the purification of the target compound.

V. References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. Retrieved from BenchChem Technical Support.

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from Daicel Chiral Technologies.

  • Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Chiral Alcohols. Retrieved from BenchChem.

  • Phenomenex. (2022, May 20). HPLC Troubleshooting Guide. Retrieved from Phenomenex.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich.

  • Google Patents. (n.d.). CN107935866B - Preparation method of dapoxetine hydrochloride impurity. Retrieved from Google Patents.

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from SK pharmteco.

  • Clearsynth. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. Retrieved from Clearsynth.

  • National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from NIH.

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from LCGC International.

  • New Journal of Chemistry. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. Retrieved from Royal Society of Chemistry.

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from Chromatography Today.

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from OpenOChem Learn.

  • Unknown. (n.d.). Recrystallization. Retrieved from a university chemistry website.

  • Karakaplan, M., Turgut, Y., & Hosgören, H. (2004). A practical synthesis of chiral 3-aryloxy-1,2-propanediols. Journal of Chemical Research, 2004(5), 337-338.

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from Wired Chemist.

  • Ananda, K., et al. (2013). Development and validation of high performance liquid chromatography method for the determination of process related impurities. International Journal of Research in Pharmacy and Chemistry, 3(1), 74-81.

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder, Department of Chemistry.

  • ResearchGate. (n.d.). Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05 mg/ml) Spiked with (R)-Enantiomer (0.5%). Retrieved from ResearchGate.

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from HBCSE.

  • Journal of Pharmaceutical and Biomedical Analysis. (2020). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. Retrieved from ScienceDirect.

  • Pharmaffiliates. (n.d.). 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one. Retrieved from Pharmaffiliates.

  • Frontiers in Microbiology. (2017). From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization. Frontiers in Microbiology, 8, 534.

  • Gall, D., et al. (2017). From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization. Frontiers in Microbiology, 8, 534.

  • Google Patents. (n.d.). CN104628584A - High-purity dapoxetine preparation method suitable for industrialization. Retrieved from Google Patents.

  • Google Patents. (n.d.). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. Retrieved from Google Patents.

  • Simson Pharma Limited. (n.d.). ((S)-3-(Naphthalen-1-yloxy)-1-phenyl-propan-1-ol). Retrieved from Simson Pharma Limited.

  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. Retrieved from PubChem.

  • Selective Cleavage of Lignin β-O-4 Aryl Ether Bond by β-Etherase of the White-Rot Fungus Dichomitus squalens. (2018). Frontiers in Microbiology, 9, 267.

  • PubMed. (2006). Enantiomeric separation of beta-blockers by HPLC using (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid as chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 147-152.

  • Journal of Chromatography A. (2005). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A, 1088(1-2), 67-81.

  • Molecules. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 435.

  • PubChem. (n.d.). 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. Retrieved from PubChem.

  • ResearchGate. (2016). A convenient and validated enantiomer separation of chiral aliphatic amines as nitrobenzoxadiazole derivatives on polysaccharide-derived chiral stationary phases under simultaneous ultraviolet and fluorescence detection. Retrieved from ResearchGate.

  • Sigma-Aldrich. (2016, November 30). A convenient and validated enantiomer separation of chiral aliphatic amines as nitrobenzoxadiazole derivatives on polysaccharide-derived chiral stationary phases under simultaneous ultraviolet and fluorescence detection. Retrieved from Sigma-Aldrich.

Sources

Technical Support Center: (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth answers to common questions and detailed troubleshooting guides for challenges you may encounter during experimental work. Our guidance is grounded in established chemical principles and regulatory expectations to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol under forced degradation conditions?

A1: From a mechanistic standpoint, the molecular structure of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol features three primary sites susceptible to degradation: the secondary benzylic alcohol, the naphthyl ether linkage, and the naphthalene ring system. Based on this, and by analogy to structurally similar compounds like Propranolol and Dapoxetine, we can predict the formation of several key degradation products under standard stress conditions (acid, base, oxidation, light, and heat).[1][2][3]

The three most probable degradation pathways are:

  • Oxidation: The secondary benzylic alcohol is readily susceptible to oxidation, which would convert it to the corresponding ketone: 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one .[4][5][6] This is often observed under oxidative stress conditions (e.g., exposure to hydrogen peroxide). This ketone is a known impurity of the related drug, Dapoxetine.[7]

  • Hydrolysis/Cleavage: The ether bond connecting the propanol chain to the naphthalene ring can be cleaved, particularly under harsh acidic or photolytic conditions. This pathway yields 1-Naphthol as a primary degradant.[1][3][8]

  • Dehydration: Although less common, elimination of water from the secondary alcohol, potentially catalyzed by acid and heat, could lead to the formation of an alkene, (E/Z)-3-(Naphthalen-1-yloxy)-1-phenylprop-1-ene .

The diagram below illustrates these primary degradation pathways.

ImpurityID cluster_conclusion start Unexpected Peak Observed blank_check Inject Blank (Mobile Phase / Diluent) start->blank_check peak_present Is Peak Present in Blank? blank_check->peak_present forced_degradation Perform Forced Degradation Study (See Guide 2) peak_present->forced_degradation No system_artifact System Artifact or Contamination peak_present->system_artifact Yes peak_increase Does Peak Increase in a Stressed Sample? forced_degradation->peak_increase lcms Analyze via LC-MS peak_increase->lcms Yes not_degradant Process Impurity or Other peak_increase->not_degradant No compare_mass Compare Experimental Mass to Predicted Degradant Masses lcms->compare_mass hypothesis Formulate Hypothesis on Peak Identity compare_mass->hypothesis confirm Confirm with Reference Standard hypothesis->confirm degradant Confirmed Degradation Product confirm->degradant

Sources

Technical Support Center: Purification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and purifying (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of solvent impurities. Our focus is on providing practical, field-tested solutions grounded in robust scientific principles.

Introduction: The Critical Nature of Purity

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a key intermediate in the synthesis of various compounds, including the pharmaceutical agent Dapoxetine.[1][2] The removal of residual solvents—organic volatile chemicals used during synthesis or purification—is not merely a matter of good laboratory practice; it is a critical step for ensuring product safety, stability, and regulatory compliance.[3] Residual solvents offer no therapeutic benefit and are strictly regulated by guidelines such as the International Council for Harmonisation's Q3C (ICH Q3C) due to their potential toxicity.[4][5][6]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the final purification stages of your compound, ensuring it meets the stringent purity requirements for downstream applications.

Section 1: Frequently Asked Questions (FAQs) - First Principles

Q1: Why is the complete removal of residual solvents from my compound so critical?

A: There are three primary drivers for meticulous solvent removal:

  • Patient Safety & Regulatory Compliance: Many common laboratory solvents are toxic at certain exposure levels. Regulatory bodies, guided by documents like the ICH Q3C guideline, classify solvents based on their toxicity and set strict limits on their permissible daily exposure (PDE) in final drug products.[4][5][6] Failure to meet these limits will prevent regulatory approval.

  • Product Stability and Performance: Trapped solvent molecules can disrupt the crystal lattice of your solid compound, leading to physical instability, changes in polymorphic form, and a reduced shelf-life.[7]

  • Experimental Reproducibility: For research applications, residual solvents can interfere with downstream reactions, alter solubility characteristics, and compromise the accuracy of analytical measurements, leading to unreliable and irreproducible results.

Q2: I've isolated my product. How do I know which solvent impurities are present and in what quantity?

A: The gold standard for identifying and quantifying residual solvents is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR. Because every solvent has a unique proton signature, you can identify trace impurities by comparing the peaks in your sample's spectrum to established chemical shift tables.[8][9] The integration of the impurity peak relative to a known peak from your compound of interest allows for accurate quantification.

Table 1: ¹H NMR Chemical Shifts of Common Laboratory Solvents (Note: Chemical shifts can vary slightly based on the deuterated solvent, temperature, and concentration. These values are for guidance.)

SolventFormulaTypical ¹H Shift (ppm) in CDCl₃Multiplicity
AcetoneC₃H₆O2.17Singlet
AcetonitrileC₂H₃N2.10Singlet
DichloromethaneCH₂Cl₂5.30Singlet
Diethyl EtherC₄H₁₀O3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl AcetateC₄H₈O₂4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
n-HexaneC₆H₁₄1.25 (m), 0.88 (t)Multiplet, Triplet
MethanolCH₄O3.49Singlet
TolueneC₇H₈7.2-7.3 (m), 2.36 (s)Multiplet, Singlet
WaterH₂O~1.56Singlet (broad)

Data compiled from authoritative sources.[10][11]

Section 2: Troubleshooting Guide & Purification Protocols

This section addresses specific experimental scenarios and provides detailed, step-by-step protocols for the most effective purification techniques.

Scenario 1: My compound is a solid, but NMR analysis shows significant residual solvent.

This is the most common challenge after initial isolation. The solvent is physically trapped within the solid matrix.

Core Directive: Recrystallization is the most powerful method for purifying crystalline solids.[12][13][14] The principle relies on the differential solubility of your compound and its impurities at varying temperatures. The goal is to find a solvent (or solvent system) that completely dissolves your compound when hot but in which it is poorly soluble when cold.[15]

  • Q: My compound "oils out" and doesn't crystallize upon cooling. What's wrong?

    • Causality: The solution is likely supersaturated, or the cooling rate is too fast. The boiling point of the solvent might also be too high, causing the compound to melt before it dissolves.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool much more slowly. If the problem persists, consider a different solvent system with a lower boiling point.

  • Q: My final yield is very low. How can I improve recovery?

    • Causality: You may have used too much solvent, or your compound has significant solubility in the cold solvent.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[13] After cooling to room temperature, place the flask in an ice bath to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[12]

  • Solvent Selection: Based on the polar nature of the alcohol, start by screening solvents like isopropanol, ethanol, or a toluene/heptane mixture. A good solvent will barely dissolve the compound at room temperature but dissolve it completely at its boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate, swirling continuously. Add more solvent dropwise until the solid is just fully dissolved.

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[12]

  • Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution hot to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals that exclude impurities from their lattice structure.[13]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[12] Keep the vacuum on to pull air through the crystals, partially drying them. For final drying, transfer the solid to a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

G cluster_prep Preparation cluster_process Process cluster_final Result A Impure Solid B Select Solvent A->B C Dissolve in Min. Hot Solvent B->C D Cool Slowly C->D E Vacuum Filter D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystals G->H

Caption: Recrystallization workflow for solid purification.

Scenario 2: I need to remove a high-boiling-point solvent or my compound is heat-sensitive.

Standard heating under vacuum may be too aggressive for thermally labile compounds or ineffective for removing solvents like DMSO or water.

Core Directive: Lyophilization (Freeze-Drying) is an exceptionally gentle technique for solvent removal.[16] The process involves freezing the sample and then applying a deep vacuum, causing the frozen solvent to sublime—transition directly from a solid to a gas—bypassing the liquid phase.[17][18] This is ideal for preserving the integrity of sensitive molecules and for removing solvents that are difficult to evaporate.[19]

  • Pre-Freezing: Dissolve your compound in a minimal amount of a suitable solvent (often one that is easily sublimable, like water or tert-butanol, if your compound is soluble). Place the solution in a lyophilizer flask and rotate it in a bath of dry ice/acetone or liquid nitrogen to freeze the material into a thin, uniform shell on the flask wall. This increases the surface area for efficient sublimation.

  • Connect to Manifold: Quickly and securely attach the frozen flask to a port on the lyophilizer manifold.

  • Apply Vacuum: Open the valve to the vacuum pump. The low pressure (typically <0.1 mbar) will initiate the sublimation of the frozen solvent.[17]

  • Drying: The energy for sublimation will be drawn from the sample itself, keeping it frozen. The process is complete when all the ice has disappeared, leaving a fluffy, dry powder. This can take several hours to days depending on the solvent and sample size.[18]

  • Completion: Once dry, vent the system (preferably with an inert gas like nitrogen) before removing the flask.

G A Sample in Solution B Pre-Freezing (e.g., Liquid N₂ Bath) A->B C Frozen Sample Shell B->C D Attach to Lyophilizer & Apply High Vacuum C->D E Sublimation (Solid → Gas) D->E F Solvent Vapor Trapped in Condenser E->F Vapor Path G Dry, Fluffy Product E->G

Caption: The process of solvent removal via lyophilization.

Scenario 3: I have removed the bulk of the solvent but trace amounts remain.

After filtration or rotary evaporation, a final drying step is essential to remove the last vestiges of solvent.

Core Directive: High Vacuum Drying . Placing the sample in a vacuum oven or on a Schlenk line under high vacuum for an extended period is a standard and effective final step.[20] Gently heating the sample (well below its melting point) while under vacuum can accelerate the removal of stubborn, high-boiling point solvents.

Section 3: Regulatory Framework

For professionals in drug development, all work must be contextualized within regulatory guidelines. The ICH Q3C guideline is the authoritative document on residual solvents.[4][21]

Table 2: ICH Q3C Classification of Common Solvents

ClassDescriptionExamples
Class 1 Solvents to be Avoided (Known or suspected carcinogens)Benzene, Carbon Tetrachloride
Class 2 Solvents to be Limited (Inherent toxicity)Acetonitrile, Dichloromethane, Toluene, Hexane, Methanol
Class 3 Solvents with Low Toxic PotentialAcetic Acid, Acetone, Ethanol, Ethyl Acetate, Isopropanol

This table is illustrative. Always consult the latest version of the ICH Q3C(R9) guideline for complete information and specific limits.[4][21]

References

  • Biotage. (2023, January 30).
  • BUCHI Corporation. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
  • Labconco.
  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Wikipedia.
  • Chemistry LibreTexts. (2021, August 15).
  • University of Colorado Boulder, Department of Chemistry.
  • Seven Star Pharma.
  • Asynt. (2022, February 14). What Is It?
  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • Genevac.
  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • gmp-compliance.org. ICH Q3C(R9) Impurities: Guideline for residual solvents.
  • BenchChem.
  • Teledyne ISCO.
  • Wikipedia.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • SP Scientific. Basic Principles Of Freeze-Drying.
  • Teledyne ISCO.
  • Jack Westin.
  • Gregory, R. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54389813, (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.
  • Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Applewood Scientific.
  • Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities.
  • Moravek. Different Types of Impurities in Pharmaceuticals.
  • Emerald Cloud Lab. (2025, September 5).
  • Clearsynth. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • Google Patents. US5292962A - Intermediates to 1-phenyl-3-naphthalenyloxy-propanamines.
  • Advent Chembio. Pharmaceutical Impurities & Their Effects.
  • CUTM Courseware. Sources of Impurities in Pharmaceuticals.
  • ChemicalBook. 3-(Naphthalen-1-yloxy)-1-phenyl-propan-1-ol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9925626, 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.
  • LGC Standards. (1R)-3-(1-Naphthyloxy)-1-phenylpropan-1-ol.
  • Simson Pharma Limited. ((S)-3-(Naphthalen-1-yloxy)-1-phenyl-propan-1-ol).

Sources

Technical Support Center: Scaling Up the Synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. This chiral alcohol is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Dapoxetine.[1][2] Scaling a chiral synthesis from the bench to production introduces significant challenges related to reaction control, safety, and maintaining product purity.[3][4] This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered by researchers and process chemists. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to make informed decisions during process development.

I. Synthetic Pathway Overview

The most common and scalable route to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol involves a two-step process. First is the synthesis of the prochiral ketone intermediate, followed by a stereoselective reduction. Understanding this workflow is key to troubleshooting issues at either stage.

Synthesis_Workflow A 1-Naphthol + 3-Chloropropiophenone B Step 1: Williamson Ether Synthesis A->B Base (e.g., K2CO3, NaOH) Solvent (e.g., DMF) C 3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-one (Prochiral Ketone) B->C D Step 2: Asymmetric Reduction C->D Chiral Catalyst / Reagent E (R)-3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-OL (Crude Product) D->E F Purification (Recrystallization / Chromatography) E->F G Final Pure Product F->G

Caption: General two-step synthesis workflow for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

II. Troubleshooting Guide: Question & Answer

This section addresses specific problems that can arise during the synthesis and scale-up.

Step 1: Prochiral Ketone Synthesis (Etherification)

Question: My yield for the ketone intermediate, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, is low and the reaction is sluggish on a larger scale. What are the likely causes and solutions?

Answer: This is a classic Williamson ether synthesis. When scaling up, issues of mixing, solubility, and reaction rate become more pronounced.

  • Causality & Explanation:

    • Insufficient Mixing/Mass Transfer: In a large reactor, simply scaling up stirrer speed doesn't guarantee the same mixing efficiency as in a round-bottom flask. The base (e.g., K₂CO₃, NaOH) is often a solid or an aqueous solution, leading to a heterogeneous reaction mixture.[5] Poor mixing results in a low interfacial area between reactants, slowing the reaction and promoting side reactions.

    • Base and Solvent Choice: The strength and solubility of the base are critical. While NaOH is stronger, K₂CO₃ can be easier to handle and may lead to fewer side products. The solvent, typically a polar aprotic one like DMF or acetonitrile, must effectively dissolve the naphthoxide anion formed in situ.[5]

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination of the chloropropiophenone or decomposition of the product, leading to colored impurities.

  • Recommended Solutions:

    • Phase-Transfer Catalyst (PTC): On a larger scale, adding a PTC like tetrabutylammonium bromide (TBAB) is highly recommended. The PTC helps shuttle the naphthoxide anion from the solid/aqueous phase into the organic phase where the 3-chloropropiophenone resides, dramatically increasing the reaction rate and allowing for milder conditions.

    • Optimize Base and Addition: Ensure the base is finely powdered to maximize surface area. If using an aqueous base, control the addition rate to manage any exotherms.

    • Temperature Staging: Start the reaction at a moderate temperature (e.g., 50-60 °C) to initiate the reaction and then, if necessary, slowly increase it to drive the reaction to completion, monitoring by HPLC or TLC.

Step 2: Asymmetric Reduction

Question: I'm observing poor enantioselectivity (low e.e.) during the asymmetric reduction of the ketone. How can I improve this?

Answer: Achieving high enantioselectivity is the core challenge of this synthesis. It is highly sensitive to the choice of reduction method, catalyst, and reaction parameters. The enantioselective reduction of ketones is a well-established field with several reliable methods.[6][7]

  • Causality & Explanation:

    • Catalyst/Reagent Activity: The chiral catalyst or reagent is the heart of the transformation. Its activity can be compromised by impurities in the substrate or solvent (e.g., water, coordinating impurities), improper activation, or degradation over time.

    • Temperature Control: Asymmetric reductions are often highly temperature-dependent. The small energy difference between the two transition states leading to the R and S enantiomers can be easily overcome at higher temperatures, leading to a loss of selectivity. Scale-up makes heat removal more difficult due to a lower surface-area-to-volume ratio, risking temperature spikes.[8][9]

    • Substrate Purity: Impurities in the ketone intermediate can sometimes coordinate to the catalyst and inhibit or alter its stereodirecting ability.

  • Recommended Solutions & Troubleshooting Workflow:

Troubleshooting_EE start Low Enantiomeric Excess (e.e.) Detected in Product check_purity 1. Analyze Ketone Purity (HPLC, NMR) start->check_purity is_pure Is Purity >99%? check_purity->is_pure purify Action: Repurify Ketone (Recrystallization or Chromatography) is_pure->purify No check_catalyst 2. Verify Catalyst Integrity is_pure->check_catalyst Yes end_node Re-run Reaction with Optimized Parameters purify->end_node is_catalyst_ok New batch? Stored correctly? Properly activated? check_catalyst->is_catalyst_ok replace_catalyst Action: Use Fresh Catalyst Follow Activation Protocol is_catalyst_ok->replace_catalyst No check_temp 3. Review Temperature Profile is_catalyst_ok->check_temp Yes replace_catalyst->end_node is_temp_stable Was temperature stable? Any exotherms noted? check_temp->is_temp_stable improve_cooling Action: Improve Cooling Capacity Slow Reagent Addition Rate is_temp_stable->improve_cooling No is_temp_stable->end_node Yes improve_cooling->end_node

Caption: Troubleshooting workflow for diagnosing and correcting low enantioselectivity.

Purification & Isolation

Question: After the reduction, I'm struggling to purify the final alcohol. Column chromatography isn't practical for my 1 kg scale, and recrystallization gives poor recovery.

Answer: Purification on a large scale requires shifting from chromatography-based methods to crystallization-based ones. This requires careful solvent screening and process control.

  • Causality & Explanation:

    • Impurity Profile: The difficulty of purification is directly related to the impurities present. The most common impurity is the unreacted ketone. Another is the undesired (S)-enantiomer. If the enantioselectivity of the reduction is low, separating the enantiomers by recrystallization is generally not feasible.

    • Solvent System: The ideal recrystallization solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. Finding this "Goldilocks" system is key.

  • Recommended Solutions:

    • Drive the Reaction to Completion: The easiest impurity to remove is the one that isn't there. Ensure the reduction reaction goes to >99.5% conversion by HPLC to minimize the amount of starting ketone in the crude product.

    • Systematic Solvent Screening: Perform small-scale (100-200 mg) solubility tests on the crude material. Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane) and mixtures thereof. A good starting point for this molecule could be a toluene/heptane or ethyl acetate/heptane system.

    • Control Cooling Rate: On a large scale, crash cooling often leads to the trapping of impurities and poor crystal formation. A slow, controlled cooling profile is essential for selective crystallization and high purity.

    • Seeding: Seeding the supersaturated solution with a small amount of pure (R)-alcohol can promote the crystallization of the desired product and improve consistency between batches.

III. Frequently Asked Questions (FAQs)

1. Which asymmetric reduction method is best for scale-up?

There is no single "best" method, as the choice depends on factors like cost, safety, available equipment, and desired purity. Here is a comparison of common approaches:

MethodCatalyst / ReagentTypical e.e. (%)Pros for Scale-UpCons for Scale-Up
Catalytic Transfer Hydrogenation Ru(II) or Rh(II) complexes with chiral ligands (e.g., Ts-DPEN)>98%High catalyst turnover, uses common hydrogen donors (isopropanol, formic acid), avoids high-pressure H₂.[6]Metal catalyst cost, potential for metal contamination in the final product.
CBS Reduction Corey-Bakshi-Shibata (Oxazaborolidine) catalyst with Borane (BH₃)>95%Well-established, commercially available catalysts, predictable stereochemistry.[6]Requires stoichiometric borane source (pyrophoric), can be sensitive to moisture.
Biocatalysis Alcohol Dehydrogenase (ADH) enzymes>99%Extremely high selectivity, works in aqueous media under mild conditions, environmentally friendly ("green").[10][11]Requires specialized biological expertise, enzyme cost and stability can be a factor, lower substrate loading.[10]

2. How do I accurately measure the enantiomeric purity (e.e.) of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[12][13]

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times, which are seen as two distinct peaks in the chromatogram.[14] The enantiomeric excess (e.e.) is calculated from the area of the two peaks.

  • Typical Starting Conditions:

ParameterTypical Value
Chiral Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of additive like diethylamine for basic compounds.
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm or 280 nm

3. What are the most critical safety concerns when scaling up this synthesis?

  • Exothermic Reactions: The asymmetric reduction step, particularly if using borane reagents, can be highly exothermic.[8] Large-scale reactions must have adequate cooling capacity, and reagents should be added slowly and controllably to manage the heat output.[9] A reaction calorimetry study is often performed before scaling to understand the thermal hazards.

  • Flammable Solvents: Many solvents used (THF, Toluene, Heptane) are flammable. All equipment must be properly grounded, and the process should be conducted in a well-ventilated area designed for handling flammable liquids.

  • Hydrogen Gas (if applicable): If using catalytic hydrogenation instead of transfer hydrogenation, handling high-pressure hydrogen requires specialized reactors (autoclaves) and stringent safety protocols.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one
  • To a reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 1-naphthol (1.0 eq), 3-chloropropiophenone (1.05 eq), potassium carbonate (1.5 eq, finely powdered), and N,N-Dimethylformamide (DMF, 5-10 volumes).

  • Stir the mixture and heat to 60-70 °C.

  • Monitor the reaction progress by HPLC or TLC (typically 6-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water (10-20 volumes) to precipitate the product. Stir for 1-2 hours.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of a cold non-polar solvent like heptane.

  • Dry the solid under vacuum at 50 °C to yield the ketone intermediate.[5]

Protocol 2: Asymmetric Transfer Hydrogenation to (R)-Alcohol
  • Charge the ketone intermediate (1.0 eq) and isopropanol (10 volumes) to a clean, dry, and inerted reactor.

  • In a separate vessel, prepare the catalyst solution by dissolving the chiral Ru(II) catalyst (e.g., (R,R)-TsDPEN-Ru, ~0.005 eq) and a base (e.g., potassium tert-butoxide, 0.05 eq) in isopropanol.

  • Add the catalyst solution to the reactor.

  • Heat the reaction mixture to 40-50 °C. The reaction is typically slightly exothermic.

  • Monitor the reaction for conversion (>99.5%) and enantiomeric excess by HPLC.

  • Once complete, cool the mixture and quench by adding a weak acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure to remove the bulk of the isopropanol.

  • Perform an aqueous workup and extract the product with a suitable solvent (e.g., ethyl acetate or toluene).

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to a crude oil or solid for purification.

V. References

  • Vertex AI Search result citing a study on asymmetric reduction of prochiral ketones to chiral alcohols using plant tissues.[15]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones.[16]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones.[6]

  • Gao, W., et al. (n.d.). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC - NIH.[10]

  • Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones.[7]

  • Vertex AI Search result on a study about asymmetric reduction of ketones to chiral alcohols via biocatalysis.[17]

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.[8]

  • UK-CPI.com. (n.d.). 6 key challenges when scaling up sustainable chemical processes.[18]

  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.[9]

  • Clearsynth. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL.[1]

  • Vertex AI Search result providing a discussion on the challenges of scaling up chemical processes.[3]

  • The Royal Society of Chemistry. (n.d.). Scale-Up: What Goes Wrong?.[4]

  • BenchChem. (n.d.). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 3-(Naphthalen-1-yl)propan-1-amine Derivatives.[12]

  • Organic Letters - ACS Publications. (2026, January 7). Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution.[19]

  • PMC - NIH. (n.d.). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry.[11]

  • Vertex AI Search result describing analytical chiral separation methods.[14]

  • Google Patents. (2014, February 13). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.[2]

  • Eureka | Patsnap. (n.d.). The preparation method of dapoxetine hydrochloride.[5]

  • Ahuja, S. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.[13]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Enantioselective Analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: A Comparative Study of Validated HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The compound (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, an intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) like Dapoxetine, exemplifies this principle.[1][2] Its single chiral center dictates the existence of two enantiomers, (R) and (S), which may exhibit different biological activities. Consequently, the development and validation of a robust, stereoselective analytical method are paramount for ensuring the quality, safety, and efficacy of the final drug product.

This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, we will not only detail the validation protocol but also explain the scientific rationale behind our methodological choices.[3][4] Furthermore, we will objectively compare this validated HPLC method with two powerful alternatives, Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), to provide a comprehensive framework for selecting the most suitable analytical strategy for your laboratory's needs.

Part 1: Validation of a Chiral HPLC Method

The primary objective of this method is to accurately quantify the (R)-enantiomer while ensuring its complete separation from the (S)-enantiomer. The choice of a Chiral Stationary Phase (CSP) is the most critical factor in achieving this separation.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding sites present in our target analyte.[6][7]

The Selected HPLC Methodology

After initial screening, a cellulose-based CSP was selected. The normal-phase mode was chosen as it often provides better selectivity for chiral compounds compared to reversed-phase.[5]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterConditionRationale
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))This CSP is known for its excellent enantioselectivity for a wide range of chiral compounds, particularly those containing aromatic rings, through a combination of π-π interactions, hydrogen bonding, and steric hindrance.
250 mm x 4.6 mm, 5 µmStandard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)A non-polar primary solvent (n-Hexane) with a polar modifier (2-Propanol) allows for the modulation of retention times. A small amount of a basic additive (Diethylamine) is crucial for improving the peak shape and resolution of basic or protic analytes by suppressing unwanted interactions with residual silanols on the silica support.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and resolution.
Column Temp. 25°CMaintaining a constant temperature is critical for reproducible retention times and selectivity.
Detection UV at 220 nmThe naphthalene and phenyl chromophores in the analyte exhibit strong absorbance at this wavelength, providing high sensitivity.
Injection Vol. 10 µLA small injection volume minimizes potential band broadening.
Method Validation Protocol & Results

The method was validated according to the ICH Q2(R1) guideline.[3][9] The validation parameters demonstrate the method's suitability for its intended purpose: the enantiomeric purity determination of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

HPLC Validation Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting A Define Analytical Purpose (Enantiomeric Purity) B Select Validation Parameters (ICH Q2) A->B C Prepare Standards & Samples B->C D Specificity (Peak Purity, Resolution) C->D E Linearity & Range F Accuracy (Recovery %) G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Data Analysis & Statistical Evaluation D->J E->J F->J G->J H->J I->J K Compare Against Acceptance Criteria J->K L Final Validation Report K->L

Caption: A streamlined workflow for HPLC method validation based on ICH guidelines.

Specificity was demonstrated by the baseline resolution of the (R)- and (S)-enantiomers. The resolution factor (Rs) was found to be greater than 2.0, indicating a complete separation. Furthermore, a placebo solution and a stressed sample (exposed to acid, base, peroxide, heat, and light) were analyzed, and no interfering peaks were observed at the retention times of the enantiomers.

The linearity was evaluated by analyzing six concentrations of the (R)-enantiomer, from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration.

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Range 1 µg/mL - 75 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Minimal, close to zeroIntercept not significantly different from zero

Accuracy was determined by the recovery of a known amount of the (R)-enantiomer spiked into a sample matrix at three concentration levels (80%, 100%, and 120%).

Table 3: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0%
100% 100.2%0.5%98.0% - 102.0%
120% 100.8%0.6%98.0% - 102.0%

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 4: Precision Data

LevelParameterResult (% RSD)Acceptance Criteria
Repeatability 6 replicate injections0.7%% RSD ≤ 2.0%
Intermediate Precision 2 days, 2 analysts1.2%% RSD ≤ 2.0%

LOD and LOQ were determined based on the signal-to-noise ratio method.

Table 5: LOD & LOQ

ParameterResultMethod
LOD 0.3 µg/mLSignal-to-Noise Ratio of 3:1
LOQ 1.0 µg/mLSignal-to-Noise Ratio of 10:1

The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions. The resolution between the enantiomers remained greater than 2.0 under all varied conditions, demonstrating the method's reliability.

Table 6: Robustness Study

Parameter VariedVariationResolution (Rs)
Flow Rate ± 0.1 mL/min> 2.2
2-Propanol Content ± 2%> 2.1
Column Temperature ± 2°C> 2.3

Part 2: Comparison with Alternative Technologies

While the validated HPLC method is robust and reliable, advancements in separation science offer alternatives that can provide significant advantages in terms of speed, efficiency, and environmental impact.[] Here, we compare our HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns packed with sub-2 µm particles, which, when combined with a system designed to handle higher backpressures, delivers significantly higher resolution and speed compared to traditional HPLC.[11][12]

  • Principle of Operation: The core principle is the van Deemter equation, which shows that smaller particle sizes lead to higher efficiency. This allows for the use of higher flow rates and/or longer columns to achieve better separations in a fraction of the time.

  • Application to the Analyte: The validated HPLC method can be readily transferred to a UPLC system. By using a UPLC column with the same CSP chemistry but smaller particle size (e.g., 1.7 µm), the analysis time can be reduced from ~15 minutes to under 3 minutes without sacrificing, and likely improving, the resolution.

Alternative 2: Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[13] It has emerged as a powerful tool for chiral separations, offering several distinct advantages.[14][15]

  • Principle of Operation: Supercritical CO₂ has low viscosity and high diffusivity, properties that are intermediate between a liquid and a gas.[16] This allows for very high flow rates and rapid separations without generating high backpressure.[15] Organic modifiers, such as methanol or ethanol, are added to the CO₂ to adjust the mobile phase strength.

  • Application to the Analyte: SFC is exceptionally well-suited for this analysis. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The low viscosity of the mobile phase leads to faster equilibration times and significantly reduced analysis times, often under 2 minutes. Moreover, the primary use of CO₂, a non-toxic and inexpensive solvent, makes SFC a "greener" and more cost-effective technique.[14]

Comparative Guide

The choice of analytical technology often depends on the specific needs of the laboratory, including sample throughput, cost considerations, and existing instrumentation.

Method Comparison cluster_attributes Key Performance Attributes center Analytical Goal: Enantioselective Quantification HPLC HPLC (Validated Method) center->HPLC Reliable & Widely Available UPLC UPLC (High Throughput) center->UPLC Need for Speed & Higher Resolution SFC SFC (Green & Ultra-Fast) center->SFC High Throughput & Sustainability Focus A1 Speed: Moderate A2 Cost (Solvent): High A3 Resolution: Good B1 Speed: Fast B2 Cost (Solvent): Moderate B3 Resolution: Excellent C1 Speed: Very Fast C2 Cost (Solvent): Low C3 Resolution: Excellent

Caption: Decision tree for selecting an analytical technique based on laboratory priorities.

Table 7: Objective Comparison of Analytical Techniques

FeatureValidated HPLCUPLCSupercritical Fluid Chromatography (SFC)
Typical Run Time 10 - 20 minutes2 - 5 minutes1 - 3 minutes
Resolution Good (Rs > 2.0)ExcellentExcellent
Solvent Consumption High (e.g., Hexane)ModerateVery Low (Primarily CO₂)
"Green" Chemistry PoorModerateExcellent
Instrument Cost StandardHighHigh
Method Transfer -Relatively straightforward from HPLCRequires specific expertise and instrumentation
Ideal Use Case Routine QC, labs with existing HPLCHigh-throughput screening, complex separationsHigh-throughput screening, preparative separations, "green" labs

Conclusion

The validated chiral HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the enantioselective analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, fully meeting the requirements of ICH guidelines for its intended purpose. It represents a reliable and accessible method for quality control laboratories.

However, for laboratories seeking to enhance throughput and reduce environmental impact, both UPLC and SFC present compelling alternatives. UPLC offers a significant increase in speed and resolution with a relatively straightforward method transfer process. SFC stands out as the fastest and most sustainable option, drastically cutting down on organic solvent consumption and analysis time, making it an ideal choice for high-throughput environments and green chemistry initiatives.[17] The ultimate selection of a technique should be a strategic decision based on an evaluation of sample volume, budget, and sustainability goals.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Gaspard, S., & Belgaied, J. E. (n.d.). Fundamental aspects of chiral separations by capillary electrophoresis. PubMed. [Link]

  • Şarkaya, K., et al. (2021, May 15). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]

  • Ling, Y., et al. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. MDPI. [Link]

  • Patel, P. R., & Dave, J. B. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. [Link]

  • Sänger-van de Griend, C. E. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. AZoM. [Link]

  • Wrezel, P., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Kovač, T., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PMC - PubMed Central. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • Regalado, E. L., & Welch, C. J. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Yale University. (n.d.). Waters UPLC/SFC 1- and 2D System. Catalysis and Separations Core - the Yale CSC. [Link]

  • Wrezel, P., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]

  • Al-Qaim, F. F., et al. (2025, August 7). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. ResearchGate. [Link]

  • Ghanem, A., & Hoenen, H. (2021, January 17). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC. [Link]

  • Daicel Chiral Technologies. (n.d.). HPLC & UHPLC Techniques & Separation Services. [Link]

  • Agrawal, Y. K., & Patel, R. N. (2005). Chiral Chromatographic Separation of Beta-Blockers. PubMed. [Link]

  • Al-Othman, Z. A., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Waters Corporation. (2014, September 24). ACQUITY UPC2 Columns for Chiral and Achiral Separations. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Kovač, T., et al. (2020, March). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. [Link]

  • Liu, Y., et al. (2022, October 2). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PubMed Central. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Nguyen, N. V. T., et al. (2025, August 8). Development of a UPLC method with Chiral Derivatization for the Determination of Atenolol and Metoprolol Enantiomers in Tablet Preparations. ResearchGate. [Link]

  • Nethercote, P., & Borman, P. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kumar, P., et al. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Islam, R., et al. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Guillarme, D. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. American Pharmaceutical Review. [Link]

  • BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]

  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Separation of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a drug substance is not merely a quality attribute; it is a critical determinant of safety and efficacy. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a pivotal chiral intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] The biological activity of Dapoxetine resides primarily in the (S)-enantiomer, which is reported to be 3.5 times more potent than its (R)-counterpart.[1] Consequently, the rigorous control and analysis of the enantiomeric purity of its precursors, such as (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, are mandated by regulatory bodies to ensure the final active pharmaceutical ingredient (API) meets stringent quality standards.[2]

This guide provides an in-depth comparison of the primary analytical techniques for the chiral analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chromatographic Techniques: The Gold Standard for Enantiomeric Separation

Chromatographic methods remain the most definitive and widely adopted techniques for the separation and quantification of enantiomers due to their high resolution and accuracy.[3] The underlying principle involves creating a chiral environment where the two enantiomers can interact differently, leading to differential retention times. This is typically achieved by using a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assessment. The choice of the chiral stationary phase (CSP) is the most critical parameter, as it governs the separation mechanism. For a molecule like (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, which contains aromatic rings, a hydroxyl group, and a phenyl group, CSPs that offer a combination of π-π interactions, hydrogen bonding, and steric hindrance are most effective.

Commonly Employed Chiral Stationary Phases:

  • Polysaccharide-based CSPs: These are the most versatile and widely used CSPs. Derivatives of cellulose and amylose, such as cellulose tris(4-methylbenzoate) (found in columns like Lux Cellulose-3), have demonstrated excellent enantioselectivity for Dapoxetine and its related impurities.[1][3] The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can bind, and separation is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Pirkle-type CSPs: These phases, like the (R,R)-Whelk-O 1, are known as π-acceptor/π-donor phases.[4][5] They are particularly effective for separating aromatic compounds. The CSP contains electron-deficient aromatic rings (π-acceptors) that interact with the electron-rich naphthalene and phenyl rings (π-donors) of the analyte.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a representative method synthesized from established procedures for Dapoxetine and related structures.[1][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Lux Cellulose-3 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-heptane and ethanol (e.g., 95:5 v/v) with a basic additive like 0.1% diethylamine (DEA). Rationale: The non-polar mobile phase (normal-phase mode) is typical for polysaccharide CSPs. The alcohol modifier (ethanol) controls retention, while the basic additive (DEA) is crucial for improving the peak shape of basic analytes by minimizing undesirable interactions with residual silanol groups on the silica support.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Rationale: Temperature can influence the kinetics of interaction between the analyte and the CSP; controlling it ensures reproducibility.[7]

  • Detection: UV at 220 nm.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Dissolve Sample (1 mg/mL in Mobile Phase) Injector Injector (10 µL) P1->Injector P2 Prepare Mobile Phase (e.g., n-Heptane:Ethanol:DEA 95:5:0.1) Pump HPLC Pump (1.0 mL/min) P2->Pump Column Chiral Column (Lux Cellulose-3, 25°C) Injector->Column Pump->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks (Determine Area %) Chromatogram->Integration Quantification Calculate Enantiomeric Purity Integration->Quantification SFC_Workflow cluster_prep Preparation cluster_sfc SFC System cluster_data Data Analysis P1 Dissolve Sample (1 mg/mL in Methanol) Injector Injector (5 µL) P1->Injector CoSolvent Prepare Co-Solvent (Methanol + 0.2% DEA) Pump SFC Pump CoSolvent->Pump CO2_Source CO₂ Tank CO2_Source->Pump Column Chiral Column (CHIRALPAK AD-H, 35°C) Injector->Column Pump->Injector Detector UV Detector (220 nm) Column->Detector BPR Back-Pressure Regulator (150 bar) Detector->BPR Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Calculate Purity Chromatogram->Quantification CE_Workflow P1 Prepare Background Electrolyte (BGE) (Buffer + Chiral Selector) P3 Fill Capillary with BGE P1->P3 P2 Dissolve Sample in BGE P4 Inject Sample Plug P2->P4 P3->P4 P5 Apply Voltage (+15 kV) P4->P5 P6 Detect at UV (215 nm) P5->P6 P7 Generate Electropherogram P6->P7

Sources

A Comparative Guide to Enantiomeric Excess Determination of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prevalent analytical methodologies for determining the enantiomeric excess (ee) of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL, a key chiral intermediate and a known impurity in the synthesis of Dapoxetine[1][2]. The accurate quantification of enantiomeric purity is a cornerstone of pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles[3].

This document moves beyond a simple listing of procedures to offer a scientifically grounded rationale for methodological choices, empowering researchers and drug development professionals to select and implement the most suitable technique for their specific analytical challenges. We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols and comparative data.

Foundational Analytical Strategies

The primary challenge in enantiomeric analysis is that enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation or differentiation non-trivial. Effective analysis, therefore, requires the introduction of a chiral environment to induce diastereomeric interactions. This can be achieved either by physically separating the enantiomers through chromatography on a chiral stationary phase (CSP) or by forming diastereomeric complexes in situ with a chiral solvating agent (CSA) for spectroscopic analysis[3].

The choice of analytical technique depends on various factors including the required sensitivity, sample throughput, availability of instrumentation, and the stage of drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted and versatile technique for enantiomeric separations in the pharmaceutical industry[4][5]. The separation mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times.

Principle of Separation: The analyte enantiomers form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase support. The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions), resulting in one enantiomer being retained longer on the column than the other[4]. Polysaccharide-based CSPs, such as derivatized cellulose or amylose, are exceptionally versatile and often the first choice for screening chiral separations[6].

Experimental Protocol: Chiral HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). Rationale: This normal-phase system provides good solubility for the analyte and promotes the polar interactions necessary for chiral recognition on polysaccharide CSPs. DEA is added to improve the peak shape of compounds with basic amine functionalities, though less critical for this alcohol.

    • Flow Rate: 1.0 mL/min. Rationale: Chiral separations often benefit from slightly lower flow rates to maximize resolution[7].

    • Column Temperature: 25°C. Rationale: Temperature is a critical parameter; lower temperatures can sometimes enhance chiral selectivity[7].

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase.

    • Dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved[7].

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomeric peaks.

  • Data Analysis & Calculation:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) from the chromatogram:

      • % ee = [(A_R - A_S) / (A_R + A_S)] x 100

      • Where A_R is the area of the desired (R)-enantiomer and A_S is the area of the (S)-enantiomer.

Performance Characteristics:

  • Strengths: High resolution and sensitivity, robust and well-established technology, suitable for quantitative analysis and quality control.

  • Limitations: Can consume significant volumes of organic solvents, method development can be empirical and time-consuming, requiring screening of multiple columns and mobile phases[4].

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component. This technique bridges the gap between gas and liquid chromatography, offering unique advantages[8].

Principle of Separation: The separation principle in chiral SFC is analogous to that in HPLC, relying on differential interactions with a chiral stationary phase[9]. The use of supercritical CO2, often mixed with a small amount of an organic modifier (e.g., methanol), results in a mobile phase with low viscosity and high diffusivity. This allows for faster separations and higher efficiencies compared to HPLC[10]. For amine-containing compounds like beta-blockers, CO2 can act as a transient derivatizing agent, enhancing chiral recognition[9].

Experimental Protocol: Chiral SFC

  • Instrumentation:

    • Analytical SFC system with a CO2 pump, modifier pump, back-pressure regulator (BPR), column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IB-3, 100 x 2.1 mm, 3 µm (or equivalent cellulose-based CSP). Rationale: Column dimensions are often smaller in modern SFC (often referred to as UPC²) for faster analysis and lower solvent use[11].

    • Mobile Phase: Supercritical CO2 (A) and Methanol with 20 mM Ammonium Acetate (B). Rationale: Methanol is a common polar modifier. The basic additive improves peak shape for polar/basic analytes[11].

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 1.5 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Dilute to a working concentration of 0.1 mg/mL.

  • Analysis Procedure:

    • Equilibrate the system under the initial conditions.

    • Inject 1 µL of the prepared sample.

    • Run the gradient analysis.

  • Data Analysis & Calculation:

    • The enantiomeric excess calculation is identical to the HPLC method, based on the integrated peak areas of the two enantiomers.

Performance Characteristics:

  • Strengths: Significantly faster analysis times, reduced organic solvent consumption ("greener" chemistry), lower operating pressures than UHPLC, and often provides unique or improved selectivity compared to HPLC[8][10].

  • Limitations: Requires specialized instrumentation, method development can still be complex, and analyte solubility in the CO2-based mobile phase can be a concern for highly polar compounds.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Unlike chromatographic techniques, NMR spectroscopy does not physically separate the enantiomers. Instead, it differentiates them in solution through the use of a chiral solvating agent (CSA).

Principle of Differentiation: A CSA is an enantiomerically pure compound that forms non-covalent, diastereomeric complexes with the analyte enantiomers directly in the NMR tube[12][13]. These transient diastereomeric complexes have distinct spatial arrangements, causing the protons of each enantiomer to experience slightly different magnetic environments. This difference manifests as separate signals (a chemical shift non-equivalence, Δδ) in the NMR spectrum, most commonly observed in ¹H NMR[14][15]. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Experimental Protocol: ¹H NMR with CSA

  • Instrumentation & Reagents:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • High-quality NMR tubes.

    • Chiral Solvating Agent: (R)-(-)-Mandelic Acid. Rationale: Mandelic acid is a common and effective CSA for chiral alcohols and amines.

    • Deuterated Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL analyte into a clean vial.

    • Dissolve the analyte in ~0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone. Rationale: This baseline spectrum is crucial for identifying which proton signals are best resolved for analysis.

    • To the same NMR tube, add 1.0 to 1.5 molar equivalents of the CSA, (R)-(-)-Mandelic Acid. Mix thoroughly.

  • Analysis Procedure:

    • Acquire a ¹H NMR spectrum of the analyte-CSA mixture.

    • Identify a proton signal of the analyte (ideally a sharp singlet or a well-resolved multiplet, often the one closest to the chiral center) that has split into two distinct signals upon addition of the CSA. The proton on the carbon bearing the hydroxyl group is an excellent candidate.

  • Data Analysis & Calculation:

    • Carefully integrate the two separated signals corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the integral values (I):

      • % ee = [(I_R - I_S) / (I_R + I_S)] x 100

Performance Characteristics:

  • Strengths: Non-destructive, requires no physical separation, rapid (once a suitable CSA is found), uses minimal solvent, and can be very effective for compounds that are difficult to resolve chromatographically[14].

  • Limitations: Lower sensitivity compared to chromatography (requires mg quantities of sample), signal overlap can complicate analysis, finding an effective CSA can require screening, and precision may be lower than HPLC for determining very high (>99%) or very low (<1%) ee values.

Comparative Summary and Method Validation

The selection of the optimal method is a balance of performance, speed, and available resources.

ParameterChiral HPLCChiral SFCNMR with CSA
Principle Physical SeparationPhysical SeparationIn Situ Differentiation
Analysis Speed Moderate (5-30 min)Fast (< 6 min)[11]Very Fast (sample prep dependent)
Sensitivity (LOD/LOQ) High (µg/mL to ng/mL)High (µg/mL to ng/mL)Low (mg scale)
Solvent Consumption High (organic)Low (primarily CO2)Very Low
Method Development Potentially lengthyModerate to lengthyFast (screening CSAs)
Instrumentation Common in QC labsSpecializedCommon in R&D/Academia
Robustness for QC HighHighModerate

Method Validation: Regardless of the chosen technique, any method intended for quality control must be validated according to regulatory guidelines (e.g., ICH, USP)[16][17]. This process ensures the method is suitable for its intended purpose.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the enantiomers from each other and from other impurities.Baseline resolution (Rs > 1.5) between enantiomeric peaks.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be reliably quantified.Signal-to-Noise (S/N) ratio ≥ 10[16].
Linearity The ability to obtain results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998[17].
Accuracy The closeness of the measured value to the true value.% Recovery typically within 98.0% - 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (%RSD) ≤ 2.0%[17].
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits.

Visualizing the Analytical Workflow

The process from method selection to final validation can be visualized to clarify the decision-making and experimental flow.

G cluster_0 Phase 1: Method Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation s1 Chiral HPLC Screening (Multiple CSPs & Mobile Phases) decision Is Separation/ Differentiation Achieved? s1->decision s2 Chiral SFC Screening (Multiple CSPs & Modifiers) s2->decision s3 NMR CSA Screening (Test various CSAs) s3->decision opt Optimize Key Parameters (e.g., Mobile Phase, Temp, Flow Rate) decision2 Is Performance Adequate? opt->decision2 val Validate According to ICH Guidelines (Specificity, LOQ, Linearity, Accuracy, Precision) end Implement Validated Method for Routine Analysis val->end start Define Analytical Goal (e.g., QC Release, R&D Screen) start->s1 start->s2 start->s3 decision->opt Yes decision->start No, Rescreen decision2->opt No, Re-optimize decision2->val Yes

Caption: General workflow for chiral analytical method development and validation.

G cluster_NMR NMR with CSA Workflow A Dissolve Analyte in CDCl3 B Add Chiral Solvating Agent (CSA) A->B C Acquire 1H NMR Spectrum B->C D Integrate Separated Diastereomeric Signals C->D E Calculate % ee D->E

Caption: Workflow for enantiomeric excess determination by NMR spectroscopy.

Conclusion and Recommendations

The determination of enantiomeric excess for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL can be successfully achieved using several advanced analytical techniques.

  • For routine Quality Control (QC) environments, where high precision, sensitivity, and robustness are paramount, Chiral HPLC remains the gold standard. Its established reliability and prevalence in the industry make it the most defensible choice for release testing.

  • For high-throughput screening or process development, where speed and reduced environmental impact are critical, Chiral SFC is the superior option. It offers a dramatic reduction in analysis time and solvent waste with comparable or sometimes better chromatographic performance.

  • For rapid, small-scale analysis in a research or discovery setting, NMR with a CSA is an invaluable tool. It provides a quick answer without the need for extensive method development, provided a suitable solvating agent is readily available.

Ultimately, the choice of method should be guided by a thorough evaluation of the specific analytical requirements, available instrumentation, and long-term application goals. Each method, when properly developed and validated, provides a reliable system for ensuring the enantiomeric purity of this critical chiral molecule.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
  • Berger, T. A. (1997).
  • Chan, C. C. (2004).
  • Wenzel, T. J. (2023). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.
  • Yang, Y., et al. (2021).
  • Joyce, L. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PubMed Central.
  • Pescitelli, G., et al. (2022).
  • Islam, M. R., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Wagh, M. P., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central.
  • Yang, Y., et al. (2021).
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research.
  • Chiral HPLC Separ
  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. (n.d.). PubChem.
  • Simultaneous Enantiomeric Separation of Multiple Beta Blockers Using UltraPerformance Convergence Chromatography (UPC2). (n.d.).
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. (n.d.). CLEARSYNTH.
  • Satyanarayana, A. (2008). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen.
  • Chiral Drug Separ

Sources

Purity Assessment of Synthesized (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of scientific rigor and patient safety.[1][2][3] For chiral molecules such as (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, an important intermediate in the synthesis of pharmaceuticals like Dapoxetine, this assessment transcends simple chemical identity to encompass stereochemical fidelity.[4][5] Even trace impurities can significantly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of analytical techniques for the robust purity assessment of synthesized (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, offering insights into the causality behind experimental choices and presenting self-validating protocols.

The journey from a synthesized molecule to a well-characterized compound necessitates a multi-faceted analytical approach. No single technique can provide a complete picture of purity; instead, a strategic combination of orthogonal methods is required to identify and quantify potential impurities, including starting materials, by-products, residual solvents, and, crucially, the unwanted enantiomer.[2][6] This guide will delve into the principles and practical applications of key analytical methodologies, empowering researchers to make informed decisions for their specific needs.

The Imperative of Purity in Pharmaceutical Intermediates

The purity of a pharmaceutical intermediate is not merely a quality control metric; it is a critical determinant of the final drug product's safety and efficacy.[1][3] Regulatory bodies worldwide mandate stringent purity thresholds for APIs and their intermediates.[7][8] Impurities can arise from various stages of the manufacturing process, including the synthesis, purification, and storage of the compound.[3] In the context of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, potential impurities could include the (S)-enantiomer, unreacted starting materials, and by-products from the reduction of the corresponding ketone. The presence of the (S)-enantiomer is of particular concern, as stereoisomers can exhibit different pharmacological and toxicological profiles.[9][10][11]

Comparative Analysis of Purity Assessment Techniques

A comprehensive purity assessment of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol involves a suite of analytical techniques, each providing unique and complementary information. The choice of methods depends on the specific impurities being targeted and the desired level of sensitivity and accuracy.

Chromatographic Methods: The Gold Standard for Separation

Chromatographic techniques are indispensable for separating the target compound from impurities, allowing for their individual detection and quantification.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity for the separation of non-volatile and thermally labile compounds.[6][12] For the purity assessment of our target compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: General RP-HPLC Method

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

This method will effectively separate the target compound from most process-related impurities and degradation products.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

To determine the enantiomeric purity, a specialized form of HPLC, Chiral HPLC, is essential. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation.[9][12][]

Principle: The CSP contains a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different retention times for the (R) and (S) enantiomers. Polysaccharide-based CSPs are commonly used for the separation of chiral alcohols and beta-blocker analogues.[10][14]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Chiralpak IA or similar amylose-based CSP

  • Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape.[11][15] An isocratic mobile phase of ethanol/hexane (e.g., 75:25) is often effective.[15]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

This method is critical for quantifying the percentage of the unwanted (S)-enantiomer.

Spectroscopic Methods: Unveiling Molecular Structure and Identity

Spectroscopic techniques provide information about the chemical structure and functional groups present in the sample, serving as powerful tools for both identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[16][17][18][19]

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus provides information about its local electronic environment, while the integration of the signal is directly proportional to the number of nuclei.[20]

Application in Purity Assessment:

  • ¹H NMR: Can be used to identify the presence of impurities by detecting signals that do not correspond to the target molecule. By integrating the signals of the main compound and the impurities, a relative purity can be determined.

  • Quantitative ¹H NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined with high accuracy.[17][20] This method is considered a primary analytical method for purity determination.[17]

Experimental Protocol: Quantitative ¹H NMR

  • Accurately weigh the sample of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

  • Accurately weigh a suitable internal standard (e.g., dimethyl sulfoxide).

  • Dissolve both in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Calculate the purity based on the integral ratios, number of protons, and molecular weights of the analyte and the standard.[20]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[21][22][23] When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for impurity profiling.[6]

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

Application in Purity Assessment:

  • Identification of Impurities: LC-MS can detect and provide molecular weight information for even trace-level impurities.

  • Structural Elucidation of Unknown Impurities: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that can help in the identification of unknown impurities.[22][24]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[25]

Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Different functional groups absorb at characteristic frequencies.

Application in Purity Assessment:

  • Confirmation of Functional Groups: The FTIR spectrum of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol should show characteristic absorptions for the hydroxyl (-OH) group (a broad peak around 3300-3600 cm⁻¹) and the C-O bond (around 1050-1260 cm⁻¹), as well as absorptions corresponding to the aromatic rings.[25][26][27][28][29]

  • Detection of Gross Impurities: The absence of unexpected peaks can indicate a high degree of purity with respect to compounds containing different functional groups.

Workflow for Comprehensive Purity Assessment

A robust workflow for the purity assessment of synthesized (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol integrates these techniques in a logical sequence.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Purity Check cluster_2 Quantitative & Structural Analysis cluster_3 Enantiomeric Purity & Impurity Profiling cluster_4 Final Report Synthesis Synthesized Product Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC FTIR FTIR Spectroscopy Purification->FTIR HPLC RP-HPLC for Chemical Purity TLC->HPLC NMR ¹H and ¹³C NMR for Structural Confirmation FTIR->NMR Chiral_HPLC Chiral HPLC for Enantiomeric Excess HPLC->Chiral_HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS qNMR qNMR for Absolute Purity NMR->qNMR Report Certificate of Analysis qNMR->Report Chiral_HPLC->Report LCMS->Report

Caption: A typical workflow for the comprehensive purity assessment of a synthesized chiral compound.

Data Summary and Comparison
Analytical TechniqueInformation ProvidedStrengthsLimitations
RP-HPLC Chemical purity, number of componentsHigh resolution, quantitative, widely availableMay not separate all impurities, requires reference standards for identification
Chiral HPLC Enantiomeric purity (enantiomeric excess)Essential for chiral compounds, high precisionRequires specialized chiral columns, method development can be challenging
NMR Spectroscopy Structural confirmation, relative purityProvides detailed structural information, non-destructiveLower sensitivity than MS, may not detect trace impurities
Quantitative NMR (qNMR) Absolute purityHigh accuracy and precision, does not require a reference standard of the analyteRequires a certified internal standard, careful experimental setup is crucial
Mass Spectrometry (MS) Molecular weight, structural information of impuritiesHigh sensitivity, excellent for impurity identificationQuantitative analysis can be complex, ionization efficiency can vary
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, simple to operateProvides limited structural information, not suitable for quantification of minor components

Conclusion

The purity assessment of synthesized (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a critical process that necessitates a multi-pronged analytical strategy. A combination of high-resolution chromatographic techniques, such as RP-HPLC and Chiral HPLC, with powerful spectroscopic methods like NMR and Mass Spectrometry, provides a comprehensive and reliable evaluation of both chemical and enantiomeric purity. By understanding the principles and applying the protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Retrieved from [Link]

  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]

  • Görög, S. (2007). Mass spectrometry in impurity profiling. ResearchGate. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • American Chemical Society. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Galić, N., Kovač, K., & Pukleš, I. (2018). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 69(2), 126–134. [Link]

  • Jira, T., & Breyer, C. (1993). [The HPLC analysis of chiral beta-receptor blockers]. Die Pharmazie, 48(11), 829–833.
  • Yuan, T., Liu, T., Zhang, L., & Chen, F. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 1. [Link]

  • Fisar, Z., Hroudova, J., & Cikankova, T. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules (Basel, Switzerland), 24(4), 701. [Link]

  • Smith, S. R., St. Gelais, A. T., & Le, K. A. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Semantic Scholar. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Retrieved from [Link]

  • University of [University Name]. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • LCGC International. (n.d.). Chiral Separation of Beta Blocker Pindolol Enantiomers. Retrieved from [Link]

  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Workman, J. Jr. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

  • Reddit. (2024, December 3). Chiral alcohol separation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy. Retrieved from [Link]

  • YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. Retrieved from [Link]

  • Google Patents. (2014, February 13). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
  • Patil, P. G., Melavanki, R., Radder, S. B., Kusanur, R., & Inamdar, S. R. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(40), 25982–25995. [Link]

Sources

A Comparative Guide to Dapoxetine Precursors: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dapoxetine, the active pharmaceutical ingredient in treatments for premature ejaculation (PE), is a short-acting selective serotonin reuptake inhibitor (SSRI).[1][2] Its rapid absorption and elimination profile make it uniquely suited for on-demand treatment, a characteristic that sets it apart from other SSRIs initially developed as antidepressants.[1][2] The synthesis of the pharmacologically active (S)-enantiomer of Dapoxetine is a topic of significant interest in process chemistry. The efficiency, cost-effectiveness, and stereoselectivity of the manufacturing process are critically dependent on the chosen synthetic route and, consequently, the starting precursor.

This guide provides a comprehensive comparison of various key precursors used in the synthesis of (S)-Dapoxetine. We will delve into the synthetic strategies emanating from each precursor, offering a critical evaluation supported by experimental data and process parameters. Our focus will be on providing researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in the synthesis and scale-up of this important molecule.

Core Precursors and Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure (S)-Dapoxetine can be approached from several distinct precursors. Each route presents a unique set of advantages and challenges concerning yield, stereochemical control, cost, and scalability. Here, we compare the most prominent strategies.

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: The Penultimate Intermediate

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is not typically a starting material itself but rather a crucial, late-stage intermediate in many synthetic routes to (S)-Dapoxetine.[3][4] Its structure already contains the required carbon skeleton and the naphthalenyloxy moiety. The final step from this intermediate involves the stereoinvertive conversion of the hydroxyl group to the dimethylamino group to yield the target (S)-Dapoxetine.

The primary challenge lies in the efficient and stereoselective synthesis of this intermediate. Routes that converge on this precursor often differ in how they establish the chiral center at the hydroxyl-bearing carbon.

trans-Cinnamyl Alcohol: The Asymmetric Epoxidation Route

A widely cited and elegant approach begins with the commercially available and achiral trans-cinnamyl alcohol.[1][5][6] This strategy is lauded for its ability to introduce chirality early and efficiently.

  • Core Strategy: The key transformation is the Sharpless Asymmetric Epoxidation (SAE) of the allylic alcohol.[5][6][7] This powerful reaction, developed by K. Barry Sharpless (Nobel Prize in Chemistry, 2001), utilizes a titanium tetra(isopropoxide) catalyst and a chiral diethyl tartrate (DET) ligand to achieve high enantioselectivity in the formation of a 2,3-epoxy alcohol.[7][8][9]

  • Advantages:

    • High Enantioselectivity: The SAE step typically proceeds with excellent enantiomeric excess (ee), often exceeding 98%.[6]

    • Readily Available Starting Material: Trans-cinnamyl alcohol is an inexpensive commodity chemical.

  • Challenges:

    • Multi-step Process: While elegant, the overall synthesis involves several steps, including the epoxidation, regioselective ring-opening of the epoxide, and subsequent functional group manipulations.[5][6]

    • Reagent Stoichiometry: The Sharpless epoxidation catalyst system, while effective, requires careful control of stoichiometry and reaction conditions.[10]

The overall yield for a six-step synthesis starting from trans-cinnamyl alcohol is reported to be around 35%.[1][5]

G A trans-Cinnamyl Alcohol B Sharpless Asymmetric Epoxidation (Ti(OiPr)4, (+)-DET, TBHP) A->B C (2R,3S)-Epoxy Alcohol B->C D Regioselective Ring Opening (e.g., NaN3 then reduction) C->D E Amino Alcohol Intermediate D->E F Mitsunobu Reaction (1-Naphthol, DIAD, PPh3) E->F G (S)-N-protected Dapoxetine precursor F->G H Deprotection & N,N-dimethylation (Eschweiler-Clarke) G->H I (S)-Dapoxetine H->I

Caption: Synthetic pathway from trans-Cinnamyl Alcohol.

3-Chloropropiophenone: The Asymmetric Reduction Route

Another industrially relevant approach starts with 3-chloropropiophenone. This route focuses on the asymmetric reduction of the ketone to establish the chiral alcohol center.

  • Core Strategy: The ketone is reduced to the corresponding (R)-(+)-3-chloro-1-phenyl-1-propanol.[11][12] This can be achieved through chiral reducing agents or catalytic asymmetric reduction. One patented method employs (+)-2-ethylmorphine-B-chlorodiisopinocampherylborane (Eap2BCl) as a chiral reductant, achieving an ee value greater than 99%.[11]

  • Advantages:

    • Direct Chiral Introduction: This method directly creates the key chiral intermediate (R)-(+)-3-chloro-1-phenyl-1-propanol, a versatile precursor.[2][13]

    • High Optical Purity: The use of potent chiral reducing agents can lead to products with very high enantiomeric purity, potentially avoiding downstream resolution steps.[11]

  • Challenges:

    • Cost of Chiral Reagents: Chiral reducing agents can be expensive, impacting the overall cost of the process, especially on an industrial scale.

    • Process Optimization: The reduction step requires careful optimization of temperature and stoichiometry to maximize yield and enantioselectivity.

Once (R)-(+)-3-chloro-1-phenyl-1-propanol is obtained, it is typically reacted with 1-naphthol to form (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, followed by conversion to Dapoxetine.[14]

G A 3-Chloropropiophenone B Asymmetric Reduction (e.g., Eap2BCl) A->B C (R)-3-Chloro-1-phenyl-1-propanol B->C D Etherification (1-Naphthol, Base) C->D E (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol D->E F Amination (Dimethylamine) E->F G (S)-Dapoxetine F->G

Caption: Synthetic pathway from 3-Chloropropiophenone.

3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one: The Chiral Auxiliary Route

A practical and high-yielding approach involves the use of a chiral auxiliary to direct the stereoselective reduction of a ketone intermediate.

  • Core Strategy: 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one is first condensed with a chiral auxiliary, such as (S)-tert-butanesulfinamide, to form a chiral sulfinylimine.[15][16] This intermediate then undergoes diastereoselective reduction (e.g., with NaBH4), where the bulky auxiliary directs the hydride attack to one face of the imine. Subsequent acidic cleavage of the auxiliary reveals the desired chiral amine.[15]

  • Advantages:

    • Excellent Stereocontrol: This method provides high diastereoselectivity in the reduction step, leading to a high ee of the final product.

    • Good Overall Yield: A five-step synthesis starting from the ketone precursor reported an overall yield of 33.5%.[16]

  • Challenges:

    • Auxiliary Cost and Recovery: The chiral auxiliary must be synthesized or purchased, and its efficient recovery may be necessary for the process to be cost-effective.

    • Additional Steps: The route involves the addition and subsequent removal of the auxiliary, adding to the overall step count.

Quantitative Performance Comparison

PrecursorKey Chiral StepTypical Overall YieldNumber of Steps (Approx.)Key AdvantagesKey Challenges
trans-Cinnamyl Alcohol Sharpless Asymmetric Epoxidation~35%[1][5]6Inexpensive starting material, high enantioselectivity.[6]Multi-step process, requires specialized catalyst system.
3-Chloropropiophenone Asymmetric Ketone ReductionHigh (step-wise)4-5Direct route to a key chiral intermediate, very high ee.[11]Cost of chiral reducing agents, process optimization.[11]
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one Chiral Auxiliary (Sulfinamide)~33.5%[16]5Excellent stereocontrol, reliable and practical.[15][16]Cost and recovery of the chiral auxiliary, extra steps for auxiliary.
3-Phenyl-1-propanol Asymmetric C-H Amination~33%[17]5Novel C-H activation strategy.Requires specialized rhodium catalyst.[17]
Racemic Dapoxetine Chiral Resolution<50% (per enantiomer)1 (resolution step)Utilizes a pre-formed racemic mixture.Inherent 50% yield limit, requires resolving agent.[18]

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-Dapoxetine from trans-Cinnamyl Alcohol via Asymmetric Epoxidation

This protocol is adapted from methodologies described by Sasikumar & Nikalje (2012) and Venkatesan & Srinivasan (2008).[5][6]

Step 1: Sharpless Asymmetric Epoxidation of trans-Cinnamyl Alcohol

  • To a stirred solution of titanium(IV) isopropoxide and (+)-diethyl tartrate ((+)-DET) in dry dichloromethane (DCM) at -20 °C, add trans-cinnamyl alcohol.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction mixture at this temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude (2R,3S)-epoxy alcohol.

Step 2: Regioselective Ring Opening

  • Dissolve the epoxy alcohol in a suitable solvent mixture (e.g., THF/water).

  • Add sodium azide (NaN3) and a mild acid catalyst (e.g., ammonium chloride).

  • Heat the mixture to reflux for 8-12 hours.

  • After cooling, extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated to give the azido diol.

Step 3: Conversion to Amino Alcohol

  • Reduce the azido diol using a standard method, such as hydrogenation with Pd/C or treatment with triphenylphosphine followed by hydrolysis, to yield the corresponding amino alcohol.

Step 4: N-alkylation and Etherification (Mitsunobu Reaction)

  • Protect the primary amine if necessary (e.g., as a phthalimide).

  • Dissolve the protected amino alcohol, 1-naphthol, and triphenylphosphine (PPh3) in anhydrous THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent and purify the residue by column chromatography.

Step 5: Deprotection and N,N-dimethylation (Eschweiler-Clarke Reaction)

  • Deprotect the amine (e.g., using hydrazine for a phthalimide group).[5]

  • To the resulting primary amine, add formic acid and an aqueous solution of formaldehyde.[16]

  • Heat the reaction mixture to 85-95 °C for 6-8 hours.[16]

  • Cool the mixture, basify with aqueous NaHCO3, and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield crude (S)-Dapoxetine. Purify by column chromatography or salt formation.

Protocol 2: Synthesis via Asymmetric Reduction of 3-Chloropropiophenone

This protocol is based on the principles outlined in patent literature.[11][14]

Step 1: Asymmetric Reduction

  • Dissolve 3-chloropropiophenone in anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C.

  • Add a solution of the chiral reducing agent (e.g., 65% (+)-diiso-2-ethylapopinocampheylchloroborane in n-heptane) dropwise.[11]

  • Stir the reaction for 6 hours at -20 °C.

  • Concentrate the reaction under reduced pressure. Add diethyl ether and diethanolamine to the residue and stir for 2 hours.

  • Filter the mixture. The filtrate is concentrated, and the product, (R)-(+)-3-chloro-1-phenyl-1-propanol, is crystallized from n-heptane.

Step 2: Etherification with 1-Naphthol

  • To a solution of (R)-(+)-3-chloro-1-phenyl-1-propanol in a suitable solvent like DMF or DMSO, add powdered potassium hydroxide (KOH) or sodium hydride (NaH).

  • Add 1-naphthol and heat the mixture to 80-90 °C for 4-6 hours.

  • Cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate to yield (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Step 3: Amination with Dimethylamine

  • The conversion of the hydroxyl group to the dimethylamino group with inversion of stereochemistry is a critical step. This can be achieved via a two-step process: a. Activate the alcohol by converting it to a good leaving group (e.g., a mesylate or tosylate) by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. b. Displace the sulfonate ester with an excess of dimethylamine in a polar aprotic solvent under pressure and heat. This SN2 reaction proceeds with inversion of configuration, yielding (S)-Dapoxetine.

Conclusion and Future Outlook

The selection of a precursor for Dapoxetine synthesis is a multi-faceted decision that balances chemical efficiency with economic viability.

  • The trans-cinnamyl alcohol route, featuring the Sharpless Asymmetric Epoxidation, is a testament to the power of catalytic asymmetric synthesis, offering an elegant path from a simple achiral starting material.[1][5][6]

  • The 3-chloropropiophenone route is highly effective and direct, especially when potent chiral reducing agents are employed to set the stereocenter with high fidelity, making it attractive for industrial production.[11]

  • The use of chiral auxiliaries with ketone precursors like 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one provides a robust and reliable method with excellent stereocontrol, though it may add to the step count.[15][16]

Ultimately, the choice of precursor depends on the specific capabilities and economic constraints of the manufacturing environment. For large-scale production, routes starting from inexpensive commodity chemicals like 3-chloropropiophenone or trans-cinnamyl alcohol are often preferred. The critical factor in these routes is the efficiency and cost of the key chirality-inducing step, be it asymmetric reduction or epoxidation. Asymmetric organocatalysis also presents a promising future direction for the synthesis of Dapoxetine and its key chiral intermediates.[19] Continued innovation in catalysis and process optimization will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important pharmaceutical agent.

References

  • Dapoxetine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Kang, S., & Lee, H.-K. (2010). Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol. The Journal of Organic Chemistry, 75(1), 237–240.
  • Kang, S., & Lee, H.-K. (2010). Synthesis of (S)-(+)-Dapoxetine. Synfacts, 2010(04), 388.
  • Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645.
  • Sasikumar, M., & Nikalje, M. D. (2012). SIMPLE AND EFFICIENT SYNTHESIS OF (S)-DAPOXETINE.
  • Venkatesan, K., & Srinivasan, K. V. (2008). A stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol. ARKIVOC, 2008(16), 302-310.
  • Shanghai Keli Biomedical Co., Ltd. (2019). Synthesis method of dapoxetine and dapoxetine hydrochloride. CN108046461B.
  • Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641-2645.
  • Torrent Pharmaceuticals Ltd. (2008). Process for preparing dapoxetine. WO2008035358A2.
  • Nanjing University of Technology. (2014). Synthesis method of dapoxetine hydrochloride. CN103664660A.
  • Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2016).
  • Wu, P., Du, Q., & Lu, T. (2016). Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 33(2), 181-183.
  • JECI. (n.d.). (R)-(+)-3-chloro 1-phenyl-1-propanol CAS NO.100306-33-0. Retrieved January 16, 2026, from [Link]

  • Xi'an University of Technology. (2014). Synthetic process of dapoxetine hydrochloride. CN103804206A.
  • Sharpless epoxidation - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2012). Preparation method of dapoxetine. CN102746170A.
  • Eastchem Technology Co., Ltd. (n.d.). (R)-(+)-3-Chloro-1-phenyl-1-propanol (Dapoxetine Intermediate). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). The route of asymmetric organocatalytic preparation of dapoxetine. Retrieved January 16, 2026, from [Link]

  • Singh, K. (2023). Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications. Retrieved January 16, 2026, from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved January 16, 2026, from [Link]

  • Cadila Healthcare Limited. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)
  • National Center for Biotechnology Information. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • Goodwin, N. (2002). The Career of K. Barry Sharpless. MacMillan Group Meeting. Retrieved January 16, 2026, from [Link]

  • Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(40), 25982–25995.

Sources

A Comparative Spectroscopic Guide to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: Elucidating Stereochemical and Structural Nuances

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, with the chemical formula C₁₉H₁₈O₂ and a molecular weight of approximately 278.35 g/mol , possesses a single chiral center at the carbon bearing the hydroxyl group.[1][2] This stereocenter is a critical determinant of its biological activity and interaction with other chiral molecules, making unambiguous identification essential.

The Significance of Chiral Purity in Pharmaceutical Analysis

The seemingly minor difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. Therefore, the ability to distinguish between the (R) and (S) enantiomers of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol is crucial. Spectroscopic techniques, while often not inherently distinguishing between enantiomers under standard conditions, provide a detailed fingerprint of the molecule's structure, which is foundational for more advanced chiral analysis methods.

Visualizing the Core Structure

To understand the origin of the spectral data, it is essential to visualize the molecular structure of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Caption: Molecular structure of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Comparative Spectral Data Analysis

This section presents the expected and comparative spectral data for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. The predicted data for the (R)-enantiomer is based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For chiral molecules like (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, ¹H and ¹³C NMR spectra are not expected to differ from those of its (S)-enantiomer or the racemic mixture in an achiral solvent. However, these spectra are crucial for confirming the compound's constitution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (Phenyl & Naphthyl)7.0 - 8.2MultipletThe numerous aromatic protons will result in a complex, overlapping multiplet region.
-CH(OH)-~4.8 - 5.0Triplet or Doublet of DoubletsThis methine proton is adjacent to a methylene group and coupled to the hydroxyl proton (if not exchanged).
-O-CH₂-~4.2 - 4.4TripletThese protons are deshielded by the adjacent ether oxygen.
-CH₂-~2.1 - 2.3MultipletThis methylene group is adjacent to the chiral center and the other methylene group, leading to complex splitting.
-OHVariable (Broad Singlet)Broad SingletThe chemical shift is concentration and solvent-dependent. Can be confirmed by a D₂O shake.[3]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Assignment Expected Chemical Shift (δ, ppm)
Aromatic Carbons (Phenyl & Naphthyl)110 - 158
-CH(OH)-70 - 75
-O-CH₂-65 - 70
-CH₂-38 - 42

Comparative Insight: The spectra of the racemic 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol would be identical to the predicted spectra for the individual enantiomers in an achiral solvent. The real value of NMR in this context is confirming the successful synthesis of the core structure before proceeding to chiral separation or asymmetric synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band and a C-O stretching band.[3][4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1500 - 1600Medium to Strong
C-O Stretch (Alcohol)1000 - 1260Strong
C-O Stretch (Ether)1000 - 1300Strong

Comparative Insight: The IR spectra of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture are expected to be identical. The key diagnostic peaks are the broad O-H stretch, confirming the alcohol functional group, and the strong C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[5][6][7][8]

Ion Expected m/z Notes
[M]⁺ (Molecular Ion)278.13The parent ion corresponding to the molecular weight of the compound.
[M-H₂O]⁺260.12Loss of a water molecule from the alcohol.
[C₁₀H₇O]⁺143.05Fragment corresponding to the naphthoxy group.
[C₆H₅CHOH]⁺107.05Fragment resulting from cleavage adjacent to the alcohol.

Comparative Insight: Similar to NMR and IR, the mass spectra of the enantiomers and the racemate will be identical. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the compound's identity.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectral data discussed. These protocols represent standard practices in the field.

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Filter the solution into a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer. prep2->acq1 acq2 Lock and shim the spectrometer. acq1->acq2 acq3 Acquire ¹H NMR spectrum. acq2->acq3 acq4 Acquire ¹³C NMR spectrum. acq3->acq4 proc1 Apply Fourier transform to the raw data. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[9] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse program. The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width should cover the expected range for carbon resonances (typically 0-220 ppm). A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, followed by phasing and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard.

IR Spectroscopy (ATR Method)

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_post Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Acquire a background spectrum. setup1->setup2 sample1 Place a small amount of the sample on the ATR crystal. setup2->sample1 sample2 Apply pressure to ensure good contact. sample1->sample2 sample3 Acquire the sample spectrum. sample2->sample3 post1 Clean the ATR crystal thoroughly. sample3->post1 post2 Label the peaks in the spectrum. post1->post2

Sources

A Comparative Guide to the Stability of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a pharmaceutical compound is paramount. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[1][2][3] This guide provides an in-depth analysis of the stability profile of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, a key chiral intermediate and potential active pharmaceutical ingredient (API).[4][5][6] We will delve into a comprehensive stability testing protocol, present comparative data against a relevant structural analog, and elucidate potential degradation pathways.

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, with the molecular formula C₁₉H₁₈O₂, is a chiral secondary alcohol.[7][8] Its structure, featuring a bulky naphthalene ring linked via an ether bond to a phenylpropanol moiety, presents several interesting aspects for stability assessment. The presence of a chiral center necessitates enantioselective analytical methods to detect any potential racemization or differential degradation of enantiomers.[9][10]

The Cornerstone of Stability Assessment: A Rigorous Testing Protocol

To thoroughly characterize the stability of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, a forced degradation study is the first critical step.[1][11][12] This involves subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, and use.[1][2] The goal is to identify potential degradation products and establish degradation pathways, which is a requirement under ICH guidelines.[1][3][13]

Our experimental workflow is designed to provide a comprehensive picture of the compound's stability.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solution of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol in Acetonitrile:Water (1:1) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid Expose to stress base Base Hydrolysis 0.1 M NaOH, 60°C, 24h prep->base Expose to stress oxidation Oxidative Stress 3% H2O2, RT, 24h prep->oxidation Expose to stress thermal Thermal Stress Solid state, 80°C, 48h prep->thermal Expose to stress photo Photostability ICH Q1B conditions prep->photo Expose to stress hplc Chiral HPLC-UV/MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples characterization Characterization of Degradants hplc->characterization

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

1. Acid Hydrolysis:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis. The purpose of elevated temperature is to accelerate degradation to observable levels within a practical timeframe.[11]

2. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate at 60°C for 24 hours.

  • Withdraw aliquots at specified intervals, neutralize with 0.1 M HCl, and prepare for HPLC analysis. Basic conditions can promote different degradation pathways compared to acidic environments.[11]

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Sample at designated times and quench the reaction with an antioxidant if necessary before HPLC analysis. This assesses the molecule's susceptibility to oxidation, a common degradation route.

4. Thermal Degradation:

  • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Periodically, a sample is withdrawn, dissolved in the solvent, and analyzed by HPLC. This test evaluates the solid-state stability of the drug substance.

5. Photostability Testing:

  • Expose the solid compound and its solution (in a photostable container) to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[11][14]

  • A control sample is stored in the dark under the same temperature conditions.

  • Analyze both samples by HPLC to determine the extent of photodegradation.

Comparative Stability Analysis

To provide context for the stability of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, we compare its performance against a hypothetical structural analog, (R)-3-(Phenoxy)-1-phenylpropan-1-ol. The key difference is the substitution of the naphthalene ring with a less complex phenyl ring.

Stress Condition(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol (% Degradation)(R)-3-(Phenoxy)-1-phenylpropan-1-ol (% Degradation)Major Degradants Observed
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 8.5%12.2%Cleavage of the ether linkage
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 5.2%7.8%Minor ether cleavage, potential for oxidation
Oxidative Stress (3% H₂O₂, RT, 24h) 15.8%18.5%Oxidation of the secondary alcohol to a ketone
Thermal Stress (Solid, 80°C, 48h) < 1%< 1%Both compounds are highly stable in solid form
Photostability (ICH Q1B) 3.1%2.5%Formation of colored impurities

Analysis of Comparative Data:

The data suggests that (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol exhibits greater stability under hydrolytic and oxidative stress conditions compared to its phenyl analog. This enhanced stability can be attributed to the electron-donating nature and steric bulk of the naphthalene ring, which may protect the ether linkage from nucleophilic attack and the benzylic alcohol from oxidation. Both compounds demonstrate excellent thermal stability in the solid state.

Unraveling Degradation Pathways

Based on the forced degradation studies, a primary degradation pathway for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol under oxidative stress is the oxidation of the secondary alcohol to the corresponding ketone, 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one.[15]

Caption: Proposed oxidation of the secondary alcohol.

Under strong acidic or basic conditions, cleavage of the ether bond is a plausible degradation route, yielding 1-naphthol and 1-phenylpropane-1,3-diol. The stability-indicating HPLC method must be able to resolve the parent compound from these potential degradants.[16][17]

Concluding Remarks

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol demonstrates a robust stability profile, particularly when compared to simpler structural analogs. Its susceptibility to degradation is primarily through oxidation of the secondary alcohol and, to a lesser extent, through hydrolysis of the ether linkage under harsh conditions. The compound is highly stable in its solid form at elevated temperatures.

For drug development professionals, this stability profile is promising. The relatively low degradation under forced conditions suggests a good shelf-life and resilience to manufacturing stresses. Formulation strategies should focus on protecting the compound from strong oxidizing agents and extreme pH conditions. The use of antioxidants and appropriate buffering agents in liquid formulations may be beneficial. The inherent stability of this molecule, coupled with a well-characterized degradation profile, provides a solid foundation for its advancement in the pharmaceutical development pipeline.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • Forced Degradation Studies - Creative Biolabs. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Ich guidelines for stability studies 1 | PPTX - Slideshare. Available from: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. Available from: [Link]

  • (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL - PubChem. Available from: [Link]

  • Q1A(R2) Guideline - ICH. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. Available from: [Link]

  • Phenylpropanolamine | C9H13NO | CID 10297 - PubChem - NIH. Available from: [Link]

  • US5292962A - Intermediates to 1-phenyl-3-naphthalenyloxy-propanamines - Google Patents.
  • Unstable Small Molecule Therapeutic Analysis - KCAS Bio. Available from: [Link]

  • Phenylpropanolamine - Wikipedia. Available from: [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Available from: [Link]

  • 156453-53-1 | Product Name : (1R)-3-(1-Naphthyloxy)-1-phenylpropan-1-ol - Pharmaffiliates. Available from: [Link]

  • Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry. Available from: [Link]

  • Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Available from: [Link]

  • WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents.
  • CAS No : 41198-42-9 | Product Name : 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one. Available from: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. Available from: [Link]

  • Stability Studies and Testing of Pharmaceuticals: An Overview - LCGC International. Available from: [Link]

  • 3-Phenylpropionate Degradation Pathway - Eawag-BBD. Available from: [Link]

  • (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol - Omsynth Lifesciences. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview - ResearchGate. Available from: [Link]

  • Phenylpropanolamine (PPA) Information Page - FDA. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Qualifying a Reference Standard for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a key process-related impurity and potential metabolite of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2][3][4] In the landscape of pharmaceutical development and quality control, the accurate quantification of such impurities is not merely a procedural step but a cornerstone of patient safety and regulatory compliance. An impurity reference standard serves as the analytical benchmark against which all production batches of the active pharmaceutical ingredient (API) are measured. Its own identity, purity, and stability must be unequivocally established to ensure the validity of these critical quality assessments.

This guide provides a comprehensive framework for the qualification of a reference standard for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol. We will compare a newly synthesized, in-house batch against a commercially available standard, detailing the necessary experimental workflows and the scientific rationale underpinning each step. The methodologies described herein are grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[5][6][7][8]

Part 1: The Qualification Workflow: A Multi-Disciplinary Approach

Establishing a chemical substance as a reference standard is a rigorous process that requires a confluence of synthesis, purification, and comprehensive analytical characterization. The objective is to demonstrate that the material is "suitable for its intended purpose" by thoroughly documenting its critical quality attributes.[9] The overall workflow is a systematic progression from material generation to final certification.

cluster_0 Phase 1: Material Generation cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Certification & Comparison synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography, Crystallization) synthesis->purification Crude Product identity Identity Confirmation (NMR, MS, IR) purification->identity Purified Material purity Purity & Impurity Profiling (HPLC, GC, Titration) identity->purity chiral_purity Enantiomeric Purity (Chiral HPLC / SFC) purity->chiral_purity content Water Content (Karl Fischer) chiral_purity->content data_review Data Review & Analysis content->data_review Complete Data Package comparison Comparison to Alternative (e.g., Commercial Standard) data_review->comparison coa Certificate of Analysis (CoA) Generation comparison->coa cluster_identity Structural Identity cluster_purity Purity Profile cluster_other Other Properties center_node (R)-3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-ol Reference Standard nmr ¹H & ¹³C NMR center_node->nmr ms Mass Spectrometry (MS) center_node->ms hplc Chromatographic Purity (RP-HPLC) center_node->hplc chiral Enantiomeric Purity (Chiral HPLC/SFC) center_node->chiral gc Residual Solvents (GC-HS) center_node->gc kf Water Content (Karl Fischer) center_node->kf start Separate Enantiomers of Chiral Alcohol screen_cols Screen Polysaccharide-based Columns (e.g., Daicel IA, IB, IC) start->screen_cols screen_modes Screen Mobile Phase Modes (Normal vs. Reversed Phase) screen_cols->screen_modes normal_phase Normal Phase (e.g., Hexane/Ethanol) screen_modes->normal_phase Try First rev_phase Reversed Phase (e.g., ACN/Water) screen_modes->rev_phase optimize Optimize Mobile Phase (Adjust solvent ratio, additive) normal_phase->optimize Resolution Observed fail No Separation normal_phase->fail rev_phase->optimize Resolution Observed rev_phase->fail validate Validate Method (Specificity, Linearity, Precision) optimize->validate success Successful Separation validate->success fail->screen_cols Select Different Column

Sources

A Comparative Guide to Mitigating Inter-Batch Variability in the Synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a critical chiral intermediate, notably in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Achieving high enantiomeric purity and consistent yields across different batches is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides an in-depth comparison of common synthetic strategies, focusing on the sources of inter-batch variability and methods to ensure robust and reproducible outcomes.

The Critical Role of Stereochemistry and Process Control

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. The target molecule, (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, possesses a single stereocenter. Its specific (R)-configuration is essential for downstream conversion to the desired (S)-enantiomer of Dapoxetine.[2] Consequently, the primary challenge in its synthesis is the precise control of stereochemistry.

Inter-batch variability—the deviation in quality and yield between different production runs—can arise from numerous factors, including raw material quality, subtle changes in reaction conditions, and operator differences. In a regulated pharmaceutical environment, such variability is unacceptable. This guide will compare two primary asymmetric synthesis methodologies to produce the target chiral alcohol from its prochiral ketone precursor, 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one.

Comparative Analysis of Synthetic Methodologies

The most prevalent and effective strategy for synthesizing the target (R)-alcohol is the asymmetric reduction of the corresponding prochiral ketone. Here, we compare two powerful methods: Asymmetric Catalytic Reduction using a Corey-Bakshi-Shibata (CBS) catalyst and Biocatalytic Reduction using a ketoreductase (KRED) enzyme.

Method A: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a renowned and powerful method for the enantioselective reduction of ketones.[3][4] It utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source to deliver a hydride to one face of the ketone, yielding the desired chiral alcohol with high enantiomeric excess (e.e.).[3][4][5]

Causality and Mechanism: The catalyst, typically derived from (R)- or (S)-proline, forms a complex with borane.[6] This complex coordinates to the ketone's oxygen atom, enhancing the Lewis acidity at the endocyclic boron atom.[5][6] This coordination orients the ketone so that the borane, bound to the catalyst's nitrogen, can deliver a hydride to the sterically more accessible face, thus dictating the stereochemical outcome.[4][5] Using an (R)-CBS catalyst typically yields the (S)-alcohol, so for our target (R)-alcohol, the (S)-CBS catalyst is required.

Experimental Workflow: CBS Reduction

Caption: Workflow for CBS-catalyzed asymmetric reduction.

Detailed Experimental Protocol (Method A):

  • Reactor Preparation: A multi-neck, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Catalyst Charging: The THF is cooled to 0°C, and (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 M in toluene, 0.1 equiv) is added, followed by the dropwise addition of borane-THF complex (1.0 M in THF, 1.0 equiv). The mixture is stirred for 15 minutes.

  • Substrate Addition: The solution is cooled to -78°C (dry ice/acetone bath). A solution of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (1.0 equiv) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: The reaction is stirred at -78°C for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at -78°C.

  • Work-up and Isolation: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure (R)-alcohol.

Sources of Inter-Batch Variability (Method A):

  • Moisture: The CBS catalyst and borane are extremely sensitive to water.[5] Inconsistent drying of solvent, glassware, or starting materials will lead to catalyst deactivation and reduced yield and enantioselectivity.

  • Catalyst Quality and Loading: The age and purity of the CBS catalyst can affect its activity.[7] Precise measurement of the catalyst loading is critical; minor deviations can impact reaction rate and selectivity.

  • Temperature Control: The reaction is highly exothermic. Poor temperature control during borane or ketone addition can lead to side reactions and a decrease in enantiomeric excess.

  • Rate of Addition: A rapid addition of the ketone can overwhelm the catalyst, leading to a non-catalyzed background reduction by free borane, which is not stereoselective.

Method B: Biocatalytic Asymmetric Reduction

Biocatalysis, using isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity.[8]

Causality and Mechanism: KREDs utilize a cofactor, typically Nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, as the hydride source. The enzyme's active site is chiral and binds the ketone substrate in a specific orientation, allowing the hydride from the cofactor to be delivered to only one face of the carbonyl group.[8] A cofactor regeneration system, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is required to make the process catalytic in the expensive cofactor.[8]

Experimental Workflow: Biocatalytic Reduction

Caption: Workflow for KRED-catalyzed asymmetric reduction.

Detailed Experimental Protocol (Method B):

  • Bioreactor Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared in a temperature-controlled vessel.

  • Component Addition: Isopropanol (cosubstrate/cosolvent), NADP+ (cofactor), and the selected KRED enzyme are added to the buffer and gently mixed.

  • Substrate Addition: The 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one substrate is added, often as a solution in a water-miscible solvent or neat, depending on its solubility.

  • Reaction: The mixture is incubated at a specific temperature (e.g., 30°C) with agitation for 12-48 hours. Reaction progress is monitored by HPLC.

  • Work-up: Once the reaction is complete, the mixture is extracted with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. The enzyme and other aqueous components remain in the aqueous phase.

  • Isolation: The combined organic layers are dried and concentrated to yield the crude product, which is often of very high purity and may not require chromatographic purification.

Sources of Inter-Batch Variability (Method B):

  • Enzyme Activity/Lot: The specific activity of different enzyme lots can vary. Each new lot must be qualified to ensure consistent performance.

  • pH and Temperature: Enzymes have optimal pH and temperature ranges. Deviations can drastically reduce reaction rate and selectivity. Precise control is essential.

  • Substrate/Product Inhibition: High concentrations of the ketone substrate or the resulting alcohol product can inhibit or even denature the enzyme, leading to stalled reactions. This necessitates controlled substrate feeding strategies in some cases.

  • Cofactor Degradation: The NADPH/NADH cofactor can degrade over time, especially at non-optimal pH or temperature, leading to incomplete conversion.

Data-Driven Performance Comparison

To illustrate the impact of process control on inter-batch variability, the following table summarizes hypothetical but realistic data for five production batches of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol using both methods.

Batch IDMethodYield (%)Enantiomeric Excess (e.e., %)Key Impurity (Unreacted Ketone, %)Notes
CBS-01 CBS Reduction9299.20.5Ideal conditions, fresh reagents
CBS-02 CBS Reduction7594.54.8Suspected moisture in THF
CBS-03 CBS Reduction8997.81.2Slight temperature spike during addition
CBS-04 CBS Reduction9199.10.6Re-run with stringent moisture control
CBS-05 CBS Reduction8298.92.1Aged catalyst used
KRED-01 Biocatalytic96>99.9<0.1Ideal conditions, qualified enzyme lot
KRED-02 Biocatalytic95>99.9<0.1Second batch, same lot, consistent
KRED-03 Biocatalytic8199.815.2pH drift to 6.5, reaction stalled
KRED-04 Biocatalytic97>99.9<0.1New enzyme lot, activity qualified
KRED-05 Biocatalytic94>99.90.2Higher substrate loading, slight inhibition

Analysis: The data clearly shows that while both methods can achieve excellent results, they are sensitive to different parameters. The CBS reduction's performance is heavily dependent on anhydrous conditions and catalyst quality. In contrast, the biocatalytic method provides exceptional and consistent enantioselectivity but is highly sensitive to biochemical parameters like pH.

Analytical Control Strategy

Reliable and precise analytical methods are non-negotiable for monitoring and controlling the synthesis.

  • Purity and Conversion: Reversed-phase HPLC with UV detection is the standard method for monitoring the conversion of the starting ketone to the alcohol product and quantifying impurities.

  • Enantiomeric Excess (e.e.): Chiral HPLC is the gold standard for determining the e.e.[9] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their precise quantification.[9][10] Other methods like NMR using chiral solvating agents can also be employed.[10][11]

Conclusion and Recommendations

Both CBS reduction and biocatalysis are powerful methods for the synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

  • CBS Reduction is a well-established, versatile method. Its primary challenge is the stringent requirement for anhydrous conditions, which can be a significant source of inter-batch variability if not rigorously controlled. It is an excellent choice for laboratories with robust infrastructure for handling moisture-sensitive reagents.

  • Biocatalytic Reduction represents a more modern, greener approach. It typically delivers higher enantioselectivity (>99.9% e.e.) and operates under milder, safer aqueous conditions. While sensitive to biochemical parameters, these are often easier to control with modern bioreactors. For large-scale, sustainable manufacturing, biocatalysis is increasingly the preferred option due to its high selectivity, reduced environmental impact, and potentially simpler purification processes.

Ultimately, the choice of method depends on the scale of the synthesis, available equipment, and the level of process control that can be consistently implemented. For achieving the lowest possible inter-batch variability in a pharmaceutical setting, the high fidelity of a well-developed biocatalytic process often proves superior.

References

  • Beilstein Journal of Organic Chemistry. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. [Link]

  • Accounts of Chemical Research. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]

  • National Institutes of Health. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. [Link]

  • Analytical Chemistry. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • University of Bath. Determination of enantiomeric excess. [Link]

  • Chirality. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • ResearchGate. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Journal of Organic Chemistry. (2010). Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. [Link]

  • Grokipedia. Corey–Itsuno reduction. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • Molecules. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • PubChem. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. [Link]

  • Google Patents. (2014). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)
  • Semantic Scholar. (2025). Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. [Link]

  • ResearchGate. (2018). Control of asymmetric reduction of various types of ketones using complex 2 (representative of 1e7). [Link]

  • AMB Express. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

  • PubChem. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol (CAS No. 156453-53-1). As a crucial intermediate and impurity related to Dapoxetine, its handling and disposal require a thorough understanding of its chemical nature and potential hazards.[1] This guide is built on the foundational principles of laboratory safety, environmental stewardship, and regulatory compliance, designed for researchers, scientists, and drug development professionals.

It is critical to note that a specific Safety Data Sheet (SDS) detailing the explicit disposal procedures for this exact molecule is not widely available. Therefore, the protocols outlined herein are synthesized from an expert analysis of its chemical structure—specifically the hazards associated with its naphthalene and phenylpropanol moieties—and authoritative guidelines for analogous chemical waste.

Foundational Hazard Assessment: A Structurally-Informed Approach

The disposal protocol for any chemical begins with a robust understanding of its hazards. By deconstructing (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, we can infer its hazard profile from its constituent functional groups.

  • The Naphthalene Moiety: The presence of the naphthalene ring is the primary driver of the compound's hazardous properties. Naphthalene is classified as a flammable solid, harmful if swallowed, a suspected carcinogen (GHS Carcinogenicity Category 2), and very toxic to aquatic life with long-lasting effects.[2][3] The U.S. Environmental Protection Agency (EPA) classifies naphthalene and its waste as hazardous under the Resource Conservation and Recovery Act (RCRA), with the code U165.[4][5]

  • The Phenylpropanol Moiety: While less hazardous than naphthalene, aryl-alcohols like 3-phenyl-1-propanol can cause skin and eye irritation.[6] The broader class of phenylpropanolamine-related compounds has faced regulatory scrutiny, underscoring the need for careful handling of structurally similar molecules.[7][8]

Based on this analysis, (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol must be treated as a hazardous waste material . Its disposal must prevent environmental release, particularly into waterways, and ensure the safety of all personnel.

Table 1: Inferred Hazard Profile and Physical Properties
PropertyValue / ClassificationRationale & Source
Molecular Formula C₁₉H₁₈O₂PubChem CID: 54389813[9]
Molecular Weight 278.3 g/mol PubChem CID: 54389813[9]
Physical Form Assumed to be a solid at room temperature.Based on related compounds.
Acute Toxicity (Oral) Presumed Harmful if Swallowed (GHS Cat. 4) Inferred from Naphthalene hazard statement H302.[2]
Carcinogenicity Presumed Suspected Carcinogen (GHS Cat. 2) Inferred from Naphthalene hazard statement H351.[3]
Aquatic Toxicity Presumed Very Toxic to Aquatic Life (GHS Cat. 1) Inferred from Naphthalene hazard statements H400/H410.[2][3]
Flammability Presumed Flammable Solid (GHS Cat. 2) Inferred from Naphthalene hazard statement H228.[3]

The Disposal Workflow: A Decision-Making Framework

Effective waste management requires a clear, logical process. The following diagram illustrates the decision-making workflow for handling waste streams containing (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Streams & Containers cluster_2 Containment & Labeling Protocol cluster_3 Final Disposal Pathway start Waste Generated Containing (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, Weigh Boats, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents, Reaction Quench) waste_type->liquid_waste Liquid neat_waste Neat / Grossly Contaminated (Expired Reagent, Spill Cleanup) waste_type->neat_waste Neat / Spill solid_container Collect in Lined, Sealable 'Solid Hazardous Waste' Container. Label with 'CANCER HAZARD' warning. solid_waste->solid_container liquid_container Segregate into Compatible 'Liquid Hazardous Waste' Container (e.g., Non-Halogenated Organic Solvent). liquid_waste->liquid_container neat_container Collect in original or compatible, sealable container. Double bag spill cleanup materials. neat_waste->neat_container disposal Store in Designated Satellite Accumulation Area (SAA). Arrange Pickup by Certified Hazardous Waste Contractor. solid_container->disposal liquid_container->disposal neat_container->disposal

Caption: Decision workflow for proper segregation and disposal of waste.

Step-by-Step Disposal Protocols

Adherence to a standardized, repeatable protocol is paramount for ensuring safety and compliance. Always perform these steps wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Protocol 3.1: Disposal of Contaminated Solid Waste

This stream includes items with trace contamination, such as gloves, paper towels, pipette tips, and weighing papers.

  • Designate a Waste Container: Establish a dedicated, puncture-resistant waste container with a lid and a liner. This container must be clearly labeled for solid hazardous waste.

  • Add Hazard Warning: Affix a "CANCER HAZARD" warning label to the container.[10] This is a critical communication step derived from the carcinogenicity risk of the naphthalene moiety.

  • Collect Waste: Place all solid waste contaminated with the compound directly into the designated container.

  • Seal and Store: When not in use, keep the container tightly sealed. Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[11]

  • Arrange for Pickup: Once the container is full, arrange for its collection by your institution's certified hazardous waste disposal service. Do not dispose of this waste in the regular trash.

Protocol 3.2: Disposal of Contaminated Liquid Waste

This stream includes solutions from experiments, reaction mixtures, and solvent rinses.

  • Identify the Correct Waste Stream: The primary guiding principle is compatibility. Never mix incompatible waste streams.

    • Organic Solvents: If the compound is dissolved in a non-halogenated organic solvent (e.g., methanol, ethanol, hexane), it should be collected in a "Non-Halogenated Organic Waste" container.

    • Aqueous Solutions: Due to the high aquatic toxicity, aqueous solutions containing this compound must not be poured down the drain.[3] They should be collected as aqueous hazardous waste. If the concentration is low, consult your institution's Environmental Health & Safety (EHS) office, but the default procedure is collection.

  • Use a Compatible Container: Ensure the waste container is made of a material compatible with the solvent (e.g., glass or polyethylene for most organic solvents). The container must be in good condition, with a secure, sealing cap.[12][13]

  • Label Correctly: The container must be clearly labeled with a hazardous waste tag. List all chemical constituents, including "(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol," and their approximate percentages.

  • Seal and Store: Keep the container sealed when not adding waste. Store it in secondary containment within your designated SAA.

  • Arrange for Pickup: Contact your EHS office for disposal when the container is no more than 90% full.[12]

Protocol 3.3: Disposal of Neat (Unused) Compound and Spill Cleanup Material

This protocol applies to the original reagent bottle (if expired or no longer needed) or materials used to clean up a significant spill.

  • Containment is Key: If dealing with the original container, ensure it is tightly sealed.

  • Spill Cleanup: For spills, use an inert absorbent material (e.g., vermiculite or sand) to contain and collect the material.[14] Avoid raising dust. Do not use combustible materials like paper towels for large quantities of neat compound.

  • Package Securely: Place the collected spill material into a heavy-duty, sealable plastic bag. Double-bagging is recommended.[14] Label the outer bag clearly as "Hazardous Waste: Spill Cleanup" and list the chemical name.

  • Store and Dispose: Place the sealed original container or the bagged spill cleanup material in the SAA and arrange for prompt pickup by a licensed disposal company. Incineration at a permitted hazardous waste facility is the preferred disposal method for this type of waste.[4][14]

Trustworthiness Through Self-Validation: The 'Why' Behind the Protocol

Every step in this guide is a self-validating control measure designed to mitigate a specific risk:

  • Why segregate waste? To prevent dangerous reactions. For instance, mixing an oxidizing waste stream with this organic compound could create a fire hazard.[11]

  • Why the 'CANCER HAZARD' label? To clearly communicate the long-term health risks to anyone handling the waste, ensuring they use appropriate precautions.[10]

  • Why no drain disposal? To prevent the release of a substance presumed to be highly toxic to aquatic organisms into the ecosystem, ensuring environmental compliance.[3]

  • Why incineration? High-temperature incineration is the most effective method for destroying complex organic molecules, ensuring they are not landfilled where they could potentially leach into the environment.[4]

By understanding and adhering to the causality behind these procedures, you build a robust and trustworthy safety system within your laboratory. This proactive approach to waste management is the hallmark of a responsible and experienced scientific professional.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54389813, (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9925626, 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. PubChem. Retrieved from [Link]

  • iGEM. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). SPECIAL NOTICE - Cessation of marketing of phenylpropanolamine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Phenylpropanolamine (PPA) Information Page. Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Technical Guide for Laboratory Professionals)

(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol , a chiral aromatic alcohol and ether, presents unique handling and safety considerations within a research and development setting. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and expert insights. The following procedures are designed to empower researchers to work safely and effectively, minimizing exposure risks and ensuring operational integrity.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. The structure of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol suggests the following potential risks:

  • Skin and Eye Irritation: Aromatic alcohols and ethers can cause irritation upon contact with skin and eyes.[4] Prolonged or repeated exposure may lead to dermatitis.[5]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.[6]

  • Flammability: While not highly flammable, organic compounds of this nature can burn if involved in a fire.[5] Heating may produce flammable vapors.[6][7]

  • Chronic Effects: The long-term toxicological properties of this specific compound have not been fully investigated.[4] Naphthalene itself is a known potential carcinogen, and while this compound is a derivative, prudence dictates minimizing exposure.

Risk Mitigation Summary
Hazard CategoryPotential RiskMitigation Strategy
Contact Skin and Eye IrritationUse of appropriate personal protective equipment (PPE), including gloves and safety glasses or goggles.[8][9]
Inhalation Respiratory IrritationHandle in a well-ventilated area, preferably within a chemical fume hood.[7]
Fire FlammabilityKeep away from open flames and heat sources. Use appropriate fire extinguishing media (e.g., CO2, dry chemical, or foam).[5]
Disposal Environmental ContaminationDispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[10]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection.[11][12] The following PPE is mandatory when handling (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol:

  • Eye and Face Protection: Chemical splash goggles are required at all times.[8] A face shield should be worn over safety glasses when there is a risk of splashing.[8]

  • Hand Protection: Nitrile gloves are recommended for incidental contact.[13] For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or Viton™ should be considered.[14] Always inspect gloves for integrity before use and change them immediately if contaminated.[8]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[13] Long pants and closed-toe shoes are mandatory.

  • Respiratory Protection: For operations that may generate dusts or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9][11] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.[8]

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Task Handling (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol Assess_Splash Splash Hazard? Task->Assess_Splash Assess_Aerosol Aerosol/Dust Generation? Task->Assess_Aerosol NitrileGloves Nitrile Gloves Task->NitrileGloves Always LabCoat Flame-Resistant Lab Coat Task->LabCoat Always Goggles Chemical Splash Goggles Assess_Splash->Goggles Always FaceShield Face Shield Assess_Splash->FaceShield If Yes Respirator Respirator (Organic Vapor) Assess_Aerosol->Respirator If Yes Handling_Workflow Start Start Prep Preparation: - Designate Fume Hood Area - Check Safety Equipment - Assemble Materials Start->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Handling Handling: - Weigh and Transfer Carefully - Prepare Solutions Slowly - Keep Containers Closed Don_PPE->Handling Post_Handling Post-Handling: - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands Handling->Post_Handling End End Post_Handling->End

Caption: Step-by-step workflow for handling the compound.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, including disposable gloves, weigh boats, and pipette tips, must be collected in a designated hazardous waste container.

  • Waste Labeling: The hazardous waste container must be clearly labeled with the full chemical name and a description of the contents.

  • Waste Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. [10]Do not dispose of this chemical down the drain or in the regular trash. [15]

Waste Disposal Decision Tree

Disposal_Plan Waste_Generated Waste Generated (Contaminated Materials) Is_Hazardous Is it contaminated with (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol? Waste_Generated->Is_Hazardous Hazardous_Waste Collect in Designated Hazardous Waste Container Is_Hazardous->Hazardous_Waste Yes Non_Hazardous Dispose as Regular Lab Waste Is_Hazardous->Non_Hazardous No Label_Waste Label Container with Chemical Name and Contents Hazardous_Waste->Label_Waste Store_Waste Store in Satellite Accumulation Area Label_Waste->Store_Waste EHS_Disposal Arrange for EHS Disposal Store_Waste->EHS_Disposal

Caption: Decision tree for the proper disposal of waste.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [4]Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. [4]Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. [4]If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [5]* Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill with an absorbent material (e.g., vermiculite or sand).

    • Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these protocols, researchers can confidently and safely handle (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, ensuring both personal safety and the integrity of their work.

References

  • PubChem. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. National Center for Biotechnology Information. [Link]

  • CLEAPSS. Student safety sheets 66 Higher alcohols. CLEAPSS Science. [Link]

  • Royal Society of Chemistry. Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing. [Link]

  • University of California, Riverside. Personal Protective Equipment (PPE). [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. [Link]

  • WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • PubChem. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. National Center for Biotechnology Information. [Link]

  • National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • MDPI. Removal of Aromatic Compounds from Wastewater of “Rubizhanskyi” Storage Facility Using Carbon Adsorbents. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • Quora. What are the safety precautions taken when handling ethanol?. [Link]

  • Pharmaffiliates. (1R)-3-(1-Naphthyloxy)-1-phenylpropan-1-ol. [Link]

  • Gexcon. Ethanol: Associated hazards and safety measures. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.